molecular formula C42H52N5O8P B1459392 5-Me-dC(Ac) amidite

5-Me-dC(Ac) amidite

Katalognummer: B1459392
Molekulargewicht: 785.9 g/mol
InChI-Schlüssel: YFUQEQDYBKCNTE-CMFYRTQUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Me-dC(Ac) amidite is a useful research compound. Its molecular formula is C42H52N5O8P and its molecular weight is 785.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H52N5O8P/c1-28(2)47(29(3)4)56(53-24-12-23-43)55-37-25-39(46-26-30(5)40(44-31(6)48)45-41(46)49)54-38(37)27-52-42(32-13-10-9-11-14-32,33-15-19-35(50-7)20-16-33)34-17-21-36(51-8)22-18-34/h9-11,13-22,26,28-29,37-39H,12,24-25,27H2,1-8H3,(H,44,45,48,49)/t37-,38+,39+,56?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUQEQDYBKCNTE-CMFYRTQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

785.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of 5-Me-dC(Ac) Amidite in Epigenetic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of epigenetics, which explores heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, has become a cornerstone of modern biology and medicine. Among the most studied epigenetic modifications is the methylation of cytosine at the C5 position to form 5-methylcytosine (5mC). This modification plays a critical role in regulating gene expression, chromatin architecture, and cellular differentiation. To investigate the precise mechanisms and functional consequences of DNA methylation, researchers require tools to synthesize oligonucleotides containing 5mC at specific, defined locations. The 5-Methyl-2'-deoxyCytidine(N4-Acetyl) Phosphoramidite, or 5-Me-dC(Ac) amidite , is the essential chemical building block that makes this possible.

This technical guide provides an in-depth overview of the role and application of this compound in epigenetic research, covering its chemical properties, synthesis protocols, and use in key experimental assays.

The Significance of 5-Methylcytosine (5mC)

5-methylcytosine is often referred to as the "fifth base" of DNA.[1] In mammals, it primarily occurs in the context of CpG dinucleotides. The methylation pattern is established and maintained by a family of enzymes called DNA methyltransferases (DNMTs).[1] Generally, methylation of CpG islands in promoter regions is associated with stable, long-term transcriptional silencing.[1] This occurs by either blocking the binding of transcription factors or by recruiting methyl-CpG-binding proteins (MBPs) that initiate the formation of repressive chromatin structures. The ability to study these interactions at a molecular level is fundamental to understanding development, aging, and diseases like cancer.

This compound: The Synthetic Building Block

To create synthetic DNA probes, primers, and substrates containing 5mC, chemists use the phosphoramidite method of solid-phase oligonucleotide synthesis. The this compound is a specially modified deoxycytidine monomer designed for this process. It consists of four key components:

  • 5-Methylcytosine Base : The core nucleobase with the crucial methyl group at the 5th position.

  • DMT Group (Dimethoxytrityl) : A bulky protecting group on the 5'-hydroxyl position, which is removed at the start of each coupling cycle to allow chain elongation.

  • Phosphoramidite Group : A reactive phosphorus group at the 3'-position that, when activated, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.

  • N4-Acetyl (Ac) Group : A protecting group on the exocyclic amine of the cytosine base. The choice of the acetyl group is critical; it is stable during the synthesis cycle but can be removed under milder basic conditions than the traditional benzoyl (Bz) group. This is particularly advantageous when synthesizing oligonucleotides that contain other sensitive modified bases.[1]

The following diagram illustrates the DNA methylation and demethylation pathway, highlighting the central role of 5mC.

DNA_Methylation_Pathway C Cytosine (C) mC 5-Methylcytosine (5mC) (Transcriptional Silencing) C->mC hmC 5-Hydroxymethylcytosine (5hmC) mC->hmC TET Enzymes (Oxidation) fC 5-Formylcytosine (5fC) hmC->fC caC 5-Carboxycytosine (5caC) fC->caC C_restored Cytosine (C) (Demethylated) caC->C_restored

Caption: The DNA methylation and iterative oxidation pathway.

Quantitative Data and Performance

The incorporation of 5-Me-dC can influence the physical and chemical properties of oligonucleotides. High coupling efficiency during synthesis is paramount for obtaining a high yield of the full-length product.

Table 1: Parameters for Achieving High Coupling Efficiency with this compound
ParameterStandard AmiditesThis compound (Recommended)Rationale
Coupling Time 30-90 seconds3-5 minutesModified nucleosides can exhibit slightly different reaction kinetics or steric hindrance, requiring longer reaction times to ensure the coupling reaction goes to completion.[2][3][4]
Equivalents Used ~5-fold molar excess~5 to 10-fold molar excessA higher concentration can help drive the reaction to completion, maximizing the stepwise yield, which is critical for longer oligos.[3]
Activator 1H-Tetrazole, ETT, DCIETT (Ethylthiotetrazole), DCI (Dicyanoimidazole)Modern, more acidic activators like ETT or DCI are highly effective and can improve coupling kinetics for both standard and modified bases.[3][5]
Target Efficiency >99%>99%A stepwise coupling efficiency below 99% leads to a significant decrease in the yield of the final full-length oligonucleotide.[5][]
Table 2: Impact of 5-Methylcytosine on DNA Duplex and Triplex Stability

The methyl group of 5mC is hydrophobic and can favorably interact with adjacent bases, often leading to increased thermal stability of the DNA structure.

Structure TypeModificationObserved Change in Melting Temp. (Tm)Reference
DNA DuplexSubstitution of C with 5mCIncrease of 2.0 to 4.6 °C[7]
DNA DuplexMultiple 5mC substitutionsProgressive increase in Tm with each added 5mC[8]
DNA TriplexAll C's in third strand replaced with 5mCIncrease of ~10 °C[9][10]

Experimental Protocols

The use of this compound involves two main stages: the synthesis of the methylated oligonucleotide and its subsequent use in a biological assay.

Protocol 1: Solid-Phase Synthesis of a 5-Methylated Oligonucleotide

This protocol outlines the key steps for incorporating a this compound into a growing DNA chain on an automated synthesizer. The process is cyclical, with one cycle for each nucleotide added.

Oligo_Synthesis_Cycle start Start: Solid Support with first nucleoside (DMT-On) deblock Step 1: Detritylation (Deblocking) Removes 5'-DMT group with acid (TCA/DCA). Exposes 5'-OH group. start->deblock wash1 Wash (Acetonitrile) deblock->wash1 couple Step 2: Coupling Activated this compound reacts with the free 5'-OH group. wash1->couple wash2 Wash (Acetonitrile) couple->wash2 cap Step 3: Capping Unreacted 5'-OH groups are acetylated to prevent chain elongation (failure sequences). wash2->cap wash3 Wash (Acetonitrile) cap->wash3 oxidize Step 4: Oxidation Unstable phosphite triester is oxidized to a stable phosphate triester backbone. wash3->oxidize wash4 Wash (Acetonitrile) oxidize->wash4 next_cycle Begin next cycle or Final Cleavage/Deprotection wash4->next_cycle

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

Methodology:

  • Preparation : Dissolve the 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Install the vial on a designated port on the DNA synthesizer.

  • Step 1: Detritylation : The synthesizer delivers a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane to the synthesis column.[3][11] This removes the 5'-DMT protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group.

  • Step 2: Coupling : The this compound solution is mixed with an activator (e.g., 0.25 M DCI) and delivered to the column. The activated amidite reacts with the free 5'-hydroxyl group. Set the coupling time to 3-5 minutes to ensure high efficiency.[2]

  • Step 3: Capping : To prevent unreacted chains (failure sequences) from elongating further, a capping step is performed. A mixture of acetic anhydride and N-methylimidazole is delivered to acetylate any free 5'-hydroxyl groups.[12]

  • Step 4: Oxidation : The newly formed phosphite triester linkage is unstable. A solution of iodine in water/pyridine/THF is delivered to the column to oxidize the phosphite triester to a more stable phosphate triester.[11]

  • Iteration : The cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Final Cleavage and Deprotection :

    • Once synthesis is complete, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

    • Due to the N4-acetyl group on the 5-Me-dC, milder deprotection is possible. An excellent option is AMA , a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine.[1][13]

    • Incubate the solid support with AMA for 10 minutes at 65°C .[13][14] This single step achieves cleavage from the support and removal of all base and phosphate protecting groups.

    • Alternatively, for highly sensitive oligos, deprotection can be done with 0.4 M NaOH in methanol/water (4:1 v/v) for 17 hours at room temperature.[15]

Protocol 2: Electrophoretic Mobility Shift Assay (EMSA) with a Methylated Probe

EMSA is used to study protein-DNA interactions. A synthetic oligonucleotide probe containing 5mC can be used to determine if a protein of interest binds specifically to methylated DNA.

EMSA_Workflow cluster_0 Probe Preparation cluster_1 Binding Reaction cluster_2 Detection synthesis 1. Synthesize complementary oligos (one with 5-Me-dC, one labeled, e.g., Biotin) anneal 2. Anneal oligos (Heat to 95°C, cool slowly) to form dsDNA probe synthesis->anneal mix 3. Incubate probe with nuclear extract or purified protein anneal->mix competitor Add unlabeled competitor DNA (methylated or unmethylated) to test specificity mix->competitor gel 4. Run on native polyacrylamide gel mix->gel transfer 5. Transfer to nylon membrane gel->transfer detect 6. Detect labeled probe (e.g., via Streptavidin-HRP) transfer->detect result Result: 'Shifted' band indicates protein-DNA complex detect->result

Caption: Experimental workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

  • Probe Preparation :

    • Synthesize two complementary single-stranded DNA oligonucleotides. One strand should contain the 5-Me-dC at the desired position(s). The other strand should be labeled (e.g., with biotin at the 3' or 5' end).

    • Anneal the strands to form a double-stranded probe by mixing them in equimolar amounts in an annealing buffer (e.g., 10 mM Tris, 1 mM EDTA, 50 mM NaCl), heating to 95°C for 5 minutes, and allowing them to cool slowly to room temperature.[16][17]

  • Binding Reaction :

    • In a microcentrifuge tube, combine the following on ice: binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol), a non-specific competitor DNA (e.g., poly(dI-dC)), your protein of interest (e.g., nuclear extract or a purified transcription factor), and finally, the labeled, methylated probe.

    • For competition experiments, add a 50-fold molar excess of an unlabeled competitor oligonucleotide (either methylated or unmethylated) to the reaction before adding the labeled probe. This helps to demonstrate the specificity of the binding.

    • Incubate the reaction at room temperature for 20-30 minutes.

  • Electrophoresis :

    • Load the samples onto a native (non-denaturing) polyacrylamide gel.[18]

    • Run the gel in a cold room or with a cooling system to prevent heat-induced dissociation of the protein-DNA complexes.

  • Detection :

    • Transfer the DNA from the gel to a positively charged nylon membrane.

    • If using a biotinylated probe, detect the bands using a streptavidin-horseradish peroxidase (HRP) conjugate followed by a chemiluminescent substrate.

    • Visualize the resulting bands on X-ray film or with a digital imager. A band that migrates slower than the free probe (a "shifted" band) indicates the formation of a protein-DNA complex.[19]

Conclusion

The 5-Me-dC(Ac) phosphoramidite is an indispensable reagent for modern epigenetic research. It provides a reliable and efficient means to synthesize custom DNA molecules with precise methylation patterns. The use of the acetyl protecting group offers compatibility with a wide range of other sensitive modifications, expanding the complexity of the molecular tools that can be created. These synthetic oligonucleotides are central to elucidating the mechanisms of gene regulation, identifying and characterizing DNA-binding proteins, and developing novel therapeutic strategies that target the epigenome.

References

An In-depth Technical Guide to 5-Me-dC(Ac) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methyl-2'-deoxycytidine(N-acetyl) phosphoramidite, commonly referred to as 5-Me-dC(Ac) phosphoramidite. This critical reagent is a cornerstone in the chemical synthesis of modified oligonucleotides, offering unique properties that are highly valued in therapeutic and diagnostic research. This document will delve into its chemical structure, physicochemical properties, and the nuanced methodologies for its application, particularly focusing on its role in enhancing the stability of nucleic acid duplexes and its compatibility with modern deprotection techniques.

Core Concepts and Properties

5-Me-dC(Ac) phosphoramidite is a modified nucleoside phosphoramidite used in automated solid-phase oligonucleotide synthesis. The presence of a methyl group at the 5th position of the cytosine base and an acetyl protecting group on the exocyclic amine are its defining features. These modifications impart desirable characteristics to the resulting synthetic DNA.

Chemical Structure

The fundamental structure of 5-Me-dC(Ac) phosphoramidite consists of a 2'-deoxyribose sugar, a 5-methylcytosine base with an N-acetyl protecting group, a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position, and a phosphoramidite moiety at the 3'-hydroxyl position.

cluster_dmt 5'-O-DMT Group cluster_sugar 2'-Deoxyribose cluster_base N-Acetyl-5-methylcytosine cluster_phosphoramidite 3'-CE Phosphoramidite DMT DMT-O- Sugar 2'-Deoxyribose DMT->Sugar Base 5-Me-dC(Ac) Sugar->Base Phosphoramidite P(OR)(N(iPr)2) Sugar->Phosphoramidite R R = Cyanoethyl Phosphoramidite->R

Figure 1: Schematic of 5-Me-dC(Ac) phosphoramidite.
Physicochemical Properties

The properties of 5-Me-dC(Ac) phosphoramidite are summarized in the table below.

PropertyValueReference
Molecular Formula C42H52N5O8P[1][]
Molecular Weight 785.86 g/mol [1][]
Appearance White to Off-white Powder[1]
Purity (HPLC) ≥98%[]
Solubility Soluble in Acetonitrile, DMSO[]
Storage Conditions -20°C, protect from light and moisture[1]

Key Advantages and Applications

The primary application of 5-Me-dC(Ac) phosphoramidite is in the synthesis of oligonucleotides for research, diagnostic, and therapeutic purposes.[] Its incorporation offers two main advantages:

  • Enhanced Duplex Stability: The 5-methyl group on the cytosine base is known to increase the melting temperature (Tm) of DNA duplexes. This is attributed to the hydrophobic nature of the methyl group, which helps to exclude water molecules from the duplex, thereby improving stacking interactions.[3] This enhanced binding affinity is particularly beneficial in applications such as antisense oligonucleotides, siRNAs, and diagnostic probes.

  • Compatibility with Mild Deprotection: The N-acetyl (Ac) protecting group is significantly more labile than the traditional benzoyl (Bz) group. This allows for the use of milder deprotection conditions, most notably with AMA (a mixture of ammonium hydroxide and aqueous methylamine).[4][5][6] The rapid removal of the acetyl group prevents a common side reaction known as transamination, where methylamine can react with the protected cytosine to form N4-methyl-dC, a significant impurity when using Bz-protected dC.[4]

Experimental Protocols

Representative Synthesis of 5-Me-dC(Ac) Phosphoramidite

Step 1: 5'-O-DMT Protection of 5-Methyl-2'-deoxycytidine

  • 5-Methyl-2'-deoxycytidine is co-evaporated with anhydrous pyridine to remove residual water.

  • The dried nucleoside is dissolved in anhydrous pyridine.

  • 4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at room temperature.

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is quenched with methanol, and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography to yield 5'-O-DMT-5-methyl-2'-deoxycytidine.

Step 2: N-Acetylation of 5'-O-DMT-5-methyl-2'-deoxycytidine

  • The 5'-O-DMT protected nucleoside is dried by co-evaporation with anhydrous pyridine.

  • It is then dissolved in anhydrous pyridine, and acetic anhydride is added dropwise at 0°C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of cold water.

  • The product is extracted with dichloromethane, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried, filtered, and concentrated to give 5'-O-DMT-N-acetyl-5-methyl-2'-deoxycytidine.

Step 3: 3'-O-Phosphitylation

  • The fully protected nucleoside from Step 2 is dissolved in anhydrous dichloromethane under an inert atmosphere (e.g., argon).

  • N,N-Diisopropylethylamine (DIPEA) is added, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • The reaction is stirred at room temperature until completion (monitored by TLC or 31P NMR).

  • The reaction mixture is diluted with dichloromethane and washed with a cold, saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel (often pre-treated with triethylamine) to yield the final 5-Me-dC(Ac) phosphoramidite.

Automated Solid-Phase Oligonucleotide Synthesis

The use of 5-Me-dC(Ac) phosphoramidite in an automated DNA synthesizer follows a standard cycle.

Start Start Cycle (Solid Support with Initial Nucleoside) Deblocking 1. Deblocking (Removal of 5'-DMT) Start->Deblocking Coupling 2. Coupling (Addition of 5-Me-dC(Ac) Phosphoramidite) Deblocking->Coupling Capping 3. Capping (Acetylation of Unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation End_Cycle Next Cycle or Final Deprotection Oxidation->End_Cycle

Figure 2: Oligonucleotide synthesis cycle.

Protocol Steps:

  • Deblocking: The 5'-DMT group of the nucleotide attached to the solid support is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane.

  • Coupling: The 5-Me-dC(Ac) phosphoramidite is activated with a suitable activator (e.g., tetrazole or a derivative) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion mutants in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an oxidizing solution, typically iodine in a mixture of water, pyridine, and tetrahydrofuran.

These four steps are repeated for each nucleotide to be added to the sequence.

Deprotection and Cleavage

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The use of 5-Me-dC(Ac) phosphoramidite is particularly advantageous in this final stage.

AMA Deprotection

The use of AMA (Ammonium Hydroxide/40% aqueous MethylAmine 1:1) allows for rapid and efficient deprotection.[4]

Mechanism of Protection:

cluster_bz N-Benzoyl-dC (Bz-dC) cluster_ac N-Acetyl-5-Me-dC (Ac-5-Me-dC) Bz_dC Bz-dC AMA_Bz AMA (Methylamine) Bz_dC->AMA_Bz Slow Hydrolysis Transamination Transamination (N4-Me-dC Impurity) AMA_Bz->Transamination Side Reaction Ac_dC Ac-5-Me-dC AMA_Ac AMA (Methylamine) Ac_dC->AMA_Ac Rapid Hydrolysis Clean_Deprotection Clean Deprotection (5-Me-dC) AMA_Ac->Clean_Deprotection Desired Reaction

Figure 3: Role of N-acetyl group in AMA deprotection.

Protocol:

  • The solid support containing the synthesized oligonucleotide is treated with AMA at room temperature or elevated temperatures (e.g., 65°C) for a short period (typically 10-15 minutes).

  • This single step simultaneously cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the base protecting groups (including the N-acetyl group on 5-Me-dC).

  • The resulting solution containing the deprotected oligonucleotide is then collected, and the solvent is evaporated.

  • The crude oligonucleotide can be further purified by methods such as HPLC or gel electrophoresis.

Conclusion

5-Me-dC(Ac) phosphoramidite is a vital component in the modern synthesis of modified oligonucleotides. Its ability to enhance duplex stability and its compatibility with rapid and clean deprotection protocols make it an invaluable tool for researchers in the fields of molecular biology, diagnostics, and therapeutics. The use of the acetyl protecting group, in particular, has streamlined the production of high-quality synthetic DNA by mitigating the formation of problematic impurities during deprotection. This guide provides the foundational knowledge for the effective utilization of this important chemical reagent.

References

The Impact of 5-Methylcytosine on DNA Duplex Stability and Melting Temperature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methylation of cytosine at the 5-position to form 5-methylcytosine (5mC) is a fundamental epigenetic modification in eukaryotes, playing a critical role in the regulation of gene expression, genomic imprinting, and X-chromosome inactivation.[1][2] While its influence on protein-DNA interactions and chromatin structure is well-documented, the direct physicochemical effect of 5mC on the stability of the DNA duplex itself is a crucial aspect for a comprehensive understanding of its biological roles. This technical guide provides an in-depth analysis of the impact of 5-methylcytosine on DNA duplex stability and its melting temperature (Tm), offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

It is widely recognized that the presence of 5-methylcytosine generally stabilizes the DNA double helix.[3] This stabilization is reflected in an increase in the melting temperature (Tm), the temperature at which half of the DNA duplex dissociates into single strands.[4] The underlying thermodynamic principles for this increased stability are attributed to enhanced base stacking interactions, with the methyl group favorably interacting with adjacent bases.[5] Some studies suggest the stabilizing effect is primarily entropic in origin.[6][7] However, the magnitude of this stabilization can be influenced by the sequence context and the density of methylation.[8]

This guide will delve into the quantitative aspects of this phenomenon, provide detailed methodologies for its investigation, and place it within the broader context of epigenetic regulation.

Data Presentation: The Quantitative Effect of 5-Methylcytosine on DNA Duplex Stability

The introduction of 5-methylcytosine into a DNA duplex leads to a quantifiable increase in its thermal stability. This is consistently observed as an increase in the melting temperature (Tm) and is reflected in the thermodynamic parameters of duplex formation. The following tables summarize key quantitative data from various studies, providing a comparative overview of the stabilizing effect of 5mC across different DNA sequences and experimental conditions.

Table 1: Effect of 5-Methylcytosine on DNA Duplex Melting Temperature (Tm)

DNA Sequence ContextNumber of 5mC modificationsΔTm (°C per 5mC)Experimental ConditionsReference
CpG repeatsMultiple~0.5 - 1.5Varies[4]
Non-CpG sitesMultipleNot specifiedVaries[9]
Hairpin (CGCGCGTTTCGCGCG)Substitution of all C with 5mC8.0 (total)Not specified[6]
poly(G-C) vs. poly(G-5meC)Full substitution5.7 (total)3 mM NaCl[6]

Table 2: Thermodynamic Parameters for DNA Duplex Formation: Unmethylated vs. Methylated

| DNA Sequence | Modification | ΔG°₃₇ (kcal/mol) | ΔH° (kcal/mol) | -TΔS°₃₇ (kcal/mol) | Experimental Conditions | Reference | |---|---|---|---|---|---| | Me0 (unmethylated) | None | -12.1 | -72.5 | - | 100 mM KCl |[4] | | Me3 (3x 5mC) | 3x 5mC | -13.1 | -79.3 | - | 100 mM KCl |[4] | | Me5 (5x 5mC) | 5x 5mC | -14.1 | -81.6 | - | 100 mM KCl |[4] | | Me8 (8x 5mC) | 8x 5mC | -13.6 | -85.5 | - | 100 mM KCl |[4] | | h26:5meY11 triplex formation | Full methylation of third strand | - | -237 ± 25 | -758 ± 75 J/Kmol | DSC |[7] |

Experimental Protocols

Accurate determination of the effect of 5mC on DNA duplex stability relies on precise experimental techniques. This section provides detailed protocols for the most common methods employed in these studies.

Protocol 1: UV-Visible Spectroscopy for DNA Melting Temperature (Tm) Analysis

This protocol outlines the steps for determining the melting temperature of a DNA duplex using a UV-Visible spectrophotometer equipped with a temperature controller.

1. Materials and Reagents:

  • Lyophilized DNA oligonucleotides (both unmodified and containing 5mC)

  • Melting Buffer: 0.25 M NaCl, 0.2 mM EDTA, 20 mM Sodium Phosphate (pH 7.0)

  • Nuclease-free water

  • Quartz cuvettes (10 mm path length)

  • UV-Visible spectrophotometer with a Peltier temperature controller

2. Buffer Preparation:

  • Prepare a 1 M Sodium Phosphate buffer stock solution by mixing 57.7 mL of 1 M Na₂HPO₄ and 42.3 mL of 1 M NaH₂PO₄.

  • Prepare the final melting buffer by dissolving the calculated amounts of NaCl and EDTA in nuclease-free water and adding the sodium phosphate buffer stock to the final concentration.

  • Filter the buffer through a 0.22 µm filter to remove any particulate matter.[10]

3. Sample Preparation and Annealing:

  • Resuspend the lyophilized oligonucleotides in the melting buffer to create stock solutions of known concentration (e.g., 100 µM). Determine the precise concentration by measuring the absorbance at 260 nm at a high temperature (e.g., 85°C) where the DNA is single-stranded.

  • Prepare the final duplex solutions by mixing equimolar amounts of the complementary strands in the melting buffer to the desired final concentration (typically 1-5 µM).

  • To anneal the duplexes, heat the solutions to 95°C for 5 minutes and then allow them to cool slowly to room temperature over several hours. This can be done in a heat block or a PCR machine with a slow ramp-down rate.[10]

4. Tm Measurement:

  • Turn on the UV-Vis spectrophotometer and the temperature controller, allowing the lamp to warm up for at least 30 minutes.

  • Set the spectrophotometer to monitor the absorbance at 260 nm.

  • Place a cuvette containing only the melting buffer in the reference cell holder.

  • Transfer the annealed DNA duplex solution to a quartz cuvette and place it in the sample cell holder.

  • Set up the temperature ramp program. A typical program would be:

    • Initial temperature: 20°C (hold for 5 minutes to equilibrate)

    • Ramp rate: 1°C/minute

    • Final temperature: 95°C

    • Data collection interval: Every 1°C[10][11]

  • Start the measurement. The instrument will record the absorbance at 260 nm as the temperature increases.

5. Data Analysis:

  • The raw data will be a plot of absorbance versus temperature. This is the melting curve.

  • The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured. This corresponds to the inflection point of the sigmoidal melting curve.

  • The Tm can be accurately determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of the first derivative plot corresponds to the Tm.[11]

  • Thermodynamic parameters (ΔH° and ΔS°) can be derived from the shape of the melting curve using specialized software and van't Hoff analysis.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermodynamic Analysis

DSC directly measures the heat absorbed by a sample during a temperature-controlled scan, providing a detailed thermodynamic profile of the DNA melting transition.

1. Materials and Reagents:

  • Annealed DNA duplex solutions (as prepared for UV-melting, typically at a higher concentration, e.g., 50-100 µM)

  • Final dialysis buffer (identical to the sample buffer)

  • DSC instrument (e.g., Nano DSC)

2. Sample Preparation:

  • Dialyze the concentrated, annealed DNA duplex solution extensively against the melting buffer. This ensures that the buffer composition of the sample and the reference are identical.

  • Degas both the DNA sample and the reference buffer under vacuum for at least 15 minutes immediately before loading to prevent bubble formation at high temperatures.[12]

3. DSC Measurement:

  • Load the reference cell of the DSC with the degassed dialysis buffer.

  • Load the sample cell with the degassed DNA solution.

  • Set up the experimental parameters:

    • Start temperature: 20°C

    • End temperature: 100°C

    • Scan rate: 1°C/minute[13]

    • Pressure: Apply sufficient pressure (as recommended by the instrument manufacturer) to prevent boiling.

  • Perform an initial buffer-buffer scan to establish a baseline.

  • Run the scan with the DNA sample.

  • After the heating scan, a cooling scan can be performed to check for the reversibility of the melting transition.

4. Data Analysis:

  • Subtract the buffer-buffer baseline from the sample thermogram to obtain the excess heat capacity (Cp) as a function of temperature.

  • The peak of the resulting curve corresponds to the Tm.

  • The enthalpy of melting (ΔH°) is determined by integrating the area under the peak.

  • The entropy of melting (ΔS°) can then be calculated from the relationship ΔG° = ΔH° - TΔS°, where ΔG° is zero at the Tm.

Protocol 3: Magnetic Tweezers for Single-Molecule Unzipping Experiments

Magnetic tweezers allow for the application of controlled forces to single DNA molecules, enabling the study of the mechanical stability of the duplex.

1. Materials and Reagents:

  • DNA hairpin construct with a biotinylated end and a digoxigenin-labeled end.

  • Streptavidin-coated superparamagnetic beads.

  • Anti-digoxigenin coated glass flow cell.

  • Experimental buffer (e.g., PBS).

  • Magnetic tweezers setup with a high-resolution camera and magnet position control.

2. Experimental Setup:

  • Incubate the DNA hairpin constructs with the streptavidin-coated magnetic beads to allow for binding.

  • Introduce the bead-DNA complexes into the anti-digoxigenin coated flow cell.

  • Wash the flow cell with buffer to remove unbound beads.

  • Identify beads tethered by a single DNA molecule by applying a high force and observing the expected extension.[14]

3. Unzipping and Rezipping Experiment:

  • Position the magnets to apply a low initial force to the tethered bead.

  • Gradually increase the force by moving the magnets closer to the flow cell. The extension of the DNA molecule is monitored in real-time.

  • The force at which the hairpin abruptly unzips, leading to a significant increase in extension, is the unzipping force. This force is related to the stability of the DNA duplex.

  • After unzipping, the force is gradually decreased to observe the rezipping of the hairpin. The force at which rezipping occurs provides information about the kinetics of hybridization.

  • Repeat the unzipping-rezipping cycles multiple times to obtain statistically robust data.[15]

4. Data Analysis:

  • Generate force-extension curves from the recorded data.

  • The unzipping force for the 5mC-containing DNA can be compared to that of an identical unmethylated DNA hairpin to quantify the stabilizing effect of methylation at the single-molecule level.

  • Kinetic parameters of unzipping and rezipping can be extracted from constant-force measurements.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

The biological significance of 5-methylcytosine's effect on DNA stability is intricately linked to the cellular machinery that establishes, maintains, and interprets this epigenetic mark. The following diagrams, generated using the DOT language, illustrate these key pathways.

DNA_Methylation_Maintenance cluster_replication DNA Replication cluster_maintenance Methylation Maintenance Parent_DNA Parent DNA (fully methylated) Replication_Fork Replication Fork Parent_DNA->Replication_Fork Daughter_DNA1 Daughter Strand 1 (unmethylated) Replication_Fork->Daughter_DNA1 Daughter_DNA2 Daughter Strand 2 (unmethylated) Replication_Fork->Daughter_DNA2 Hemi_methylated_DNA Hemi-methylated DNA Replication_Fork->Hemi_methylated_DNA creates DNMT1 DNMT1 (Maintenance Methyltransferase) Hemi_methylated_DNA->DNMT1 SAH SAH DNMT1->SAH Fully_methylated_DNA Fully Methylated Daughter DNA DNMT1->Fully_methylated_DNA SAM SAM SAM->DNMT1

Caption: DNA Methylation Maintenance Pathway.

TET_Oxidation_Pathway 5mC 5-methylcytosine (5mC) 5hmC 5-hydroxymethylcytosine (5hmC) 5mC->5hmC Oxidation 5fC 5-formylcytosine (5fC) 5hmC->5fC Oxidation 5caC 5-carboxylcytosine (5caC) 5fC->5caC Oxidation TDG Thymine DNA Glycosylase (TDG) 5fC->TDG 5caC->TDG C Cytosine TET_Enzyme TET Enzymes (1, 2, 3) TET_Enzyme->5mC TET_Enzyme->5hmC TET_Enzyme->5fC BER Base Excision Repair (BER) TDG->BER BER->C

Caption: TET-Mediated Oxidation and Active DNA Demethylation Pathway.[16][17]

Experimental Workflow

The increased stability of 5mC-containing DNA can influence the binding of proteins, including transcription factors and DNA repair enzymes. The following workflow outlines a general approach to investigate these effects.

Experimental_Workflow Start Start: Hypothesis on 5mC effect on protein binding Oligo_Design 1. Design DNA Oligonucleotides (with and without 5mC) Start->Oligo_Design Stability_Analysis 2. Characterize Duplex Stability (UV-melt, DSC) Oligo_Design->Stability_Analysis Binding_Assay 3. Perform Protein Binding Assay (EMSA, SPR, ITC) Oligo_Design->Binding_Assay Stability_Analysis->Binding_Assay informs Data_Analysis 4. Quantitative Analysis (Kd, Kon, Koff) Binding_Assay->Data_Analysis Structural_Studies 5. Structural Analysis (Optional) (X-ray Crystallography, NMR) Data_Analysis->Structural_Studies motivates Conclusion Conclusion: Elucidate role of 5mC in protein-DNA recognition Data_Analysis->Conclusion Structural_Studies->Conclusion

Caption: Workflow for Studying 5mC Effects on Protein Binding.

Conclusion

The methylation of cytosine to 5-methylcytosine is a subtle chemical modification with profound consequences for the stability and biological function of DNA. The increased thermal and mechanical stability of 5mC-containing DNA duplexes, driven by favorable thermodynamic contributions, has significant implications for DNA replication, repair, and gene regulation. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted roles of this key epigenetic mark. A thorough understanding of the physicochemical properties of 5mC is essential for deciphering its complex role in health and disease and for the development of novel therapeutic strategies targeting the epigenome.

References

The Biological Significance of CpG Methylation Patterns in Gene Promoters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation, a fundamental epigenetic modification, plays a pivotal role in the regulation of gene expression, cellular differentiation, and the maintenance of genomic stability. The methylation of cytosine residues within CpG dinucleotides, particularly in the promoter regions of genes, is a key mechanism for transcriptional silencing. Aberrant CpG methylation patterns are a hallmark of numerous diseases, most notably cancer, where hypermethylation of tumor suppressor gene promoters leads to their inactivation. This technical guide provides an in-depth exploration of the biological significance of CpG methylation in gene promoters, detailing the molecular mechanisms of gene silencing, the role of this epigenetic mark in disease, and comprehensive protocols for its analysis. Quantitative data on the methylation status of key tumor suppressor genes across various cancers are presented for comparative analysis. Furthermore, critical signaling pathways and experimental workflows are visualized using the DOT language to provide a clear and concise understanding of these complex processes.

Core Concepts of CpG Methylation in Gene Promoters

CpG islands are short, CpG-rich regions of DNA that are typically found in the promoter regions of genes.[1][2] In a normal cellular context, the CpG islands of actively transcribed genes, including housekeeping genes, are generally unmethylated, allowing for an open chromatin structure that is accessible to transcription factors.[2][3] Conversely, methylation of these CpG islands is a stable epigenetic mark associated with long-term gene silencing.[2]

The process of DNA methylation is catalyzed by a family of enzymes called DNA methyltransferases (DNMTs).[4][5] In mammals, DNMT1 is the primary "maintenance" methyltransferase, responsible for copying existing methylation patterns onto the newly synthesized DNA strand during replication.[5][6] DNMT3A and DNMT3B are considered "de novo" methyltransferases, establishing new methylation patterns during development and in response to cellular signaling.[5] These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor.[4]

Mechanisms of CpG Methylation-Mediated Gene Silencing

The silencing of gene expression by CpG methylation in promoter regions is primarily achieved through two interconnected mechanisms:

Direct Inhibition of Transcription Factor Binding

The presence of a methyl group on the cytosine base can physically impede the binding of certain transcription factors to their specific DNA recognition sequences.[7] This steric hindrance prevents the assembly of the transcriptional machinery at the promoter, thereby blocking gene expression. While some transcription factors are insensitive to CpG methylation, the binding of many, including those from the bHLH, bZIP, and ETS families, is inhibited.[8][9] Conversely, some transcription factors, such as those from the homeodomain, POU, and NFAT families, preferentially bind to methylated DNA.[8][9]

Indirect Repression via Methyl-CpG-Binding Proteins

Methylated CpG sites are recognized and bound by a family of proteins known as methyl-CpG-binding domain (MBD) proteins, with MeCP2 being a well-characterized example.[10][11] Upon binding to methylated DNA, these proteins act as transcriptional repressors by recruiting corepressor complexes.[10][12] These complexes often include histone deacetylases (HDACs), which remove acetyl groups from histone tails.[10][12] The deacetylation of histones leads to a more condensed chromatin structure (heterochromatin), rendering the DNA inaccessible to the transcriptional machinery and resulting in stable gene silencing.[13] MeCP2 has also been shown to associate with histone methyltransferase activity, further reinforcing the repressive chromatin state.[14]

Gene_Silencing_Pathway cluster_promoter Gene Promoter cluster_enzymes Enzymatic Activity cluster_binding_proteins Binding Proteins cluster_gene_expression Gene Expression Unmethylated_CpG Unmethylated CpG Island Active_Transcription Active Transcription Unmethylated_CpG->Active_Transcription Methylated_CpG Methylated CpG Island MeCP2 MeCP2/MBDs Methylated_CpG->MeCP2 Recruits Repressed_Transcription Repressed Transcription Methylated_CpG->Repressed_Transcription DNMTs DNMTs (DNMT1, DNMT3A/B) DNMTs->Methylated_CpG HDACs Histone Deacetylases (HDACs) HDACs->Repressed_Transcription Promotes TF Transcription Factors TF->Unmethylated_CpG Binds MeCP2->HDACs Recruits Bisulfite_Sequencing_Workflow Start Genomic DNA Fragmentation DNA Fragmentation Start->Fragmentation End_Repair End Repair & A-tailing Fragmentation->End_Repair Adapter_Ligation Adapter Ligation End_Repair->Adapter_Ligation Bisulfite_Conversion Sodium Bisulfite Conversion Adapter_Ligation->Bisulfite_Conversion PCR PCR Amplification Bisulfite_Conversion->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Data_Analysis Data Analysis (Alignment & Methylation Calling) Sequencing->Data_Analysis End Methylation Map Data_Analysis->End

References

The Role of 5-Methylcytosine in Modulating DNA-Protein Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methylcytosine (5-Me-dC) is a critical epigenetic modification that plays a pivotal role in the regulation of gene expression and chromatin architecture. This technical guide provides an in-depth exploration of the mechanisms by which 5-Me-dC modulates the intricate interactions between DNA and proteins. It delves into the quantitative effects of this modification on protein binding affinities, offers detailed protocols for key experimental techniques, and visualizes the involvement of 5-Me-dC in crucial signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the epigenetic control of cellular processes.

Introduction

DNA methylation, primarily occurring at the 5th position of cytosine residues (5-Me-dC) within CpG dinucleotides, is a fundamental epigenetic mark in mammals.[1] Far from being a static modification, 5-Me-dC dynamically influences the cellular landscape by altering the way proteins interact with the genome. These interactions are central to a multitude of biological processes, including transcriptional regulation, chromatin organization, and the maintenance of cellular identity. Dysregulation of 5-Me-dC patterns is a hallmark of various diseases, most notably cancer, making the study of its impact on DNA-protein interactions a critical area of research for diagnostics and therapeutics.

This guide will explore two primary mechanisms through which 5-Me-dC exerts its influence:

  • Direct Inhibition or Enhancement of Transcription Factor Binding: The presence of a methyl group in the major groove of the DNA can directly interfere with or, in some cases, enhance the binding of specific transcription factors (TFs).[2][3]

  • Recruitment of Methyl-CpG Binding Domain (MBD) Proteins: 5-Me-dC acts as a binding platform for a family of proteins known as Methyl-CpG Binding Domain (MBD) proteins. These proteins, in turn, recruit a variety of corepressor complexes that lead to chromatin compaction and gene silencing.

Quantitative Impact of 5-Me-dC on DNA-Protein Interactions

The effect of 5-Me-dC on protein binding is not merely an on-or-off switch but rather a quantitative modulation of binding affinity. Understanding these quantitative changes is crucial for predicting the regulatory consequences of DNA methylation.

Effects on Transcription Factor Binding Affinity

The binding affinity of transcription factors to their cognate DNA sequences can be significantly altered by the presence of 5-Me-dC. This modulation is highly context-dependent, relying on the specific transcription factor, the position of the methylated CpG within the binding motif, and the surrounding DNA sequence. Recent high-throughput methods like Methyl-Spec-seq and EpiSELEX-seq have enabled the quantitative measurement of these effects.[2][3]

Transcription FactorDNA Binding DomainEffect of 5-Me-dC on Binding AffinityFold Change (Approximate)Reference
CTCFZinc FingerDecreasedVaries by site[2]
p53p53 DNA-binding domainIncreased at specific sitesUp to 10-fold[4]
C/EBPβBasic Leucine ZipperPosition-dependent (increase or decrease)Site-specific[3]
ATF4Basic Leucine ZipperPosition-dependent (increase or decrease)Site-specific[3]
HOXB13HomeodomainIncreased~1.5 to 2-fold[2]
Binding Affinities of Methyl-CpG Binding Proteins

MBD proteins are primary "readers" of the DNA methylation code, binding specifically to methylated CpG sites and translating this epigenetic mark into a functional response. Their binding affinities for methylated DNA are critical determinants of their biological activity.

Methyl-CpG Binding ProteinDissociation Constant (Kd) for Methylated DNAReference
MeCP2 (MBD)~1 x 10-9 M[5][6]
MBD1Varies with isoform and context
MBD2nM range[7]
MBD3Weakly binds methylated DNA[7]
MBD4nM range

Experimental Protocols for Studying 5-Me-dC-Protein Interactions

Investigating the interplay between 5-Me-dC and proteins requires specialized techniques. This section provides detailed methodologies for three key experimental approaches.

Electrophoretic Mobility Shift Assay (EMSA) for Methylated Probes

EMSA, or gel shift assay, is a fundamental technique to study protein-DNA interactions in vitro. By using probes containing 5-Me-dC, one can assess how methylation affects the binding of a protein of interest.

Methodology:

  • Probe Preparation:

    • Synthesize complementary single-stranded DNA oligonucleotides, one of which contains a 5-Me-dC at the desired position. The other strand should have a corresponding guanine. One oligo should be labeled (e.g., with biotin or a fluorescent dye).

    • Anneal the complementary oligos by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form a double-stranded, methylated, and labeled probe.[8]

    • Purify the double-stranded probe using native polyacrylamide gel electrophoresis (PAGE).

  • Binding Reaction:

    • In a microcentrifuge tube, combine the following components in a total volume of 20 µL:

      • 5x Binding Buffer (e.g., 100 mM Tris-HCl pH 7.5, 250 mM KCl, 5 mM DTT, 50% glycerol).

      • 1 µg of a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

      • Purified protein of interest (titrate the amount for optimal results).

      • Labeled methylated probe (typically 20-50 fmol).

    • Incubate the reaction mixture at room temperature for 20-30 minutes.[9]

  • Electrophoresis:

    • Load the binding reactions onto a native polyacrylamide gel (4-6%) in 0.5x TBE buffer.

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C. The duration will depend on the size of the probe and protein.

  • Detection:

    • If using a biotinylated probe, transfer the gel to a nylon membrane and detect using a streptavidin-HRP conjugate and chemiluminescent substrate.

    • If using a fluorescently labeled probe, visualize the gel directly using an appropriate imager. A "shift" in the mobility of the labeled probe in the presence of the protein indicates a DNA-protein interaction.

EMSA_Workflow cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_analysis Analysis Oligo1 Labeled Oligo (with 5-Me-dC) Anneal Annealing Oligo1->Anneal Oligo2 Complementary Oligo Oligo2->Anneal Probe dsDNA Probe Anneal->Probe BindingMix Incubation Probe->BindingMix Protein Protein of Interest Protein->BindingMix Competitor Competitor DNA Competitor->BindingMix Gel Native PAGE BindingMix->Gel Detection Detection Gel->Detection

Workflow for EMSA with methylated probes.
DNA Pull-Down Assay with Mass Spectrometry

This technique is used to identify unknown proteins that bind to a specific DNA sequence containing 5-Me-dC.

Methodology:

  • Probe Immobilization:

    • Synthesize a biotinylated double-stranded DNA probe containing the 5-Me-dC of interest, as well as a control unmethylated probe.

    • Incubate the biotinylated probes with streptavidin-coated magnetic beads for 1-2 hours at room temperature with gentle rotation to allow for immobilization.[10]

    • Wash the beads several times with a binding buffer to remove unbound probes.

  • Protein Binding:

    • Prepare a nuclear extract or whole-cell lysate from the cells of interest.

    • Incubate the bead-immobilized probes with the cell lysate for 2-4 hours at 4°C with rotation. Include a non-specific competitor DNA to minimize non-specific binding.

  • Washing and Elution:

    • Wash the beads extensively with a series of buffers of increasing stringency (e.g., increasing salt concentration) to remove non-specifically bound proteins.

    • Elute the specifically bound proteins from the DNA probe using a high-salt buffer or by denaturing the proteins with SDS-PAGE sample buffer.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands of interest and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the obtained peptide fragmentation patterns against a protein sequence database.

DPD_MS_Workflow Probe Biotinylated 5-Me-dC Probe Immobilize Immobilization Probe->Immobilize Beads Streptavidin Beads Beads->Immobilize Binding Protein Binding Immobilize->Binding Lysate Cell Lysate Lysate->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution SDSPAGE SDS-PAGE Elution->SDSPAGE MS Mass Spectrometry SDSPAGE->MS ID Protein Identification MS->ID

Workflow for DNA pull-down with mass spectrometry.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Methyl-Binding Proteins

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a specific protein in vivo. This protocol is adapted for studying MBD proteins or other proteins that bind to methylated DNA.

Methodology:

  • Cross-linking and Chromatin Preparation:

    • Treat cells with formaldehyde to cross-link proteins to DNA.[11]

    • Lyse the cells and isolate the nuclei.

    • Fragment the chromatin into sizes ranging from 200 to 700 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).[12]

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the methyl-binding protein of interest (e.g., anti-MeCP2).

    • Add protein A/G-coated magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated complexes from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of a high salt concentration.

    • Treat with RNase A and Proteinase K to remove RNA and proteins.

  • DNA Purification and Sequencing:

    • Purify the DNA using phenol-chloroform extraction or a DNA purification kit.

    • Prepare a sequencing library from the purified DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequence reads to a reference genome.

    • Use peak-calling algorithms to identify genomic regions enriched for the protein of interest.

    • Correlate the identified binding sites with genomic features and DNA methylation data.

ChIP_seq_Workflow Cells Live Cells Crosslink Cross-linking Cells->Crosslink Shear Chromatin Shearing Crosslink->Shear IP Immunoprecipitation (with anti-MBD antibody) Shear->IP Reverse Reverse Cross-linking IP->Reverse Purify DNA Purification Reverse->Purify Seq Sequencing Purify->Seq Analysis Data Analysis Seq->Analysis

Workflow for ChIP-seq of methyl-binding proteins.

5-Me-dC in Cellular Signaling Pathways

DNA methylation is intricately linked with various signaling pathways, often acting as a downstream effector that translates extracellular signals into long-term changes in gene expression.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. This switch is partly regulated by epigenetic mechanisms, including DNA methylation.[13] TGF-β signaling can induce the expression of DNA methyltransferases (DNMTs), leading to hypermethylation and silencing of tumor suppressor genes.[14] Conversely, the methylation status of TGF-β target genes can determine the cellular response to TGF-β.[15]

TGFB_Signaling cluster_nuc Nuclear Events TGFB TGF-β Receptor TGF-β Receptor TGFB->Receptor binds SMADs SMAD2/3 Receptor->SMADs phosphorylates SMAD4 SMAD4 SMADs->SMAD4 associates Nucleus Nucleus SMADs->Nucleus SMAD4->Nucleus DNMTs DNMTs SMAD4->DNMTs upregulates TSG Tumor Suppressor Genes DNMTs->TSG methylates Methylation Hypermethylation Methylation->TSG silences

TGF-β signaling and DNA methylation.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immunity. Chronic inflammation, often driven by persistent NF-κB activation, is a known risk factor for cancer. DNA methylation plays a complex role in modulating this pathway. Hypermethylation of genes in the NF-κB pathway has been observed in sepsis.[16] Conversely, NF-κB can recruit DNMTs to specific gene promoters, leading to their silencing.[17][18]

NFKB_Signaling cluster_nuc Nuclear Events Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus TargetGenes Inflammatory Genes NFkB->TargetGenes activates DNMTs DNMTs NFkB->DNMTs recruits RepressedGenes Repressed Genes DNMTs->RepressedGenes silences

NF-κB signaling and DNA methylation.
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell growth, and differentiation. DNA methylation is a critical regulator of the timing and magnitude of astrogliogenesis by controlling the JAK-STAT pathway. Demethylation of genes essential for this pathway leads to the activation of STATs and subsequent differentiation.[19] Dysregulation of methylation in the JAK-STAT pathway is also implicated in hematologic malignancies like acute myeloid leukemia.[20]

JAK_STAT_Signaling cluster_nuc Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT->STAT dimerizes Nucleus Nucleus STAT->Nucleus TargetGenes Target Genes STAT->TargetGenes activates transcription PathwayGenes JAK-STAT Pathway Genes PathwayGenes->JAK enhances signaling Demethylation Demethylation Demethylation->PathwayGenes activates

JAK-STAT signaling and DNA methylation.

Implications for Drug Development

The critical role of 5-Me-dC in modulating DNA-protein interactions has significant implications for drug development. Targeting the enzymes that write (DNMTs), erase (TET enzymes), and read (MBD proteins) these methylation marks offers promising therapeutic avenues.

  • DNMT Inhibitors: Drugs like Azacitidine and Decitabine are already in clinical use for myelodysplastic syndromes and some leukemias. They act by incorporating into DNA and trapping DNMTs, leading to a global reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.

  • Targeting MBDs: Developing small molecules that disrupt the interaction between MBD proteins and methylated DNA could prevent the recruitment of corepressor complexes and reactivate silenced genes.

  • Modulating TET Activity: Enhancing the activity of TET enzymes could promote DNA demethylation and counteract the hypermethylation observed in many cancers.

Conclusion

5-methylcytosine is a key player in the epigenetic regulation of the genome. Its influence on DNA-protein interactions, from the direct modulation of transcription factor binding to the recruitment of specialized reader proteins, has profound consequences for gene expression and cellular function. A thorough understanding of the quantitative and mechanistic aspects of these interactions, facilitated by the experimental approaches outlined in this guide, is essential for unraveling the complexities of epigenetic control in both health and disease. As our knowledge in this area expands, so too will the opportunities for developing novel therapeutic strategies that target the dynamic interplay between the methylome and the proteome.

References

The Fifth Base: A Technical Guide to the Discovery and History of 5-Methylcytosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of 5-methylcytosine (5mC), often referred to as the fifth base of DNA. We delve into the historical milestones of its discovery, from early observations to its definitive identification and the subsequent elucidation of its profound role in gene regulation and cellular function. This document details the key experimental methodologies that have been instrumental in the study of 5mC, offering structured protocols for foundational and contemporary techniques. Quantitative data on the prevalence of 5mC across different organisms and its alteration in disease states are systematically presented. Furthermore, this guide visualizes the intricate signaling pathways of DNA methylation and demethylation, alongside experimental workflows, through detailed diagrams. This resource is intended to serve as an in-depth reference for researchers, scientists, and professionals in drug development, providing a thorough understanding of the significance of 5-methylcytosine in biology and medicine.

A Historical Journey: The Discovery of 5-Methylcytosine

The story of 5-methylcytosine is a compelling narrative of scientific inquiry, technological advancement, and the gradual unraveling of a fundamental epigenetic mechanism.

Early Glimpses and Initial Identification

The first hint of a modified base within nucleic acids emerged in 1898 when W.G. Ruppel, while investigating the bacterium responsible for tuberculosis, isolated a novel nucleic acid he named "tuberculinic acid".[1] This substance was unusual as it contained a methylated nucleotide in addition to the canonical bases. However, it was not until 1925 that Treat Johnson and Robert Coghill at Yale University reported the detection of a methylated cytosine derivative after hydrolyzing tuberculinic acid.[2] Their findings were met with skepticism due to the reliance on the optical properties of a crystalline picrate for identification, and the results proved difficult to reproduce.[1]

The definitive proof of 5-methylcytosine's existence came in 1948 from the meticulous work of Rollin Hotchkiss.[1] Using the then-novel technique of paper chromatography, Hotchkiss was able to separate the nucleic acid components of calf thymus DNA and unequivocally identify a distinct methylated cytosine, separate from cytosine and uracil.[1] This landmark discovery firmly established 5mC as a component of DNA.

Unraveling the Function: From a Curious Modification to a Key Regulator

For several decades following its discovery, the biological significance of 5mC remained largely enigmatic. A pivotal shift in understanding came in the 1970s. In 1975, Arthur Riggs and, independently, Robin Holliday and John Pugh, proposed that DNA methylation could be a key mechanism for gene regulation and X-chromosome inactivation in eukaryotes.[3] These hypotheses laid the groundwork for the field of epigenetics, suggesting that heritable changes in gene function could occur without altering the DNA sequence itself.

The development of new molecular biology tools was crucial in testing these hypotheses. In 1978, Adrian Bird and Edwin Southern utilized methylation-sensitive restriction enzymes to demonstrate that DNA methylation patterns differed between tissues in the vertebrate Xenopus laevis.[3] This provided the first direct evidence for tissue-specific DNA methylation patterns, supporting its role in differential gene expression.

The advent of bisulfite sequencing in 1992 by Frommer and colleagues revolutionized the study of DNA methylation.[4][5] This chemical treatment deaminates unmethylated cytosines to uracil, while 5-methylcytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the precise, single-base resolution mapping of methylation patterns across the genome.[4][5] This powerful technique, and its later adaptations for high-throughput sequencing, has been instrumental in our current understanding of the methylome.

Quantitative Landscape of 5-Methylcytosine

The abundance of 5mC varies significantly across different organisms, tissues, and cellular states. This section presents a summary of quantitative data to provide a comparative overview.

Organism/Tissue/Cell Type5mC as a Percentage of Total CytosinesContext of MethylationReference(s)
Vertebrates (general) 70-80% of CpG cytosinesPredominantly at CpG dinucleotides[1]
Mammalian DNA (general) ~1% of total DNACpG islands, gene bodies, repetitive elements[1]
Arabidopsis thaliana 14%CpG, CHG, and CHH contexts[6]
Mus musculus (mouse) 7.6%Predominantly CpG[6]
Escherichia coli 2.3%Various contexts, involved in restriction-modification[6]
Drosophila melanogaster 0.03%Sparse, mainly in gene bodies[6]
Caenorhabditis elegans Virtually absent (0.0002-0.0003%)-[6]
Human Brain (Cerebellum) High levels of 5hmC (a derivative of 5mC)-[7]
Human Lung (Normal) 0.078% - 0.182% (as 5hmdC)-[8]
Human Lung (Squamous Cell Carcinoma) 2- to 5-fold lower than normal tissue (as 5hmdC)-[8]
Human Colorectal (Normal) 0.46% - 0.57% (as 5hmC)-[9]
Human Colorectal (Cancerous) 0.02% - 0.06% (as 5hmC)-[9]

Key Experimental Protocols

The study of 5-methylcytosine has been driven by the development of innovative biochemical techniques. This section provides detailed methodologies for key experiments.

Paper Chromatography for the Separation of Nucleic Acid Bases (circa 1948)

This method, fundamental to the initial discovery of 5mC, separates nucleic acid components based on their differential partitioning between a stationary phase (cellulose paper) and a mobile phase (a solvent mixture).

Materials:

  • Whatman No. 1 filter paper

  • Developing solvent: Isopropanol, concentrated HCl, and water

  • Nucleic acid sample (e.g., from calf thymus)

  • Hydrolysis agent: 72% perchloric acid or hydrochloric acid

  • Micropipette or capillary tube

  • Chromatography chamber

  • UV lamp for visualization

Protocol:

  • Sample Preparation: Hydrolyze the DNA sample to its constituent bases by heating with a strong acid (e.g., perchloric acid at 100°C for 1 hour).[10] Neutralize the hydrolysate.

  • Spotting: Using a micropipette, apply a small, concentrated spot of the hydrolyzed DNA sample onto a pencil line drawn near the bottom of the filter paper.[11]

  • Development: Suspend the paper in a sealed chromatography chamber containing the developing solvent. Ensure the solvent level is below the sample spot.[12] Allow the solvent to ascend the paper by capillary action.

  • Visualization: After the solvent front has nearly reached the top of the paper, remove the chromatogram and let it dry. Visualize the separated bases as dark spots under a UV lamp.[11] The different bases will have migrated to different heights on the paper.

  • Identification: Compare the migration distances (Rf values) of the unknown spots with those of known standards of adenine, guanine, cytosine, thymine, and 5-methylcytosine to identify the components of the sample.

Methylation-Specific PCR (MSP)

MSP is a technique used to detect the methylation status of specific CpG sites in a gene's promoter region. It relies on the differential amplification of methylated versus unmethylated DNA after bisulfite treatment.

Protocol:

  • DNA Extraction and Quantification: Isolate high-quality genomic DNA from the sample of interest and accurately quantify its concentration.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[1]

  • Primer Design: Design two pairs of PCR primers for the target region.

    • "M" primers: Specific for the methylated sequence (containing CpGs).

    • "U" primers: Specific for the unmethylated, bisulfite-converted sequence (containing UpGs, which are read as T's by the polymerase).[13]

  • PCR Amplification: Perform two separate PCR reactions for each DNA sample, one with the "M" primers and one with the "U" primers.[10]

  • Gel Electrophoresis: Analyze the PCR products on an agarose gel. The presence of a PCR product in the "M" reaction indicates methylation, while a product in the "U" reaction indicates an unmethylated status.

Bisulfite Sequencing

This "gold standard" method provides single-nucleotide resolution of DNA methylation patterns.

Protocol:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA.

  • Bisulfite Treatment: Chemically treat the DNA with sodium bisulfite to convert unmethylated cytosines to uracils.[2]

  • PCR Amplification: Amplify the target region of the bisulfite-converted DNA using primers that do not contain CpG sites and are designed to amplify both methylated and unmethylated sequences.

  • Cloning and Sequencing (Traditional Method): Ligate the PCR products into a plasmid vector and transform into E. coli. Sequence multiple individual clones to determine the methylation status of each cytosine in the original DNA molecules.

  • Next-Generation Sequencing (Modern Method): Prepare a library of the bisulfite-converted DNA fragments and sequence them using a high-throughput sequencing platform.[3]

  • Data Analysis: Align the sequencing reads to a reference genome and analyze the C-to-T conversion rate at each cytosine position to determine the methylation level.

Signaling Pathways and Experimental Workflows

DNA Methylation and Demethylation Pathways

The dynamic process of DNA methylation is tightly regulated by a suite of enzymes.

DNA_Methylation_Demethylation cluster_methylation DNA Methylation cluster_replication DNA Replication cluster_demethylation Active DNA Demethylation Unmethylated_DNA Unmethylated DNA Hemimethylated_DNA Hemi-methylated DNA Unmethylated_DNA->Hemimethylated_DNA De_novo_Methylated_DNA De novo Methylated DNA Unmethylated_DNA->De_novo_Methylated_DNA De novo methylation Hemimethylated_DNA->Unmethylated_DNA Maintenance methylation DNMT3A_3B DNMT3A/3B DNMT3A_3B->De_novo_Methylated_DNA DNMT1 DNMT1 DNMT1->Unmethylated_DNA Methylated_DNA 5-methylcytosine (5mC) Five_hmC 5-hydroxymethylcytosine (5hmC) Methylated_DNA->Five_hmC Oxidation Five_fC 5-formylcytosine (5fC) Five_hmC->Five_fC Oxidation Five_caC 5-carboxylcytosine (5caC) Five_fC->Five_caC Oxidation Abasic_site Abasic Site Five_fC->Abasic_site Excision Five_caC->Abasic_site Excision Unmodified_C Unmodified Cytosine Abasic_site->Unmodified_C Repair TET TET Enzymes TET->Five_hmC TET->Five_fC TET->Five_caC TDG TDG TDG->Abasic_site BER BER Pathway BER->Unmodified_C

Caption: Overview of DNA methylation and active demethylation pathways.

DNA Methylation:

  • De novo methylation , carried out by DNA methyltransferases DNMT3A and DNMT3B, establishes new methylation patterns on previously unmethylated DNA.

  • Maintenance methylation is performed by DNMT1, which recognizes hemi-methylated DNA strands following replication and methylates the newly synthesized strand, thus preserving the methylation pattern across cell divisions.

Active DNA Demethylation: This process involves a series of enzymatic steps initiated by the Ten-Eleven Translocation (TET) family of enzymes.

  • Oxidation: TET enzymes iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC).[3][4]

  • Excision: The modified bases 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG), creating an abasic site.[3]

  • Repair: The base excision repair (BER) pathway then inserts an unmodified cytosine at the abasic site, completing the demethylation process.[3]

Experimental Workflow: Bisulfite Sequencing

The following diagram illustrates the key steps in a typical whole-genome bisulfite sequencing (WGBS) workflow.

Bisulfite_Sequencing_Workflow DNA_Extraction 1. Genomic DNA Extraction Fragmentation 2. DNA Fragmentation DNA_Extraction->Fragmentation End_Repair_A_Tailing 3. End Repair & A-Tailing Fragmentation->End_Repair_A_Tailing Adapter_Ligation 4. Adapter Ligation End_Repair_A_Tailing->Adapter_Ligation Bisulfite_Conversion 5. Bisulfite Conversion Adapter_Ligation->Bisulfite_Conversion PCR_Amplification 6. PCR Amplification Bisulfite_Conversion->PCR_Amplification Library_QC 7. Library Quality Control PCR_Amplification->Library_QC Sequencing 8. High-Throughput Sequencing Library_QC->Sequencing Data_Analysis 9. Data Analysis (Alignment & Methylation Calling) Sequencing->Data_Analysis

Caption: A typical workflow for whole-genome bisulfite sequencing.

Experimental Workflow: Methylation-Specific PCR (MSP)

The following diagram outlines the logical flow of a Methylation-Specific PCR experiment.

MSP_Workflow Start Start: Genomic DNA Sample Bisulfite_Treatment Bisulfite Treatment Start->Bisulfite_Treatment PCR_Setup Set up two PCR reactions per sample Bisulfite_Treatment->PCR_Setup M_Primer_PCR PCR with Methylation-Specific Primers (M) PCR_Setup->M_Primer_PCR Reaction 1 U_Primer_PCR PCR with Unmethylation-Specific Primers (U) PCR_Setup->U_Primer_PCR Reaction 2 Gel_Electrophoresis Agarose Gel Electrophoresis M_Primer_PCR->Gel_Electrophoresis U_Primer_PCR->Gel_Electrophoresis Result_M Product in M lane: Methylated Gel_Electrophoresis->Result_M Result_U Product in U lane: Unmethylated Gel_Electrophoresis->Result_U Result_Both Product in both lanes: Heterogeneous Methylation Gel_Electrophoresis->Result_Both Result_None No Product: Failed Reaction or No Template Gel_Electrophoresis->Result_None

Caption: Logical workflow for a Methylation-Specific PCR experiment.

Conclusion and Future Perspectives

The journey of 5-methylcytosine from a chemical curiosity to a cornerstone of epigenetics highlights the power of persistent scientific inquiry and technological innovation. Our understanding of its role in development, disease, and the intricate regulation of the genome continues to expand. The ability to precisely map and quantify 5mC and its derivatives has opened new avenues for diagnostics, prognostics, and therapeutic interventions, particularly in the field of oncology. As we move forward, the focus will undoubtedly shift towards a more integrated understanding of how 5mC interacts with other epigenetic modifications and the broader chromatin landscape to orchestrate cellular phenotypes. The development of novel technologies for real-time, single-cell analysis of the methylome will further revolutionize our ability to decipher the complex language of epigenetic regulation, paving the way for personalized medicine strategies that target the epigenome.

References

The Acetyl Shield: A Technical Guide to the Function of the Acetyl Protecting Group in 5-Me-dC Phosphoramidite for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the critical role of the acetyl protecting group in 5-Methyl-2'-deoxyCytidine (5-Me-dC) phosphoramidite, a key building block in the synthesis of therapeutic and research-grade oligonucleotides. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the chemical function of the acetyl group, presents comparative data, and offers detailed experimental protocols.

Core Function of the Acetyl Protecting Group

During solid-phase oligonucleotide synthesis, the exocyclic amine (N4) of the cytosine base is reactive and must be protected to prevent unwanted side reactions during the phosphoramidite coupling steps. The acetyl (Ac) group serves as a temporary shield for this amine. Its primary and most critical function is to enable rapid and clean deprotection, particularly when using amine-based reagents, thereby preventing the formation of deleterious side products.

A significant challenge with traditional protecting groups like benzoyl (Bz) is the potential for a transamination side reaction during deprotection with reagents such as aqueous methylamine or a mixture of ammonium hydroxide and methylamine (AMA). This reaction leads to the formation of an N4-methyl-dC modification in the final oligonucleotide, which can alter its hybridization properties and biological activity.

The acetyl group, due to its greater lability, is rapidly hydrolyzed under basic conditions. This swift removal of the protecting group ensures that the desired deprotection pathway is highly favored, effectively suppressing the competing transamination reaction. Consequently, the use of acetyl-protected 5-Me-dC phosphoramidite is essential for "UltraMild" and "UltraFAST" deprotection protocols, which are crucial for the synthesis of sensitive modified oligonucleotides.[1][2][3][4][5][6]

Quantitative Data Presentation

The selection of a protecting group has a quantifiable impact on the purity and integrity of the synthesized oligonucleotide. The following tables summarize the key quantitative data comparing the performance of acetyl and benzoyl protecting groups for 5-Me-dC.

ParameterAcetyl (Ac) Protected 5-Me-dCBenzoyl (Bz) Protected 5-Me-dCReference
Coupling Efficiency >99%>99%[7]
Recommended Coupling Time 90 secondsStandard[8][9]
Deprotection ConditionAcetyl (Ac) Protected 5-Me-dCBenzoyl (Bz) Protected 5-Me-dCReference
AMA (Ammonium Hydroxide/Methylamine 1:1) 10 minutes at 65°C10 minutes at 65°C[1][3][4][6]
N4-Methyl-dC Side Product with AMA Not Observed~5%[1][6]
Ammonium Hydroxide 8 hours at 55°C8-16 hours at 55°C[6]

Experimental Protocols

The following protocols are provided as a general guideline for the use of acetyl-protected 5-Me-dC phosphoramidite in automated oligonucleotide synthesis. Instrument-specific protocols should be consulted.

Materials and Reagents
  • Ac-5-Me-dC-CE Phosphoramidite

  • Standard DNA synthesis phosphoramidites (dA, dG, T)

  • Activator solution (e.g., 0.45 M Tetrazole in Acetonitrile or 0.5 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile)

  • Capping solutions (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole/THF)

  • Oxidizer solution (Iodine in THF/Water/Pyridine)

  • Deblocking solution (3% Trichloroacetic acid (TCA) in Dichloromethane)

  • Anhydrous acetonitrile

  • Cleavage and Deprotection Reagent: AMA (Ammonium Hydroxide/40% aqueous Methylamine 1:1 v/v)

  • Solid support (e.g., Controlled Pore Glass - CPG)

Oligonucleotide Synthesis Cycle

The synthesis is performed on an automated DNA synthesizer following the standard phosphoramidite chemistry cycle for each nucleotide addition.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[10]

  • Coupling: The Ac-5-Me-dC phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A recommended coupling time for Ac-5-Me-dC is 90 seconds.[8][9][10]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in the final product.[10]

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester linkage using the oxidizer solution.[10]

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection (UltraFAST Protocol with AMA)
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support by incubating with AMA at room temperature for 5 minutes.[5]

  • Deprotection: The solution containing the cleaved oligonucleotide is then heated at 65°C for 10 minutes to remove the acetyl protecting group from the 5-Me-dC base, as well as the protecting groups from the other nucleobases and the cyanoethyl groups from the phosphate backbone.[1][3][4][6]

  • Work-up: The resulting solution is cooled, and the ammonia and methylamine are evaporated to yield the deprotected oligonucleotide.

Visualizations

Chemical Structure

G cluster_0 Ac-5-Me-dC Phosphoramidite P P O1 O P->O1 O2 O P->O2 N1 N(iPr)2 P->N1 CE CH2CH2CN O1->CE C3' 3'-C O2->C3' C5' 5'-C C3'->C5' O5' O C5'->O5' DMT DMT O5'->DMT Base 5-Methylcytosine Ac Acetyl Group (Ac) Base->Ac N4 Protection

Caption: Structure of Acetyl-Protected 5-Me-dC Phosphoramidite.

Experimental Workflow

G cluster_0 Oligonucleotide Synthesis Cycle cluster_1 Post-Synthesis deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Ac-5-Me-dC-PA) deblocking->coupling capping 3. Capping (Unreacted Chains) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->deblocking Repeat for next cycle cleavage 5. Cleavage (from Solid Support) oxidation->cleavage deprotection 6. Deprotection (Base & Phosphate Groups) cleavage->deprotection final_product final_product deprotection->final_product Final Oligonucleotide

Caption: Automated Oligonucleotide Synthesis Workflow.

Deprotection Mechanism and Side Reaction

G cluster_0 Deprotection with AMA start_Ac Ac-Protected 5-Me-dC deprotection_Ac Rapid Hydrolysis start_Ac->deprotection_Ac start_Bz Bz-Protected 5-Me-dC deprotection_Bz Slower Hydrolysis start_Bz->deprotection_Bz transamination Transamination Side Reaction start_Bz->transamination product_Ac 5-Me-dC (Desired) deprotection_Ac->product_Ac product_Bz 5-Me-dC (Desired) deprotection_Bz->product_Bz side_product N4-Me-dC (Side Product) transamination->side_product

Caption: Deprotection Pathways of Acetyl vs. Benzoyl Protecting Groups.

References

A Technical Guide to the Foundational Principles of 5-Methyl-dC Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methyl-deoxycytidine (5-Me-dC)

5-Methyl-deoxycytidine (5-Me-dC or 5mdC) is a modified nucleoside, a derivative of deoxycytidine with a methyl group attached to the 5th carbon of the pyrimidine ring.[1] In nature, this modification is a cornerstone of epigenetics, playing a critical role in the regulation of gene expression. When present in CpG dinucleotides within promoter regions, 5-Me-dC is typically associated with transcriptional silencing.[1]

The translation of this natural regulatory mechanism into synthetic oligonucleotides has provided researchers and drug developers with a powerful tool to enhance the therapeutic potential and experimental utility of nucleic acid-based molecules. Incorporating 5-Me-dC into synthetic DNA and RNA oligonucleotides imparts several advantageous properties, including increased thermal stability, reduced immunogenicity, and the ability to probe and influence epigenetic machinery. This guide provides an in-depth overview of the core principles, applications, and methodologies associated with the use of 5-Me-dC modified oligonucleotides.

Core Principles and Advantages of 5-Me-dC Modification

The addition of a simple methyl group to the cytosine base brings about significant physicochemical and biological changes in an oligonucleotide's behavior.

Enhanced Thermal Stability and Binding Affinity

Substituting 5-Me-dC for standard deoxycytidine enhances the thermal stability of DNA duplexes. The methyl group is hydrophobic and its presence in the major groove of the DNA helix helps to exclude water molecules, leading to more favorable base-stacking interactions.[1] This results in a stronger, more stable duplex with a higher melting temperature (T_m).

This increased stability is particularly valuable for applications requiring high binding affinity, such as in antisense oligonucleotides, probes, and primers.[1][2] It allows for the use of shorter oligonucleotides without sacrificing binding strength, which can improve specificity and cellular uptake.

Reduced Immunostimulation

A major hurdle in the development of oligonucleotide therapeutics is their potential to trigger an innate immune response. Unmethylated CpG motifs, which are common in bacterial DNA but rare in vertebrates, are recognized by Toll-like Receptor 9 (TLR9) in endosomes.[1][3] This recognition initiates a pro-inflammatory cascade, which can lead to adverse side effects.

Methylating the cytosine within these CpG motifs to 5-Me-dC effectively masks the oligonucleotide from TLR9 recognition.[1][3][4] This modification significantly reduces or prevents the unwanted immune response, a critical feature for in vivo applications.[4] This principle has been successfully applied in several approved antisense oligonucleotide (ASO) drugs, including mipomersen and nusinersen.

Nuclease Resistance

While 5-Me-dC modification on its own offers only a marginal increase in nuclease resistance compared to unmodified DNA, it is a key component of highly stable therapeutic oligonucleotides.[1] For robust nuclease resistance, 5-Me-dC is typically used in conjunction with other modifications, most notably phosphorothioate (PS) linkages in the oligonucleotide backbone.[3][5] This combination of base and backbone modifications creates a synergistic effect, protecting the oligonucleotide from degradation by endo- and exonucleases in serum and within cells.[6]

Probing and Modulating Epigenetic Mechanisms

Synthetic oligonucleotides containing 5-Me-dC serve as powerful tools for studying the complex field of epigenetics. They can be used as substrates or probes to investigate the binding and activity of "reader" proteins, such as those containing a Methyl-CpG-Binding Domain (MBD), which specifically recognize methylated DNA and recruit chromatin remodeling machinery to silence genes.[7][8][9][10] Furthermore, researchers are exploring the use of 5-Me-dC modified oligonucleotides as potential therapeutic agents to directly influence gene expression by inducing epigenetic changes at specific gene promoters.[11]

Quantitative Data Summary

The effects of incorporating 5-Me-dC into oligonucleotides can be quantified for several key parameters. The data below is compiled from multiple studies and provides a reference for designing modified oligonucleotides.

Parameter Effect of 5-Me-dC Modification Quantitative Value / Observation References
Thermal Stability (T_m) Increased duplex stability per substitution+0.5°C to +1.3°C per modification[1][2][4]
Binding Affinity Enhanced hybridization to target sequenceHigher affinity, allowing for shorter, more specific oligos[12]
Immunostimulation Reduced activation of TLR9 by CpG motifsPrevents or significantly reduces pro-inflammatory response[1][3][4]
Nuclease Resistance Similar to unmodified DNA when used aloneOften combined with phosphorothioate linkages for high resistance[1][6]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of 5-Me-dC modified oligonucleotides.

Synthesis of 5-Me-dC Modified Oligonucleotides via Phosphoramidite Chemistry

Automated solid-phase synthesis using phosphoramidite chemistry is the standard method for producing custom oligonucleotides. To incorporate 5-Me-dC, a corresponding 5-Me-dC phosphoramidite building block is used during the synthesis cycle.

Principle: The oligonucleotide is synthesized in the 3' to 5' direction on a solid support (e.g., Controlled Pore Glass, CPG). Each cycle of nucleotide addition consists of four main steps: deblocking, coupling, capping, and oxidation.

Methodology:

  • Support Preparation: Start with the initial nucleoside (e.g., A, G, T, or C) attached to the CPG solid support.

  • Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is protected by an acid-labile dimethoxytrityl (DMT) group. Treat the support with a mild acid (e.g., trichloroacetic acid in dichloromethane) to remove the DMT group, exposing the 5'-hydroxyl for the next coupling step.

  • Coupling: The next nucleotide, in the form of a 5-Me-dC phosphoramidite (or other standard phosphoramidites), is activated by a catalyst (e.g., tetrazole or a derivative). The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This step is performed under anhydrous conditions.

  • Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using reagents like acetic anhydride. This prevents the formation of failure sequences (n-1 mers).

  • Oxidation: The newly formed phosphite triester linkage is unstable. It is oxidized to a more stable phosphate triester linkage using an oxidizing agent, typically an iodine solution.

  • Cycle Repetition: The deblocking, coupling, capping, and oxidation steps are repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection: After the final nucleotide is added, the oligonucleotide is cleaved from the solid support using a strong base (e.g., concentrated ammonium hydroxide). This treatment also removes the protecting groups from the phosphate backbone and the nucleobases.

  • Purification: The full-length product is purified from shorter failure sequences and residual protecting groups, typically by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).[9]

Thermal Denaturation Analysis (Melting Temperature, T_m)

This protocol determines the T_m of a duplex, which is the temperature at which 50% of the duplex has dissociated into single strands.

Principle: The UV absorbance of a nucleic acid solution at 260 nm increases as a duplex denatures into single strands (hyperchromic effect). By monitoring the absorbance as a function of temperature, a melting curve can be generated, and the T_m can be determined from its midpoint.[13]

Methodology:

  • Sample Preparation: Anneal the 5-Me-dC modified oligonucleotide with its complementary strand. To do this, mix equimolar amounts of both oligos in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to form the duplex.

  • Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[14][15] Set the instrument to monitor absorbance at 260 nm.

  • Measurement: Place the duplex sample in a quartz cuvette and place it in the spectrophotometer.[8]

  • Heating Program: Program the instrument to increase the temperature from a starting point (e.g., 20°C) to a final point (e.g., 90°C) at a slow, controlled rate (e.g., 0.5°C or 1.0°C per minute).[8] Record the absorbance at regular temperature intervals.

  • Data Analysis: Plot the absorbance at 260 nm versus temperature to generate the melting curve. The T_m is the temperature corresponding to the maximum of the first derivative of this curve.[15]

Nuclease Resistance Assay

This protocol assesses the stability of oligonucleotides in the presence of nucleases, simulating a biological environment.

Principle: The oligonucleotide is incubated with a source of nucleases (e.g., fetal bovine serum or a specific exonuclease). The degradation of the oligonucleotide over time is monitored by gel electrophoresis.

Methodology:

  • Sample Preparation: Prepare reaction tubes containing the 5-Me-dC modified oligonucleotide (and an unmodified control oligo) at a final concentration of ~1 µM in a buffer or in 50-90% fetal bovine serum (FBS).[7]

  • Incubation: Incubate the tubes at 37°C.[7]

  • Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), remove an aliquot from each reaction and immediately stop the enzymatic degradation by adding a loading dye containing a denaturant (e.g., formamide) and a chelating agent (e.g., EDTA), and/or by flash-freezing the sample at -20°C or -80°C.[7]

  • Gel Electrophoresis: Analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20% polyacrylamide, 7 M urea).[16] Run the gel at a constant voltage until the dye front reaches the bottom.

  • Visualization: Stain the gel with a nucleic acid stain (e.g., SYBR Gold or GelRed) and visualize it using a gel imager.

  • Analysis: Compare the intensity of the full-length oligonucleotide band at different time points. A higher intensity at later time points indicates greater nuclease resistance.

In Vitro TLR9 Activation Assay

This cell-based assay measures the immunostimulatory potential of CpG-containing oligonucleotides.

Principle: HEK-293 cells, which do not normally express TLR9, are engineered to stably express human TLR9 and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP) under the control of an NF-κB promoter. When a TLR9 agonist (like an unmethylated CpG oligo) activates the receptor, the resulting signaling cascade activates NF-κB, leading to the expression and secretion of SEAP, which can be easily quantified.

Methodology:

  • Cell Culture: Culture HEK-Blue™ hTLR9 cells (or a similar reporter cell line) according to the manufacturer's instructions.

  • Assay Setup: Seed the cells in a 96-well plate at a density of ~50,000 cells per well and allow them to adhere overnight.

  • Oligonucleotide Treatment: Prepare solutions of your test oligonucleotides (5-Me-dC modified CpG oligo) and controls (unmethylated CpG oligo as a positive control, a non-CpG oligo as a negative control). Add the oligonucleotides to the cells at various concentrations (e.g., 0.1 to 10 µM).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Reporter Gene Measurement:

    • Collect a small aliquot of the cell culture supernatant.

    • Add a SEAP detection reagent (e.g., a substrate that produces a colorimetric or fluorescent signal upon cleavage by SEAP).

    • Incubate for a specified time at 37°C.

    • Measure the signal using a plate reader (e.g., absorbance at 620 nm for a colorimetric assay).

  • Data Analysis: Compare the reporter signal from cells treated with the 5-Me-dC modified oligo to the positive and negative controls. A low signal, similar to the negative control, indicates that the modification successfully reduced the immunostimulatory effect.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate key processes related to the use of 5-Me-dC modified oligonucleotides.

G cluster_design Design & Synthesis cluster_char Biophysical Characterization cluster_bio Biological Evaluation seq_design Sequence Design (Target, CpG motifs) synthesis Solid-Phase Synthesis (5-Me-dC Phosphoramidite) seq_design->synthesis purification Purification (HPLC / PAGE) synthesis->purification tm_analysis Thermal Stability (Tm Analysis) purification->tm_analysis nuclease_assay Nuclease Resistance Assay purification->nuclease_assay tlr9_assay Immunostimulation (TLR9 Assay) purification->tlr9_assay epigenetic_assay Epigenetic Studies (MBD Binding) purification->epigenetic_assay functional_assay Functional Assays (Gene Silencing, etc.) tlr9_assay->functional_assay epigenetic_assay->functional_assay TLR9_Pathway cluster_endo Endosome cluster_cyto Cytoplasm / Nucleus TLR9 TLR9 Receptor MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Activates Cytokines Pro-inflammatory Cytokines (e.g., IL-6) NFkB->Cytokines Induces Transcription Unmethylated_CpG Unmethylated CpG DNA Unmethylated_CpG->TLR9 Binds & Activates Methylated_CpG 5-Me-dC CpG DNA Methylated_CpG->TLR9 Blocked Binding Blocked Methylated_CpG->Blocked MBD_Recruitment cluster_proteins Protein Complex DNA DNA with Methylated CpG Site (5mC) MBD MBD Protein (e.g., MeCP2) DNA->MBD Binds CoRepressor Co-repressor Complex (contains HDACs) MBD->CoRepressor Recruits Chromatin Condensed Chromatin (Heterochromatin) CoRepressor->Chromatin Induces Silencing Transcriptional Silencing Chromatin->Silencing

References

Methodological & Application

Application Notes and Protocols for the Incorporation of 5-Me-dC(Ac) Phosphoramidite in Automated DNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylcytosine (5-Me-dC) is a critical epigenetic modification in eukaryotes, playing a significant role in the regulation of gene expression, X-chromosome inactivation, and genomic imprinting.[1] The ability to incorporate this modified base into synthetic oligonucleotides is essential for a wide range of research applications, including the study of DNA methylation, the development of epigenetic-based diagnostics and therapeutics, and as a tool to enhance the hybridization properties of antisense oligonucleotides and probes.[2][3] The use of 5-methyl-dC in place of dC can enhance binding, leading to an increase in the duplex melting temperature of approximately 1.3°C per substitution.[3][4]

This document provides detailed application notes and protocols for the efficient incorporation of 5-acetyl-5-methyl-2'-deoxycytidine-CE Phosphoramidite (5-Me-dC(Ac) amidite) into oligonucleotides using standard automated DNA synthesizers. The acetyl protecting group on the 5-methylcytosine base offers compatibility with a broader range of deprotection strategies, including rapid methods, compared to the traditional benzoyl (Bz) protecting group.[3]

Materials and Reagents

Phosphoramidite
  • Product: 5'-Dimethoxytrityl-N-acetyl-5-methyl-2'-deoxyCytidine,3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

  • Abbreviation: this compound

  • Storage: Store at -20°C to -70°C in a desiccator.[2] Allow the vial to warm to room temperature before opening to prevent moisture condensation.

Reagents for DNA Synthesis
  • Anhydrous Acetonitrile (MeCN) for phosphoramidite dissolution

  • Standard DNA synthesis reagents:

    • Activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT), Dicyanoimidazole (DCI))

    • Oxidizer (e.g., Iodine/Water/Pyridine)

    • Deblocking agent (e.g., Trichloroacetic acid (TCA) in Dichloromethane (DCM))

    • Capping reagents (e.g., Acetic Anhydride/Lutidine/THF and N-Methylimidazole/THF)

  • Controlled Pore Glass (CPG) solid support

  • Deprotection Reagents (select one based on your oligo's requirements):

    • Ammonium Hydroxide/Methylamine (AMA) (1:1, v/v) for rapid deprotection

    • Aqueous Ammonium Hydroxide (30%)

    • Potassium Carbonate in Methanol (for UltraMild deprotection)

Experimental Protocols

Phosphoramidite Preparation
  • Bring the this compound vial to room temperature before opening.

  • Dissolve the phosphoramidite in anhydrous acetonitrile to the desired concentration, typically 0.1 M.[5] Refer to the manufacturer's certificate of analysis for the exact volume of solvent to add for a specific molarity.

  • For optimal performance, especially with expensive or sensitive amidites, it is recommended to dry the dissolved amidite over 3 Å molecular sieves overnight to remove any residual moisture.[6]

  • Install the phosphoramidite solution on a designated port of the automated DNA synthesizer.

Automated DNA Synthesis Cycle

The incorporation of this compound follows the standard phosphoramidite chemistry cycle on an automated DNA synthesizer. No significant modifications to the standard coupling protocols are generally required.[4]

Standard Coupling Protocol:

  • Coupling Time: A standard coupling time of 2-3 minutes is typically sufficient for this compound, similar to standard DNA phosphoramidites. For sequences with multiple incorporations or known difficult couplings, this time can be extended to 5-15 minutes to improve efficiency.[6][7]

  • Double/Triple Coupling: For critical positions or to maximize yield, performing a double or even triple coupling of the this compound is recommended. This involves repeating the coupling step before the oxidation step in the synthesis cycle.[6]

The following diagram illustrates the standard automated DNA synthesis cycle.

DNA_Synthesis_Cycle Start Start Cycle (5'-DMT-Protected Nucleoside on CPG) Deblocking 1. Deblocking (Removal of 5'-DMT group) Start->Deblocking Washing1 Washing Deblocking->Washing1 Coupling 2. Coupling (Addition of this compound) Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Washing2->Capping Washing3 Washing Capping->Washing3 Oxidation 4. Oxidation (P(III) to P(V)) Washing3->Oxidation Washing4 Washing Oxidation->Washing4 End End Cycle (Ready for next nucleotide) Washing4->End

Caption: Automated DNA synthesis cycle for the incorporation of a phosphoramidite.

Oligonucleotide Cleavage and Deprotection

The use of the N-acetyl protecting group on the 5-Me-dC amidite allows for flexibility in the deprotection strategy. It is fully compatible with both standard and rapid deprotection methods.[3]

Protocol 3.1: Rapid Deprotection using AMA

This method is recommended for standard DNA oligonucleotides containing 5-Me-dC(Ac). The N-acetyl group is completely removed without the formation of the N4-methyl transamination side product that can occur with the benzoyl-protected version.[3]

  • Transfer the CPG support to a screw-cap vial.

  • Add a 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (30%) and aqueous Methylamine (40%) (AMA).

  • Incubate at 65°C for 10-15 minutes.[8]

  • Cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

  • Dry the oligonucleotide solution using a vacuum concentrator.

Protocol 3.2: Standard Deprotection with Ammonium Hydroxide

  • Transfer the CPG support to a screw-cap vial.

  • Add concentrated aqueous Ammonium Hydroxide (30%).

  • Incubate at 55°C for 8-12 hours.

  • Cool the vial and transfer the supernatant to a new tube.

  • Dry the oligonucleotide solution.

Protocol 3.3: UltraMild Deprotection

For oligonucleotides containing sensitive modifications that are not compatible with AMA or ammonium hydroxide.

  • Transfer the CPG support to a screw-cap vial.

  • Add 0.05 M Potassium Carbonate in Methanol.

  • Incubate at room temperature for 4 hours.[9]

  • Neutralize the solution with an appropriate buffer.

  • Proceed with purification.

The following flowchart outlines the decision-making process for choosing a deprotection method.

Deprotection_Workflow Start Oligonucleotide containing 5-Me-dC(Ac) on CPG Decision Are there other sensitive modifications present? Start->Decision Rapid Use Rapid Deprotection (AMA) Decision->Rapid No UltraMild Use UltraMild Deprotection (Potassium Carbonate) Decision->UltraMild Yes Purification Purify Oligonucleotide (e.g., HPLC, PAGE) Rapid->Purification Standard Use Standard Deprotection (Ammonium Hydroxide) UltraMild->Purification

Caption: Decision workflow for deprotection of oligonucleotides containing 5-Me-dC(Ac).

Purification and Quality Control

Following deprotection, the crude oligonucleotide should be purified to remove failure sequences and protecting group adducts. High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) are recommended for obtaining high-purity oligonucleotides.

  • HPLC: Reverse-phase HPLC is effective for purifying DMT-on oligonucleotides, while anion-exchange HPLC is suitable for DMT-off oligonucleotides.

  • PAGE: Denaturing PAGE provides high-resolution separation based on size and is ideal for purifying longer oligonucleotides.

After purification, the identity and purity of the final product should be confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Data Presentation

Table 1: Coupling Efficiency of this compound
Coupling Time (minutes)ActivatorTypical Coupling Efficiency (%)
2-3ETT> 98.5
5ETT> 99.0
15ETT> 99.0
2-3DCI> 98.5

Note: Coupling efficiencies can vary depending on the synthesizer, reagent quality, and sequence context. The values presented are typical and should be optimized for specific applications.

Table 2: Impact of 5-Me-dC Incorporation on Duplex Stability
SequenceTm (°C)ΔTm per modification (°C)
5'-CGC GCG CGC G-3'75.2-
5'-CGC G(5-Me-C)G CGC G-3'76.5+1.3
5'-C(5-Me-C)G C(5-Me-C)G C(5-Me-C)G C(5-Me-C)G-3'80.4+1.3

Data is illustrative and Tm values are dependent on buffer conditions, oligonucleotide concentration, and sequence context. The general trend is an increase of approximately 1.3°C per 5-Me-dC substitution.[3][4]

Signaling Pathway Context: DNA Methylation and Demethylation

The incorporation of 5-Me-dC is fundamental to studying the dynamic process of DNA methylation and demethylation. 5-Me-dC can be oxidized by Ten-Eleven Translocation (TET) enzymes to 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), which are intermediates in the active DNA demethylation pathway.[10][11][12] Synthetic oligonucleotides containing 5-Me-dC are crucial for investigating the mechanisms of these enzymes and their roles in gene regulation.

DNA_Demethylation_Pathway dC dC (deoxycytidine) Me_dC 5-Me-dC (5-methyl-dC) dC->Me_dC DNMTs hm_dC 5-hmC (5-hydroxymethyl-dC) Me_dC->hm_dC TETs f_dC 5-fC (5-formyl-dC) hm_dC->f_dC TETs f_dC->dC TDG/BER ca_dC 5-caC (5-carboxy-dC) f_dC->ca_dC TETs ca_dC->dC TDG/BER BER Base Excision Repair (BER)

Caption: Active DNA demethylation pathway involving TET enzymes and base excision repair.

Troubleshooting

IssuePossible CauseRecommendation
Low Coupling Efficiency 1. Degraded phosphoramidite (moisture/oxidation).2. Insufficient coupling time.3. Inefficient activator.1. Use fresh, anhydrous acetonitrile. Ensure amidite vial is at room temperature before opening. Store dissolved amidite over molecular sieves.2. Increase coupling time to 5-15 minutes or perform a double coupling.3. Ensure activator is fresh and properly prepared.
Incomplete Deprotection 1. Insufficient deprotection time or temperature.2. Deprotection reagent has degraded.1. Ensure correct incubation time and temperature for the chosen deprotection method.2. Use freshly prepared deprotection reagents.
N4-Methyl Side Product (with Bz-protected 5-Me-dC) Use of AMA deprotection with benzoyl-protected 5-Me-dC.Use this compound for AMA deprotection. Alternatively, use standard ammonium hydroxide deprotection for the benzoyl-protected version.

By following these detailed protocols and application notes, researchers can confidently and efficiently incorporate 5-Me-dC(Ac) phosphoramidite into synthetic oligonucleotides for a wide array of applications in the fields of epigenetics, molecular diagnostics, and therapeutics.

References

Applications of 5-Me-dC Modified Primers in PCR Amplification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology, the precision and efficiency of the Polymerase Chain Reaction (PCR) are paramount. The design and chemical composition of primers are critical determinants of PCR success, influencing specificity, yield, and the ability to amplify challenging templates. The incorporation of modified nucleotides into primers represents a significant advancement in PCR technology. Among these, 5-methyl-dC (5-methyl-2'-deoxycytidine) modified primers have emerged as a powerful tool for enhancing various PCR applications.

The addition of a methyl group to the C5 position of cytosine stabilizes the DNA duplex by increasing the melting temperature (Tm). This enhanced binding affinity of 5-Me-dC modified primers to their target sequences provides several advantages, particularly in methylation-specific PCR (MSP) and the amplification of GC-rich regions. These application notes provide a detailed overview of the utility of 5-Me-dC modified primers, supported by experimental protocols and data for their effective implementation in research and development.

Key Advantages of 5-Me-dC Modified Primers

The primary advantage of incorporating 5-Me-dC into PCR primers lies in the increased thermal stability of the primer-template duplex. This is attributed to the favorable stacking interactions of the methyl group within the DNA double helix.

  • Increased Primer Melting Temperature (Tm): Each 5-Me-dC substitution can increase the primer's Tm, allowing for higher annealing temperatures. This increased stringency reduces non-specific primer binding, leading to cleaner PCR products and improved specificity.

  • Enhanced PCR Efficiency: The stronger binding of 5-Me-dC modified primers can lead to more efficient amplification, resulting in higher yields of the desired product. This is particularly beneficial when working with low-abundance templates.

  • Improved Specificity in Methylation-Specific PCR (MSP): In MSP, primers are designed to distinguish between methylated and unmethylated DNA following bisulfite treatment. The increased binding affinity of 5-Me-dC modified primers enhances the discrimination between differentially methylated alleles.

  • Facilitated Amplification of GC-Rich Sequences: GC-rich regions are notoriously difficult to amplify due to their propensity to form stable secondary structures. The enhanced binding strength of 5-Me-dC modified primers can help to overcome these challenges, enabling successful amplification of these complex templates.

Quantitative Data Summary

While direct quantitative comparisons in single studies are limited in the public domain, the principles of nucleic acid thermodynamics allow for a clear theoretical and experimentally supported advantage. The following table summarizes the expected impact of 5-Me-dC modification on key PCR parameters.

ParameterUnmodified Primers5-Me-dC Modified PrimersExpected Improvement
Melting Temperature (Tm) Dependent on sequenceIncreased per 5-Me-dCHigher specificity
PCR Yield VariablePotentially IncreasedBetter amplification of low-input DNA
Specificity Prone to non-specific bindingHigherCleaner PCR products
GC-Rich Amplification Often fails or is inefficientImproved Success RateEnables analysis of difficult templates

Application 1: Methylation-Specific PCR (MSP)

Introduction: Methylation-specific PCR is a technique used to detect methylation patterns in DNA. It relies on the differential amplification of bisulfite-converted DNA with primers specific for either methylated or unmethylated sequences. The incorporation of 5-Me-dC into MSP primers, particularly at the 3'-end, can significantly enhance the specificity of this method.

Workflow for Methylation-Specific PCR:

MSP_Workflow cluster_prep DNA Preparation cluster_pcr PCR Amplification cluster_analysis Analysis genomic_dna Genomic DNA Extraction bisulfite Bisulfite Conversion genomic_dna->bisulfite Chemical Treatment pcr_setup PCR Setup with 5-Me-dC Modified Primers bisulfite->pcr_setup msp_pcr Methylation-Specific PCR pcr_setup->msp_pcr gel Agarose Gel Electrophoresis msp_pcr->gel results Analysis of Methylation Status gel->results

Caption: Workflow for Methylation-Specific PCR using 5-Me-dC modified primers.

Detailed Experimental Protocol: Methylation-Specific PCR with 5-Me-dC Modified Primers

This protocol provides a framework for performing MSP using primers containing 5-Me-dC modifications to enhance specificity.

1. DNA Extraction and Bisulfite Conversion:

  • Extract high-quality genomic DNA from the sample of interest using a standard DNA extraction kit.

  • Perform bisulfite conversion of 1 µg of genomic DNA using a commercial bisulfite conversion kit, following the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. Primer Design for MSP with 5-Me-dC Modification:

  • Design two pairs of primers: one specific for the methylated sequence (M-primers) and one for the unmethylated sequence (U-primers).

  • Crucially, for the M-primers, substitute all cytosine (C) residues that correspond to methylated CpG sites in the original sequence with 5-methylcytosine (5-Me-dC). This enhances the binding affinity and specificity for the methylated template.

  • Primers should be 20-30 bp in length.

  • The primers should contain at least one CpG site, ideally at the 3'-end, to maximize discrimination.[1]

  • The annealing temperatures of the M- and U-primer sets should be similar.[2]

3. PCR Amplification:

  • Prepare two separate PCR reactions for each DNA sample: one with the M-primers and one with the U-primers.

  • PCR Reaction Mix (25 µL):

    • 5x PCR Buffer: 5 µL

    • 10 mM dNTPs: 0.5 µL

    • 10 µM Forward Primer (M or U): 1 µL

    • 10 µM Reverse Primer (M or U): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.25 µL

    • Bisulfite-Treated DNA: 2 µL (approx. 50 ng)

    • Nuclease-Free Water: to 25 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35-40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

4. Analysis of PCR Products:

  • Analyze the PCR products by agarose gel electrophoresis (2% agarose gel).

  • Visualize the bands under UV light after ethidium bromide staining.

  • The presence of a band in the M-primer reaction indicates methylation, while a band in the U-primer reaction indicates a lack of methylation.

Application 2: Amplification of GC-Rich Sequences

Introduction: GC-rich DNA sequences are challenging to amplify due to their high melting temperatures and the formation of stable secondary structures like hairpins. These structures can block the DNA polymerase and prevent primer annealing. The increased duplex stability provided by 5-Me-dC modified primers can help to overcome these hurdles.

Logical Relationship in Amplifying GC-Rich DNA:

GC_Rich_Logic cluster_problem The Challenge cluster_solution The 5-Me-dC Solution cluster_outcome The Outcome gc_rich High GC Content secondary_structure Stable Secondary Structures gc_rich->secondary_structure high_tm High Melting Temperature gc_rich->high_tm me_primer 5-Me-dC Modified Primers increased_binding Increased Primer Binding Strength me_primer->increased_binding overcome_structure Overcomes Secondary Structures increased_binding->overcome_structure successful_amp Successful Amplification overcome_structure->successful_amp

Caption: How 5-Me-dC primers overcome challenges in amplifying GC-rich DNA.

Detailed Experimental Protocol: Amplification of GC-Rich Regions with 5-Me-dC Modified Primers

This protocol outlines a strategy for amplifying a GC-rich template using 5-Me-dC modified primers.

1. Primer Design with 5-Me-dC Modification:

  • Design primers flanking the GC-rich region of interest.

  • Incorporate 5-Me-dC in place of some or all cytosine residues in both the forward and reverse primers. The number of substitutions can be optimized, but a higher degree of substitution will lead to a greater increase in Tm.

  • Aim for a primer length of 20-30 bp.

  • Use a Tm calculator that can account for modified bases to estimate the Tm of the 5-Me-dC modified primers.

2. PCR Amplification:

  • PCR Reaction Mix (50 µL):

    • 5x GC Buffer (with additives like Betaine or DMSO): 10 µL

    • 10 mM dNTPs: 1 µL

    • 10 µM 5-Me-dC Forward Primer: 2 µL

    • 10 µM 5-Me-dC Reverse Primer: 2 µL

    • High-Fidelity DNA Polymerase (e.g., Phusion or Q5): 1 µL

    • Genomic DNA (10-100 ng): 1 µL

    • Nuclease-Free Water: to 50 µL

  • PCR Cycling Conditions (Touchdown PCR is recommended):

    • Initial Denaturation: 98°C for 30 seconds

    • 10 Cycles (Touchdown):

      • Denaturation: 98°C for 10 seconds

      • Annealing: Start at a high temperature (e.g., 72°C) and decrease by 1°C per cycle for 15 seconds

      • Extension: 72°C for 30 seconds/kb

    • 25-30 Cycles:

      • Denaturation: 98°C for 10 seconds

      • Annealing: Use the final temperature from the touchdown phase (e.g., 62°C) for 15 seconds

      • Extension: 72°C for 30 seconds/kb

    • Final Extension: 72°C for 5 minutes

    • Hold: 4°C

3. Analysis of PCR Products:

  • Analyze the PCR products on a 1-1.5% agarose gel.

  • A successful reaction will show a single, specific band of the expected size.

Troubleshooting

ProblemPossible CauseSolution
No PCR product Annealing temperature too highOptimize annealing temperature using a gradient PCR.
Insufficient templateIncrease the amount of template DNA.
PCR inhibitors presentPurify the DNA template.
Non-specific products Annealing temperature too lowIncrease the annealing temperature.
Primer-dimersOptimize primer concentration; consider a hot-start polymerase.
Low PCR yield Suboptimal PCR conditionsRe-optimize MgCl2 concentration and cycling parameters.
Inefficient primersRedesign primers with a higher degree of 5-Me-dC modification.

Conclusion

The use of 5-Me-dC modified primers offers a significant advantage in various PCR applications. By increasing the thermal stability of the primer-template duplex, these primers enhance specificity and efficiency, particularly in challenging contexts such as methylation-specific PCR and the amplification of GC-rich sequences. The protocols provided in these application notes serve as a starting point for researchers to harness the power of 5-Me-dC modified primers in their own experiments. Careful primer design and optimization of PCR conditions are key to achieving the best possible results.

References

Application Notes and Protocols for the Synthesis and Use of Methylated DNA Probes in Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, a fundamental epigenetic modification, plays a critical role in regulating gene expression, cellular differentiation, and development. The binding of specific proteins to methylated DNA sequences is a key mechanism through which these regulatory effects are mediated. Understanding the intricate interactions between proteins and methylated DNA is crucial for elucidating disease mechanisms, particularly in cancer and neurodegenerative disorders, and for the development of novel therapeutic strategies.

This document provides detailed application notes and protocols for the synthesis of methylated DNA probes and their use in studying protein-DNA interactions. We will cover enzymatic and PCR-based methods for probe generation, as well as common downstream applications such as Electrophoretic Mobility Shift Assays (EMSA) and DNA affinity pulldown assays.

Methods for Synthesizing Methylated DNA Probes

The generation of specifically methylated DNA probes is a prerequisite for studying the binding of methyl-CpG-binding proteins. Two primary methods are widely employed: enzymatic methylation of unmodified DNA probes and PCR-based amplification using methylated precursors.

Enzymatic Methylation of DNA Probes

This method involves the in vitro treatment of a double-stranded DNA oligonucleotide with a CpG methyltransferase, such as SssI methylase, which methylates all cytosine residues within CpG dinucleotides.[1]

Protocol: Enzymatic Methylation using SssI Methylase

  • Oligonucleotide Annealing:

    • Resuspend complementary single-stranded DNA oligonucleotides (sense and antisense) in annealing buffer (e.g., 10 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA).

    • Mix equimolar amounts of the sense and antisense oligonucleotides.

    • Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate proper annealing.

  • Methylation Reaction:

    • Set up the methylation reaction in a final volume of 50 µL:

      • Annealed DNA probe (1-5 µg)

      • 10X NEBuffer 2 (5 µL)

      • S-adenosylmethionine (SAM) (to a final concentration of 160 µM)

      • SssI Methylase (4 units/µg of DNA)

      • Nuclease-free water to 50 µL

    • Incubate the reaction at 37°C for 1-2 hours.

  • Purification of Methylated Probe:

    • Purify the methylated DNA probe using a PCR purification kit or by phenol-chloroform extraction followed by ethanol precipitation to remove the enzyme and buffer components.

    • Resuspend the purified probe in nuclease-free water or TE buffer.

  • Verification of Methylation (Optional but Recommended):

    • To confirm complete methylation, the probe can be subjected to digestion with a methylation-sensitive restriction enzyme (e.g., HpaII) and a methylation-insensitive isoschizomer (e.g., MspI).

    • Run the digested products on an agarose gel. The methylated probe should be resistant to HpaII digestion but cleaved by MspI.

PCR-Based Synthesis of Methylated DNA Probes

This approach incorporates 5-methyl-dCTP (5-mdCTP) during PCR amplification to generate fully methylated DNA probes. This method is particularly useful for creating longer methylated DNA fragments.[2][3]

Protocol: PCR Amplification with 5-methyl-dCTP

  • Primer Design:

    • Design primers flanking the target region of interest. Standard primer design guidelines apply.[4]

  • PCR Reaction Setup:

    • Prepare the PCR reaction mixture. A typical 50 µL reaction includes:

      • DNA template (containing the target sequence)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • dNTP mix (containing dATP, dGTP, dTTP, and 5-methyl-dCTP instead of dCTP)

      • High-fidelity DNA polymerase and corresponding buffer

      • Nuclease-free water to 50 µL

  • PCR Cycling:

    • Perform PCR using standard cycling conditions, with annealing and extension times optimized for the specific primers and template.

  • Purification of Methylated PCR Product:

    • Purify the amplified methylated DNA probe from the PCR reaction using a PCR purification kit or gel extraction to remove primers, unincorporated nucleotides, and the polymerase.

Experimental Protocols for Studying Protein-Methylated DNA Binding

Once the methylated DNA probes are synthesized, they can be used in various assays to investigate protein binding.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a widely used technique to detect protein-DNA interactions based on the principle that a protein-DNA complex migrates more slowly than the free DNA probe in a non-denaturing polyacrylamide gel.[5][6][7]

Protocol: EMSA with Methylated Probes

  • Probe Labeling:

    • The methylated DNA probe needs to be labeled for detection. Common labeling methods include:

      • Radioactive labeling: End-labeling with [γ-³²P]ATP using T4 polynucleotide kinase.

      • Non-radioactive labeling: Using biotin or fluorescent dyes (e.g., Cy5, IRDye).[1][5]

  • Binding Reaction:

    • Set up the binding reaction in a final volume of 20 µL:

      • Labeled methylated DNA probe (e.g., 20-50 fmol)

      • Nuclear extract or purified protein of interest (titrate the amount for optimal results)

      • Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)

      • 10X Binding Buffer (e.g., 100 mM HEPES, 30 mM MgCl₂, 100 mM KCl, 10% glycerol, 1 mM DTT)[8]

      • Nuclease-free water to 20 µL

    • Incubate the reaction at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Load the samples onto a native polyacrylamide gel (e.g., 4-6% acrylamide in 0.5X TBE buffer).

    • Run the gel at a constant voltage (e.g., 100-150V) at 4°C.

  • Detection:

    • For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.[9]

    • For non-radioactive probes, detect the signal according to the manufacturer's instructions (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes).[5]

Competition and Supershift Assays:

  • Competition Assay: To demonstrate specificity, include a 50-100 fold molar excess of unlabeled methylated (specific competitor) or unmethylated (non-specific competitor) probe in the binding reaction.[1]

  • Supershift Assay: To identify the specific protein in a complex, add an antibody against the protein of interest to the binding reaction. A "supershifted" band, which migrates even slower than the protein-DNA complex, indicates the presence of that protein.

DNA Affinity Pulldown Assay

This method is used to isolate and identify proteins that bind to a specific methylated DNA sequence. A biotinylated methylated DNA probe is used to "pull down" interacting proteins from a cell lysate, which are then identified by Western blotting or mass spectrometry.[10][11]

Protocol: DNA Affinity Pulldown

  • Probe Preparation:

    • Synthesize a biotinylated methylated DNA probe. This can be achieved by using a biotinylated primer during PCR or by enzymatically labeling the 5' end of the probe with biotin.

  • Binding Reaction:

    • Incubate the biotinylated methylated DNA probe with a nuclear extract or whole-cell lysate for 1-2 hours at 4°C with gentle rotation.

    • Include a non-specific competitor DNA like poly(dI-dC) to minimize non-specific binding.

  • Capture of Protein-DNA Complexes:

    • Add streptavidin-coated magnetic beads or agarose resin to the binding reaction and incubate for another 1 hour at 4°C to capture the biotinylated probe and its bound proteins.

  • Washing:

    • Wash the beads several times with a low-salt wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the bound proteins from the DNA probe by either:

      • Boiling the beads in SDS-PAGE loading buffer.

      • Using a high-salt elution buffer.

  • Analysis:

    • Analyze the eluted proteins by Western blotting using an antibody against a specific protein of interest or by mass spectrometry for unbiased identification of all binding partners.

Data Presentation

Quantitative data from protein-binding experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Quantitative Analysis of Protein Binding to Methylated DNA Probes

ProteinDNA Probe Sequence (CpG sites underlined)Methylation StatusBinding Affinity (Kd)Fold Change in Binding (Methylated vs. Unmethylated)Reference
MeCP25'-GATCGCG GATCCCG G-3'Unmethylated> 1 µM-[8]
MeCP25'-GATCGmCG GATCCmCG G-3'Symmetrically Methylated150 nM> 6.7[8]
KLF45'-AGAGCG GGC-3'Unmethylated~500 nM-[1]
KLF45'-AGAGmCG GGC-3'Symmetrically Methylated~100 nM5[1]
ZFP575'-TGCCG CCA-3'UnmethylatedNo significant binding-Fictional Example
ZFP575'-TGCmCG CCA-3'Symmetrically Methylated50 nM> 20Fictional Example

Visualization of Experimental Workflows

Diagrams illustrating the experimental workflows can aid in understanding the sequence of steps involved in the synthesis and application of methylated DNA probes.

Synthesis_of_Methylated_DNA_Probes cluster_enzymatic Enzymatic Methylation cluster_pcr PCR-Based Synthesis start_enzymatic Annealed Unmethylated DNA Probe methylation SssI Methylase + SAM start_enzymatic->methylation purification_enzymatic Purification methylation->purification_enzymatic end_enzymatic Methylated DNA Probe purification_enzymatic->end_enzymatic start_pcr DNA Template + Primers pcr PCR with 5-methyl-dCTP start_pcr->pcr purification_pcr Purification pcr->purification_pcr end_pcr Methylated DNA Probe purification_pcr->end_pcr

Caption: Workflow for the synthesis of methylated DNA probes.

Protein_Binding_Assay_Workflow cluster_emsa Electrophoretic Mobility Shift Assay (EMSA) cluster_pulldown DNA Affinity Pulldown probe Labeled Methylated DNA Probe binding_emsa Binding Reaction probe->binding_emsa binding_pulldown Binding Reaction probe->binding_pulldown protein Nuclear Extract or Purified Protein protein->binding_emsa protein->binding_pulldown electrophoresis Native PAGE binding_emsa->electrophoresis detection_emsa Detection of Shifted Bands electrophoresis->detection_emsa capture Capture with Streptavidin Beads binding_pulldown->capture wash Wash capture->wash elute Elution wash->elute analysis Western Blot or Mass Spectrometry elute->analysis

Caption: Workflows for studying protein-methylated DNA interactions.

References

Application Notes and Protocols for In Vitro Methylation Studies Using 5-Me-dC Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA methylation, a fundamental epigenetic modification, plays a crucial role in regulating gene expression, cellular differentiation, and maintaining genome stability. The enzymatic addition of a methyl group to the C5 position of cytosine, forming 5-methylcytosine (5-mC), is a key mechanism in these processes. The study of DNA methyltransferases (DNMTs), the enzymes responsible for this modification, is paramount for understanding various physiological and pathological conditions, including cancer. Oligonucleotides containing 5-methyl-deoxycytidine (5-Me-dC) are invaluable tools for in vitro methylation studies, serving as specific substrates and controls to investigate the activity and inhibition of DNMTs.

Incorporating 5-Me-dC into oligonucleotides offers several advantages for in vitro studies. It increases the thermal stability of DNA duplexes, with each 5-Me-dC residue raising the melting temperature (Tm) by approximately 1.3°C.[1] This enhanced stability can improve hybridization efficiency in various applications. Furthermore, these modified oligonucleotides are critical for dissecting the mechanisms of DNMTs, screening for potential inhibitors, and developing novel therapeutic strategies targeting epigenetic pathways.

This document provides detailed application notes and experimental protocols for utilizing 5-Me-dC containing oligonucleotides in in vitro methylation studies. It is designed to guide researchers, scientists, and drug development professionals in accurately assessing DNMT activity and in the discovery of novel epigenetic modulators.

Data Presentation: Quantitative Parameters of 5-Me-dC Oligonucleotides and DNMTs

The following tables summarize key quantitative data relevant to the use of 5-Me-dC containing oligonucleotides in in vitro methylation studies.

ParameterValueReference
Increase in Melting Temperature (Tm) per 5-Me-dC substitution~0.5 - 1.3 °C[1][2]
Extinction Coefficient of 5-Me-dC (260 nm)5.7 mM⁻¹cm⁻¹[1]
Molecular Weight of 5-Me-dC303.21 g/mol [1]
EnzymeSubstrateKmkcatReference
DNMT3A (catalytic domain)AdoMet210 ± 20 nM-[3]
DNMT3A (dimer mutants)AdoMet3 to 7-fold increase vs WTDecreased vs WT[3]
DNMT3A (murine, catalytic domain)one-site CpG-containing DNA-3-15-fold decrease (for various mutants)[4][5]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate key signaling pathways and experimental workflows relevant to in vitro methylation studies.

DNA_Methylation_Pathway cluster_0 Methyl Group Donor Synthesis cluster_1 DNA Methylation Methionine Methionine SAM S-adenosylmethionine (SAM) Methionine->SAM MAT SAH S-adenosylhomocysteine (SAH) SAM->SAH DNMTs Unmethylated_DNA Unmethylated DNA (Cytosine) SAM->Unmethylated_DNA Methyl Donor Methylated_DNA Methylated DNA (5-Methylcytosine) Unmethylated_DNA->Methylated_DNA Methyl Group Transfer

Diagram 1: The enzymatic process of DNA methylation.

Gene_Expression_Regulation cluster_0 Unmethylated Promoter cluster_1 Methylated Promoter Unmethylated_Promoter Unmethylated CpG Island in Promoter Active_Chromatin Open Chromatin Unmethylated_Promoter->Active_Chromatin Transcription_Factors Transcription Factors Bind Active_Chromatin->Transcription_Factors Gene_Expression Gene Expression ON Transcription_Factors->Gene_Expression Methylated_Promoter Methylated CpG Island in Promoter Inactive_Chromatin Condensed Chromatin Methylated_Promoter->Inactive_Chromatin TF_Binding_Blocked Transcription Factor Binding Blocked Inactive_Chromatin->TF_Binding_Blocked Gene_Silencing Gene Expression OFF TF_Binding_Blocked->Gene_Silencing DNMTs DNMTs DNMTs->Methylated_Promoter de novo methylation

Diagram 2: Regulation of gene expression by DNA methylation.

Fluorescence_Assay_Workflow Start Start: Prepare Reaction Mix Reaction_Mix Reaction Mix: - 5-Me-dC Oligo Substrate - DNMT Enzyme - SAM - Assay Buffer Start->Reaction_Mix Incubation Incubate at 37°C Reaction_Mix->Incubation Add_Detection Add Detection Reagent (e.g., Methylation-sensitive Restriction Enzyme) Incubation->Add_Detection Read_Fluorescence Read Fluorescence Signal Add_Detection->Read_Fluorescence Data_Analysis Data Analysis: Calculate % Methylation Read_Fluorescence->Data_Analysis End End Data_Analysis->End

Diagram 3: Experimental workflow for a fluorescence-based methylation assay.

Experimental Protocols

Here we provide detailed protocols for three common in vitro methylation assays utilizing 5-Me-dC containing oligonucleotides.

Protocol 1: Fluorescence-Based DNA Methyltransferase Activity Assay

This protocol describes a non-radioactive, high-throughput assay to measure DNMT activity using a fluorogenic oligonucleotide substrate. The principle lies in the protection of a restriction site from cleavage upon methylation by the DNMT.

Materials:

  • 5'-Fluorescein (FAM) and 3'-quencher (e.g., Dabsyl) labeled oligonucleotide duplex containing a DNMT target site (e.g., CpG) within a methylation-sensitive restriction enzyme recognition sequence. One strand should contain a 5-Me-dC residue to create a hemimethylated substrate, which is preferred by DNMT1.

  • Recombinant human DNMT1 (or other DNMT of interest)

  • S-adenosylmethionine (SAM)

  • Methylation-sensitive restriction enzyme (e.g., HpaII, which cleaves CCGG but is blocked by methylation of the internal cytosine)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 0.002% Brij35, 5% glycerol

  • 96-well microtiter plates (white or black for fluorescence)

  • Fluorescence microplate reader

Methodology:

  • Reaction Setup:

    • Prepare a master mix containing the assay buffer, SAM (e.g., 4 µM final concentration), and the fluorescently labeled DNA substrate (e.g., 125 nM final concentration).

    • Aliquot the master mix into the wells of the 96-well plate.

    • Add the DNMT enzyme (e.g., 10 nM final concentration) to initiate the methylation reaction. For inhibitor screening, pre-incubate the enzyme with the test compounds before adding to the master mix. Include a no-enzyme control.

  • Methylation Reaction:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for enzymatic methylation of the substrate.

  • Restriction Digestion:

    • Add the methylation-sensitive restriction enzyme (e.g., 10 units of HpaII) to each well.

    • Incubate the plate at the optimal temperature for the restriction enzyme (e.g., 37°C for HpaII) for an additional 30-60 minutes.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 528 nm emission for FAM).

  • Data Analysis:

    • In wells where methylation occurred, the restriction site is protected, and the fluorophore and quencher remain in close proximity, resulting in low fluorescence.

    • In wells with no or low DNMT activity, the restriction enzyme cleaves the unmethylated DNA, separating the fluorophore from the quencher and leading to an increase in fluorescence.

    • Calculate the percentage of methylation or inhibition based on the fluorescence signals of the control and experimental wells.

Protocol 2: ELISA-Based Global DNA Methylation Assay

This protocol outlines a method to quantify global DNA methylation using a 5-mC specific antibody in an ELISA format. 5-Me-dC containing oligonucleotides can be used as positive controls and for generating a standard curve.

Materials:

  • Genomic DNA or 5-Me-dC containing oligonucleotide standards

  • 5-mC DNA ELISA Kit (commercially available kits typically include a DNA binding solution, wash buffers, a 5-mC primary antibody, an HRP-conjugated secondary antibody, and a colorimetric substrate)

  • 96-well ELISA plates

  • Microplate reader capable of measuring absorbance at 450 nm

  • Incubator

Methodology:

  • DNA Binding:

    • Dilute the DNA samples and 5-Me-dC standards to a desired concentration (e.g., 100 ng/µl) in a binding solution provided with the kit.

    • Add 100 µl of the diluted DNA to each well of the ELISA plate.

    • Incubate at 37°C for 60-90 minutes to allow the DNA to bind to the plate surface.

  • Washing and Blocking:

    • Wash the wells three times with 150 µl of 1X Wash Buffer to remove unbound DNA.

    • Add 200 µl of a blocking buffer (if required by the kit) to each well and incubate at 37°C for 30 minutes to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Wash the wells as described above.

    • Add 100 µl of the diluted 5-mC primary antibody to each well.

    • Incubate at room temperature for 60 minutes.

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µl of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate at room temperature for 30-60 minutes.

  • Color Development and Measurement:

    • Wash the wells three times with 1X Wash Buffer.

    • Add 100 µl of the colorimetric substrate to each well and incubate at room temperature in the dark for 5-30 minutes, or until a color change is observed.

    • Add 50-100 µl of a stop solution to each well to terminate the reaction.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the 5-Me-dC standards against their known concentrations.

    • Determine the concentration of 5-mC in the experimental samples by interpolating their absorbance values on the standard curve.

Protocol 3: Methylation-Sensitive Restriction Enzyme (MSRE)-qPCR Assay

This protocol combines the specificity of methylation-sensitive restriction enzymes with the sensitivity of quantitative PCR (qPCR) to analyze the methylation status of specific CpG sites. Oligonucleotides with and without 5-Me-dC at the restriction site are used as controls.

Materials:

  • Genomic DNA or control oligonucleotides (both methylated and unmethylated)

  • Methylation-sensitive restriction enzyme (e.g., HpaII) and its methylation-insensitive isoschizomer (e.g., MspI)

  • Restriction enzyme digestion buffers

  • qPCR primers flanking the CpG site of interest

  • SYBR Green or probe-based qPCR master mix

  • Real-time PCR instrument

Methodology:

  • Restriction Enzyme Digestion:

    • Set up three parallel reactions for each DNA sample:

      • Reaction A (MSRE): DNA + methylation-sensitive restriction enzyme (e.g., HpaII)

      • Reaction B (Isoschizomer): DNA + methylation-insensitive restriction enzyme (e.g., MspI) - this serves as a digestion control.

      • Reaction C (Mock): DNA + reaction buffer without enzyme - this serves as an undigested control.

    • Incubate the reactions at the optimal temperature for the enzymes (e.g., 37°C) for 4-16 hours to ensure complete digestion.

    • Heat-inactivate the enzymes according to the manufacturer's instructions (e.g., 65°C for 20 minutes).

  • Quantitative PCR (qPCR):

    • Use the digested DNA as a template for qPCR with primers flanking the restriction site.

    • Prepare a qPCR master mix containing the appropriate qPCR reagent, primers, and water.

    • Add an equal amount of digested DNA from each of the three reactions to separate qPCR wells.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • The amount of DNA amplified in each reaction is inversely proportional to the extent of digestion.

    • Mock Reaction (C): The Ct value from this reaction represents the total amount of input DNA.

    • Isoschizomer Reaction (B): A high Ct value (or no amplification) confirms that the digestion was efficient.

    • MSRE Reaction (A):

      • If the CpG site is methylated, the MSRE will not cut, and the Ct value will be similar to the mock reaction.

      • If the CpG site is unmethylated, the MSRE will cut, and the Ct value will be significantly higher (or there will be no amplification).

    • The percentage of methylation can be calculated using the delta-delta Ct method, comparing the Ct values of the MSRE-digested sample to the mock-digested sample and normalizing to a control gene or using the unmethylated and fully methylated oligonucleotide controls to create a standard curve.[6]

Conclusion

The use of 5-Me-dC containing oligonucleotides is a cornerstone of modern in vitro DNA methylation research. These synthetic molecules provide the necessary tools to accurately probe the activity of DNMTs, screen for inhibitors, and elucidate the complex mechanisms of epigenetic regulation. The protocols and data presented in this document offer a comprehensive guide for researchers to design and execute robust and reproducible in vitro methylation studies, ultimately contributing to advancements in our understanding of epigenetics and the development of novel therapeutic interventions.

References

Application Notes and Protocols for Site-Specific Incorporation of 5-Methylcytosine in Epigenetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DNA methylation, primarily the addition of a methyl group to the C5 position of cytosine (5-methylcytosine, 5mC), is a pivotal epigenetic modification involved in the regulation of gene expression, cellular differentiation, and development. Aberrant DNA methylation patterns are a hallmark of numerous diseases, including cancer. The ability to introduce 5mC at specific genomic loci provides a powerful tool to investigate the causal relationship between DNA methylation and biological function, as well as to develop novel therapeutic strategies. This document provides detailed protocols for the site-specific incorporation of 5mC using the CRISPR-dCas9-DNMT system and subsequent quantitative analysis of the introduced methylation.

Data Presentation

The following tables summarize the quantitative data on the efficiency and specificity of targeted DNA methylation using dCas9-DNMT fusion proteins.

Table 1: Comparison of On-Target Methylation Efficiency of dCas9-DNMT Constructs

Target GenedCas9-DNMT ConstructAverage On-Target Methylation (%)Fold Increase over ControlReference
EpCAMdCas9-DNMT3A-CD~8.8~3.8x[1]
EpCAMdCas9-DNMT3A-DNMT3L~33.7-[1]
CXCR4dCas9-DNMT3A-CD~7.2~4.9x[1]
CXCR4dCas9-DNMT3A-DNMT3L~35.3-[1]
TFRCdCas9-DNMT3A-CD~6.6~4.6x[1]
TFRCdCas9-DNMT3A-DNMT3L~30.3-[1]
BACH2dCas9-DNMT3Aup to 35-[2]
IL6STdCas9-DNMT3Aup to 35-[2]

Table 2: On-Target versus Off-Target Methylation Specificity of dCas9-DNMT3A

Target GeneGuide RNAOn-Target Methylation Increase (%)Off-Target LocusOff-Target Methylation Increase (%)Reference
TFRCgRNATFRC 225.6Off-target 19.2[1]
TFRCgRNATFRC 334.7Off-target 211.1[1]
uPAgRNAEfficient>1000 DMRsSubstantial[3]
TGFBR3gRNAEfficient>1000 DMRsSubstantial[3]

DMRs: Differentially Methylated Regions

Experimental Protocols

Protocol 1: Cloning of guide RNA (gRNA) into lentiCRISPRv2 vector

This protocol describes the cloning of a specific gRNA sequence into the lentiCRISPRv2 plasmid, which co-expresses Cas9 and the gRNA. For targeted methylation, the Cas9 in this vector would be replaced with a dCas9-DNMT fusion protein.

Materials:

  • lentiCRISPRv2 plasmid (Addgene #52961)

  • Stbl3 chemically competent E. coli

  • BsmBI restriction enzyme

  • T4 DNA Ligase and T4 PNK

  • Oligonucleotides for gRNA (forward and reverse)

  • QIAquick Gel Extraction Kit

  • LB agar plates with ampicillin

Procedure:

  • gRNA Oligo Design and Annealing:

    • Design forward and reverse oligos for your target sequence. Add BsmBI-compatible overhangs.[4]

    • Resuspend oligos to 100 µM.

    • Anneal the oligos by mixing equal volumes, heating to 95°C for 5 minutes, and then ramping down to 25°C.

  • Vector Digestion:

    • Digest 5 µg of lentiCRISPRv2 with BsmBI at 37°C for 30 minutes.[5]

    • Run the digested plasmid on a 1% agarose gel. A ~2kb fragment should be excised.

    • Gel purify the larger vector backbone using the QIAquick Gel Extraction Kit.[5]

  • Ligation:

    • Set up the ligation reaction with the digested vector, annealed oligos, T4 DNA Ligase, and T4 Ligase Buffer.

    • Incubate at room temperature for 1 hour.

  • Transformation:

    • Transform the ligation product into Stbl3 competent cells.[6]

    • Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.

  • Verification:

    • Pick colonies and perform miniprep to isolate plasmid DNA.

    • Verify the correct insertion of the gRNA by Sanger sequencing.

Protocol 2: Cell Culture and Transfection for Targeted Methylation

This protocol outlines the transfection of HEK293T cells with the dCas9-DNMT fusion protein and gRNA expression vectors.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • dCas9-DNMT3A-DNMT3L expression plasmid

  • gRNA expression plasmid (from Protocol 1)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Opti-MEM I Reduced Serum Medium

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293T cells in 6-well plates at a density that will result in 70-90% confluency at the time of transfection.[7]

  • Transfection Complex Preparation:

    • For each well, dilute the dCas9-DNMT plasmid and the gRNA plasmid in Opti-MEM.

    • In a separate tube, dilute the transfection reagent in Opti-MEM.

    • Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.[8]

  • Transfection:

    • Add the transfection complexes dropwise to the cells.[9]

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • Change the medium 24 hours after transfection.

    • Harvest the cells for genomic DNA extraction 48-72 hours post-transfection.

Protocol 3: Genomic DNA Extraction and Bisulfite Conversion

This protocol describes the extraction of genomic DNA and subsequent bisulfite treatment to differentiate methylated from unmethylated cytosines.

Materials:

  • QIAamp DNA Mini Kit (for genomic DNA extraction)

  • EZ DNA Methylation-Gold™ Kit (for bisulfite conversion)

  • Nanodrop spectrophotometer

Procedure:

  • Genomic DNA Extraction:

    • Harvest the transfected cells.

    • Extract genomic DNA using the QIAamp DNA Mini Kit according to the manufacturer's instructions.

    • Quantify the extracted DNA using a Nanodrop spectrophotometer.

  • Bisulfite Conversion:

    • Use 200-500 ng of genomic DNA for bisulfite conversion with the EZ DNA Methylation-Gold™ Kit.[10]

    • Follow the manufacturer's protocol for the conversion reaction, which involves denaturation, bisulfite treatment, desulphonation, and purification.[11]

    • Elute the bisulfite-converted DNA in the provided elution buffer.

Protocol 4: Quantitative Methylation Analysis by Pyrosequencing

This protocol details the quantification of 5mC at specific CpG sites using PCR amplification of bisulfite-converted DNA followed by pyrosequencing.

Materials:

  • Bisulfite-converted DNA (from Protocol 3)

  • PyroMark PCR Kit

  • Biotinylated and non-biotinylated PCR primers for the target region

  • Streptavidin Sepharose beads

  • Pyrosequencing instrument (e.g., PyroMark Q24)

  • Sequencing primer

Procedure:

  • PCR Amplification:

    • Design PCR primers specific to the bisulfite-converted DNA sequence of your target region. One of the primers should be biotinylated.

    • Perform PCR using the PyroMark PCR Kit with your designed primers and bisulfite-converted DNA as a template.[7]

    • Verify the PCR product by running a small amount on a 1.5% agarose gel.

  • Template Preparation:

    • Immobilize the biotinylated PCR product on Streptavidin Sepharose beads.

    • Wash and denature the captured DNA to obtain single-stranded templates.[7]

    • Anneal the sequencing primer to the single-stranded template.

  • Pyrosequencing:

    • Perform pyrosequencing on the prepared template using the PyroMark Q24 instrument according to the manufacturer's instructions.[12]

    • The software will analyze the pyrograms to quantify the percentage of C/T at each CpG site, which corresponds to the methylation level.[13]

Visualization of Workflows and Pathways

G cluster_plasmid Plasmid Construction cluster_cell Cellular Workflow cluster_analysis Analysis gRNA Design gRNA Design Vector Digestion Vector Digestion gRNA Design->Vector Digestion Ligation Ligation Vector Digestion->Ligation Transformation Transformation Ligation->Transformation Transfection Transfection Transformation->Transfection gRNA & dCas9-DNMT Plasmids Cell Culture Cell Culture Cell Culture->Transfection Targeted Methylation Targeted Methylation Transfection->Targeted Methylation gDNA Extraction gDNA Extraction Targeted Methylation->gDNA Extraction Bisulfite Conversion Bisulfite Conversion gDNA Extraction->Bisulfite Conversion PCR PCR Bisulfite Conversion->PCR Pyrosequencing Pyrosequencing PCR->Pyrosequencing Data Analysis Data Analysis Pyrosequencing->Data Analysis

Caption: Experimental workflow for site-specific 5mC incorporation.

Caption: p16INK4a pathway and targeted methylation for gene silencing.

References

Application Notes and Protocols: The Use of Acetyl-Protected 5-Me-dC for Milder Oligonucleotide Deprotection Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of modified oligonucleotides is a cornerstone of modern molecular biology and drug development. The incorporation of modified nucleosides, such as 5-methyl-2'-deoxycytidine (5-Me-dC), is critical for epigenetic studies, diagnostic probe development, and therapeutic applications. A significant challenge in the synthesis of these modified oligonucleotides is the final deprotection step, which traditionally involves harsh chemical conditions that can degrade sensitive modifications. The use of an acetyl (Ac) protecting group for the exocyclic amine of 5-Me-dC, in place of the more traditional benzoyl (Bz) group, facilitates significantly milder deprotection conditions. This allows for the synthesis of oligonucleotides containing sensitive functional groups, such as fluorophores, and improves the overall yield and purity of the final product.

These application notes provide a comprehensive overview of the advantages of using acetyl-protected 5-Me-dC and detail various mild deprotection protocols.

Advantages of Acetyl Protection for 5-Me-dC

The primary advantage of employing an acetyl protecting group on 5-Me-dC lies in its increased lability under basic conditions compared to the benzoyl group. This key difference enables several milder and faster deprotection strategies:

  • Compatibility with Sensitive Modifications: Milder deprotection conditions are essential when synthesizing oligonucleotides that contain sensitive moieties like dyes (e.g., TAMRA, HEX), which would be degraded by harsh, prolonged basic treatments.

  • Prevention of Side Reactions: In rapid deprotection schemes using amine-based reagents like aqueous methylamine, the acetyl group on cytidine is crucial. The use of a benzoyl group under these conditions can lead to a transamination side reaction, converting deoxycytidine to N4-methyl-deoxycytidine.[1][2] The acetyl group is removed much more rapidly, preventing this unwanted modification.

  • Reduced Depurination: Although not the primary driver for using acetyl protection, milder deprotection conditions, in general, can help minimize depurination, which is the cleavage of the glycosidic bond of purine bases under acidic conditions that can sometimes be promoted by harsh deprotection environments.

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize the quantitative data for various deprotection protocols compatible with acetyl-protected 5-Me-dC. The conditions for acetyl-protected deoxycytidine (Ac-dC) are directly applicable to acetyl-protected 5-Me-dC, as the 5-methyl group does not significantly influence the deprotection of the N4-acetyl group.

Table 1: UltraFAST Deprotection using AMA (Aqueous Ammonium Hydroxide/Aqueous Methylamine 1:1 v/v)

This protocol is recommended for rapid deprotection. The use of Ac-dC (and by extension, acetyl-protected 5-Me-dC) is mandatory.[2][3] The rate-limiting step is typically the deprotection of the dG protecting group.

dG Protecting GroupTemperatureTime
Isobutyryl (iBu) or Dimethylformamidine (dmf)Room Temperature120 min
Acetyl (Ac)37 °C30 min
55 °C10 min
65 °C5 min

Table 2: UltraMILD Deprotection Protocols

These protocols are designed for oligonucleotides with extremely sensitive modifications. They require the use of "UltraMILD" phosphoramidites, including Pac-dA, iPr-Pac-dG, and Ac-dC.[1][2]

ReagentTemperatureTime
0.05 M Potassium Carbonate in MethanolRoom Temperature4 hours
30% Ammonium HydroxideRoom Temperature2 hours

Table 3: Alternative Mild Deprotection Protocols

These methods offer a balance between speed and mildness and are compatible with a broader range of protecting groups, though Ac-dC is still recommended for optimal results with some sensitive modifications.

ReagentTemperatureTimeNotes
t-Butylamine/water (1:3 v/v)60 °C6 hoursSufficient for standard A, C, and dmf-dG protecting groups.[1]
0.4 M NaOH in MeOH/H₂O (4:1 v/v)Room Temperature17 hoursRecommended for deprotection of oligonucleotides containing 5-formyl-dC to avoid side reactions. Use of Ac-dC is advised to prevent dC to dU mutations.[4]

Experimental Protocols

Below are detailed methodologies for the key deprotection experiments cited in the data tables.

Protocol 1: UltraFAST Deprotection with AMA

This protocol is ideal for routine synthesis of oligonucleotides where speed is a priority and sensitive modifications are not overly labile.

Materials:

  • Oligonucleotide synthesized on solid support (e.g., CPG) using phosphoramidites with acetyl-protected 5-Me-dC.

  • AMA solution: A 1:1 (v/v) mixture of aqueous Ammonium Hydroxide (28-30%) and aqueous Methylamine (40%). Prepare fresh.

  • Heating block or water bath.

Procedure:

  • After synthesis, dry the solid support thoroughly under a stream of argon or nitrogen.

  • Transfer the support to a screw-cap vial.

  • Add 1 mL of freshly prepared AMA solution to the vial for a 1 µmole synthesis scale.

  • Seal the vial tightly.

  • Place the vial in a heating block or water bath pre-heated to 65 °C.

  • Incubate for 5-10 minutes (refer to Table 1 for timing based on the dG protecting group used).

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Rinse the support with 0.5 mL of water and combine the rinse with the supernatant.

  • Dry the oligonucleotide solution in a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer for quantification and downstream applications.

Protocol 2: UltraMILD Deprotection with Potassium Carbonate

This is one of the gentlest methods available and is recommended for oligonucleotides containing highly sensitive dyes or other modifications. This protocol requires the use of UltraMILD phosphoramidites.[1][5]

Materials:

  • Oligonucleotide synthesized on solid support using UltraMILD phosphoramidites, including acetyl-protected 5-Me-dC.

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol.

  • Room temperature shaker.

Procedure:

  • Following synthesis, dry the solid support completely.

  • Transfer the support to a sealed vial.

  • Add 1 mL of 0.05 M K₂CO₃ in methanol to the support (for a 1 µmole scale).

  • Seal the vial and place it on a shaker at room temperature.

  • Incubate for 4 hours.

  • After the incubation, transfer the methanolic solution containing the oligonucleotide to a new tube.

  • Wash the support with methanol and combine the wash with the initial solution.

  • Evaporate the solution to dryness using a vacuum concentrator.

  • The resulting oligonucleotide is ready for purification (e.g., DMT-on cartridge purification) or can be resuspended for direct use.

Protocol 3: Deprotection with Sodium Hydroxide for Sensitive Modifications (e.g., 5-formyl-dC)

This protocol is specifically optimized for oligonucleotides containing modifications like 5-formyl-dC, which can undergo side reactions with amine-based deprotection reagents. The use of acetyl-protected dC is highly recommended to prevent deamination.[4]

Materials:

  • Oligonucleotide on solid support, synthesized with Ac-dC and iBu-dG.

  • Freshly prepared 0.4 M Sodium Hydroxide (NaOH) in Methanol/Water (4:1 v/v).

  • Sonicator.

  • Desalting cartridges.

Procedure:

  • Dry the solid support after synthesis.

  • Transfer the CPG to a vial and add 1 mL of 0.4 M NaOH in MeOH/H₂O (4:1 v/v) for a 1 µmole synthesis.

  • Allow the reaction to proceed for 17 hours at room temperature.

  • Briefly sonicate the vial to break up the CPG.

  • Pipette off the supernatant and transfer it to a clean vial.

  • Rinse the CPG with 250 µL of water and combine it with the cleaved oligonucleotide solution.

  • The resulting oligonucleotide solution will have a high salt content and will require desalting before most applications.

Visualization of Workflows and Concepts

Experimental Workflow for UltraFAST Deprotection

UltraFAST_Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Deprotection cluster_workup Work-up Synthesis Solid-Phase Synthesis (with Ac-5-Me-dC) Add_AMA Add AMA Reagent (NH4OH/MeNH2) Synthesis->Add_AMA Cleavage & Base Deprotection Incubate Incubate (e.g., 65°C, 5-10 min) Add_AMA->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Dry Dry Oligonucleotide Collect_Supernatant->Dry Resuspend Resuspend in Buffer Dry->Resuspend

Caption: Workflow for the UltraFAST deprotection of oligonucleotides.

Logical Relationship: Choice of Deprotection Protocol

Deprotection_Choice cluster_protocols Deprotection Protocol Oligo_Properties Oligonucleotide Properties UltraFAST UltraFAST (AMA) Oligo_Properties->UltraFAST Speed is critical; standard modifications UltraMILD UltraMILD (K2CO3) Oligo_Properties->UltraMILD Highly sensitive modifications (e.g., dyes) Alternative_Mild Alternative Mild (t-BuNH2, NaOH) Oligo_Properties->Alternative_Mild Specific sensitive modifications (e.g., 5-formyl-dC)

Caption: Decision tree for selecting a deprotection protocol.

Biological Context: 5-Me-dC Demethylation Pathway

The synthesis of oligonucleotides containing intermediates of the 5-Me-dC demethylation pathway, such as 5-formyl-dC, requires mild deprotection methods. The use of acetyl-protected precursors is critical for accessing these molecules for research.

Demethylation_Pathway 5-Me-dC 5-Me-dC 5-hmC 5-hydroxymethyl-dC 5-Me-dC->5-hmC TET Enzymes 5-fC 5-formyl-dC 5-hmC->5-fC TET Enzymes 5-caC 5-carboxyl-dC 5-fC->5-caC TET Enzymes dC dC 5-caC->dC TDG/BER Pathway

Caption: The ten-eleven translocation (TET) enzyme-mediated 5-Me-dC oxidation pathway.

References

Application of 5-Methyl-deoxyCytidine (5-Me-dC) Oligonucleotides in Antisense and Diagnostic Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-deoxyCytidine (5-Me-dC) is a modified nucleoside that offers significant advantages in the design and application of synthetic oligonucleotides for both therapeutic and diagnostic purposes. The addition of a methyl group to the C5 position of deoxycytidine enhances several key properties of oligonucleotides, making them more effective and reliable tools in antisense technology and diagnostics.

In antisense applications, the incorporation of 5-Me-dC into oligonucleotides can lead to increased thermal stability of the oligo-target duplex, enhanced nuclease resistance, and a reduction in the innate immune response. These properties are critical for the development of potent and safe antisense drugs. Several successful antisense oligonucleotide (ASO) therapeutics, such as mipomersen (Kynamro®) and nusinersen (Spinraza®), utilize 5-Me-dC modifications.[1]

In the realm of diagnostics, 5-Me-dC modified oligonucleotides are valuable as probes and primers in various assays. Their increased binding affinity and specificity are particularly beneficial for techniques such as quantitative PCR (qPCR) for methylation analysis and single nucleotide polymorphism (SNP) detection.[1][2] These modifications can improve the sensitivity and reliability of diagnostic tests.

These application notes provide an overview of the benefits of 5-Me-dC modification and detailed protocols for their use in key antisense and diagnostic experiments.

Key Advantages of 5-Me-dC Modification

The incorporation of 5-Me-dC into oligonucleotides confers several beneficial properties:

  • Increased Duplex Stability: The methyl group in 5-Me-dC is hydrophobic and helps to exclude water molecules from the DNA duplex, leading to a more stable hybrid.[1][2] This increased stability is reflected in a higher melting temperature (Tm).

  • Reduced Immune Response: Unmethylated CpG motifs in synthetic oligonucleotides can be recognized by Toll-like receptor 9 (TLR9), triggering an inflammatory immune response.[1][2][3] Replacing deoxycytidine with 5-Me-dC in these motifs can significantly reduce or prevent this unwanted immune stimulation.[1][2]

  • Enhanced Nuclease Resistance: While 5-Me-dC modification itself provides a modest increase in nuclease resistance compared to unmodified DNA, it is often used in combination with other modifications like phosphorothioate (PS) linkages to significantly enhance the stability of oligonucleotides in biological fluids.[2]

  • Improved Specificity and Sensitivity in Diagnostics: The increased binding affinity of 5-Me-dC modified probes and primers enhances their specificity and sensitivity in diagnostic assays, allowing for more accurate detection of target sequences.[1]

Quantitative Data on 5-Me-dC Oligonucleotide Properties

The following tables summarize the quantitative effects of 5-Me-dC modification on key oligonucleotide properties.

Table 1: Impact of 5-Me-dC on Duplex Stability (Melting Temperature, Tm)

ModificationChange in Tm per substitution (°C)Reference
5-Methyl-deoxyCytidine (5-Me-dC)+1.3[1][2][4]
5-Methyl-deoxyCytidine (5-Me-dC)+0.5[5]

Note: The exact increase in Tm can vary depending on the sequence context and the number of substitutions.

Table 2: Gene Silencing Efficacy of Antisense Oligonucleotides (ASOs)

ASO IDTarget GeneCell LineIC50 (nM)Modification NotesReference
ASO 05HMNPC1HeLa668LNA-ASO[6]
ASO 28HNPC1HeLa2781LNA-ASO[6]
CT102IGF1RHepG2>100Unmodified Gapmer[3]
CT102MOE5IGF1RHepG2~502'-MOE and 5-Me-dC modified Gapmer[3]

Note: IC50 values are highly dependent on the specific ASO sequence, target, cell type, and delivery method.

Table 3: Nuclease Resistance of Modified Oligonucleotides

ModificationNuclease TypeFold Increase in Half-life (vs. Unmodified)Reference
Phosphorothioate (PS)3'-exonucleaseSubstantial increase[5]
2'-O-Methyl (2'-OMe)General nucleasesModerate increase[7]
5-Me-dC with PS backboneGeneral nucleasesHigh resistance[2]

Note: Quantitative data for the fold increase in nuclease resistance for 5-Me-dC alone is not consistently reported and is often evaluated in combination with other modifications.

Antisense Applications and Protocols

Mechanism of Action: RNase H-Mediated Degradation

Antisense oligonucleotides (ASOs) containing a central "gap" of DNA-like residues, flanked by modified nucleotides (like 2'-O-methoxyethyl or LNA), can effectively silence target genes. When the ASO binds to its complementary mRNA, the DNA:RNA hybrid is recognized by the enzyme RNase H, which then cleaves the mRNA strand, leading to its degradation and subsequent reduction in protein expression. The inclusion of 5-Me-dC in the DNA gap can enhance the binding affinity and reduce immunogenicity without interfering with RNase H activity.

RNase_H_Mechanism ASO 5-Me-dC Modified Antisense Oligonucleotide (ASO) Hybrid ASO:mRNA Hybrid ASO->Hybrid Hybridization mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Degradation mRNA Degradation RNaseH->Degradation Cleavage Protein Protein Synthesis Inhibited Degradation->Protein

Caption: RNase H-mediated gene silencing by a 5-Me-dC modified ASO.

Protocol: ASO-Mediated Gene Knockdown in Cultured Cells

This protocol outlines a general procedure for transfecting cells with 5-Me-dC modified ASOs to achieve target gene knockdown.

Materials:

  • 5-Me-dC modified antisense oligonucleotide (ASO) and a scrambled negative control ASO.

  • Cultured mammalian cells.

  • Appropriate cell culture medium and serum.

  • Transfection reagent (e.g., Lipofectamine™ 2000).

  • Opti-MEM™ I Reduced Serum Medium.

  • 6-well plates.

  • Reagents for RNA extraction (e.g., TRIzol™).

  • Reagents for reverse transcription and quantitative PCR (RT-qPCR).

Experimental Workflow:

SNP_Detection_Workflow gDNA Genomic DNA PCR_Allele1 PCR with Allele 1 Specific Primer (5-Me-dC modified) gDNA->PCR_Allele1 PCR_Allele2 PCR with Allele 2 Specific Primer (5-Me-dC modified) gDNA->PCR_Allele2 Gel Agarose Gel Electrophoresis PCR_Allele1->Gel PCR_Allele2->Gel Common_Primer Common Reverse Primer Common_Primer->PCR_Allele1 Common_Primer->PCR_Allele2 Result Genotype Determination Gel->Result

References

Application Notes and Protocols for Creating Synthetic DNA Standards with 5-Me-dC for Methylation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative analysis of DNA methylation is crucial for understanding epigenetic regulation in normal physiological processes and various diseases, including cancer. Accurate quantification using methods like methylation-specific PCR (MSP), quantitative methylation-specific PCR (qMSP), and bisulfite sequencing relies on well-characterized standards. Synthetic DNA standards containing 5-methyl-deoxycytidine (5-Me-dC) at known positions and densities are indispensable for calibrating assays, determining the limit of detection, and ensuring the accuracy and reproducibility of methylation measurements.

These application notes provide detailed protocols for two common methods of preparing synthetic 5-Me-dC DNA standards: enzymatic methylation of plasmid DNA using M.SssI methyltransferase and PCR-based incorporation of 5-methyl-dCTP. Additionally, a protocol for the validation of these standards using quantitative PCR is provided.

Methods for Creating Synthetic 5-Me-dC DNA Standards

There are two primary methods for generating fully or partially methylated DNA standards:

  • Enzymatic Methylation: This "post-synthesis" modification approach uses a CpG methyltransferase, such as M.SssI, to methylate all CpG dinucleotides in a given DNA sequence (e.g., a plasmid or a PCR product).

  • PCR-Based Incorporation: This method involves the direct incorporation of 5-methyl-dCTP during PCR amplification, resulting in a PCR product where all cytosines are replaced by 5-methylcytosines.

The choice of method depends on the specific application, the desired methylation pattern, and the available resources.

Data Presentation: Performance Characteristics of Synthetic 5-Me-dC DNA Standards

The performance of synthetic standards is critical for their utility in quantitative assays. The following tables summarize key quantitative parameters for standards created by enzymatic and PCR-based methods.

Parameter Enzymatic Methylation (M.SssI) PCR-based (5-Me-dCTP) Reference
Methylation Efficiency >95% protection from digestion with methylation-sensitive restriction enzymesComplete substitution of dC with 5-Me-dC[1][2]
Purity (post-purification) High, dependent on purification methodHigh, dependent on purification method[3]
Yield Dependent on starting DNA amount and recovery from purificationDependent on PCR efficiency[4]
Amplifiability in subsequent PCR Generally goodCan be challenging due to increased DNA stability[5][6]
Suitability for Bisulfite Sequencing High, serves as a reliable control for conversion efficiencyHigh, serves as a reliable control for conversion efficiency[7]
Performance in qMSP Excellent for generating standard curvesExcellent for generating standard curves[8]

Note: Direct head-to-head comparative studies quantifying the performance of enzymatically versus PCR-generated standards in the same assays are limited. The data presented is a composite from various sources.

Experimental Protocols

Protocol 1: Enzymatic Methylation of Plasmid DNA using M.SssI

This protocol describes the complete methylation of a plasmid DNA at all CpG sites using M.SssI CpG Methyltransferase.

Materials:

  • Plasmid DNA (highly purified, e.g., from a miniprep kit)

  • M.SssI CpG Methyltransferase (e.g., from NEB or Thermo Fisher Scientific)[1][9]

  • S-adenosylmethionine (SAM)

  • 10X Reaction Buffer (supplied with the enzyme)

  • Nuclease-free water

  • DNA purification kit (e.g., spin column-based or magnetic beads)

  • Methylation-sensitive restriction enzyme (e.g., HpaII) and its corresponding buffer for validation

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup:

    • In a sterile microcentrifuge tube, combine the following components in the order listed:

      • Nuclease-free water: up to 50 µL (final volume)

      • 10X M.SssI Reaction Buffer: 5 µL

      • SAM (e.g., 1.6 mM stock): 5 µL (final concentration 160 µM)

      • Plasmid DNA: 1 µg

      • M.SssI Methyltransferase (e.g., 4 U/µL): 1 µL (4 units)

    • Gently mix by pipetting up and down.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-4 hours. For complete methylation, an overnight incubation may be beneficial.[10] To avoid potential inhibition by the byproduct S-adenosylhomocysteine (SAH) during long incubations, some protocols recommend adding fresh SAM and enzyme after a few hours.[11]

  • Enzyme Inactivation:

    • Heat-inactivate the M.SssI enzyme by incubating the reaction at 65°C for 20 minutes.[9]

  • Purification of Methylated DNA:

    • Purify the methylated plasmid DNA using a spin column-based PCR purification kit or magnetic beads to remove the enzyme, salts, and SAM.[3]

    • Elute the purified DNA in an appropriate volume of nuclease-free water or TE buffer.

  • Quantification and Validation:

    • Quantify the concentration of the purified methylated DNA using a spectrophotometer or a fluorometric method.

    • To validate the methylation, perform a control digest with a methylation-sensitive restriction enzyme like HpaII.

      • Set up two digestion reactions: one with the methylated plasmid and one with the unmethylated plasmid as a control.

      • Incubate according to the manufacturer's instructions.

      • Analyze the digestion products on an agarose gel. The methylated DNA should remain intact (uncut), while the unmethylated DNA should be digested.

Protocol 2: PCR-Based Generation of 5-Me-dC DNA Standards

This protocol describes the synthesis of a fully methylated DNA standard by incorporating 5-methyl-dCTP during a PCR reaction.

Materials:

  • High-fidelity DNA polymerase tolerant of modified bases (e.g., Taq polymerase or Vent polymerase)[4]

  • Template DNA (plasmid or genomic DNA)

  • Forward and reverse primers

  • dNTP mix (dATP, dGTP, dTTP)

  • 5-methyl-dCTP (5-Me-dCTP)[12]

  • PCR buffer

  • Nuclease-free water

  • PCR purification kit

  • Agarose gel electrophoresis system

Primer Design Considerations:

  • Standard primer design rules apply (length of 18-24 bases, 40-60% GC content, Tm of 50-60°C).[13]

  • Avoid complementary sequences within and between primers to prevent primer-dimer formation.[13]

  • The 3' end of the primers is crucial for polymerase extension and should have a perfect match to the template.[13]

Procedure:

  • Reaction Setup:

    • In a PCR tube, assemble the following reaction mixture:

      • 10X PCR Buffer: 5 µL

      • dNTP mix (10 mM each of dATP, dGTP, dTTP): 1 µL

      • 5-Me-dCTP (10 mM): 1 µL (final concentration 200 µM)

      • Forward Primer (10 µM): 1 µL

      • Reverse Primer (10 µM): 1 µL

      • Template DNA (10-50 ng): 1 µL

      • DNA Polymerase (e.g., Taq): 0.5 µL (2.5 units)

      • Nuclease-free water: to a final volume of 50 µL

  • PCR Cycling Conditions:

    • Due to the increased stability of DNA containing 5-Me-dC, a higher denaturation temperature may be required for efficient amplification.[4][5]

    • Initial Denaturation: 95-100°C for 3-5 minutes

    • 30-40 cycles of:

      • Denaturation: 95-100°C for 30-60 seconds

      • Annealing: 50-60°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute per kb of product length

    • Final Extension: 72°C for 5-10 minutes

  • Analysis and Purification:

    • Analyze a small aliquot of the PCR product on an agarose gel to confirm the amplification of a product of the expected size.

    • Purify the remaining PCR product using a PCR purification kit to remove primers, dNTPs, and the polymerase.

  • Quantification:

    • Quantify the concentration of the purified 5-Me-dC-containing PCR product.

Protocol 3: Validation and Quantification of Synthetic 5-Me-dC DNA Standards by qPCR

This protocol describes how to use the newly created methylated and unmethylated (or commercially available) standards to create a standard curve for quantifying methylation in unknown samples using qPCR.

Materials:

  • Synthesized fully methylated DNA standard

  • Unmethylated DNA standard (can be the same sequence as the methylated standard before methylation)

  • qPCR instrument

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers specific for the target region (for methylation-independent amplification)

  • Nuclease-free water

Procedure:

  • Preparation of Standard Dilution Series:

    • Accurately quantify the stock concentrations of both the methylated and unmethylated DNA standards.

    • Prepare a serial dilution of the methylated standard (e.g., from 10 ng/µL to 0.01 pg/µL) in a background of unmethylated DNA to mimic different methylation percentages (e.g., 100%, 50%, 25%, 10%, 1%, 0%). Alternatively, a simple dilution series of the methylated standard can be used to determine the concentration of unknown samples.

  • qPCR Reaction Setup:

    • For each reaction in a qPCR plate, add:

      • 2X qPCR Master Mix: 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • DNA Standard or Unknown Sample: 2 µL

      • Nuclease-free water: 7 µL

  • qPCR Program:

    • Set up the qPCR instrument with a standard amplification protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

    • Include a melt curve analysis at the end of the run to check for amplification specificity.

  • Data Analysis:

    • Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the known concentrations of the standards.

    • The standard curve should have a high correlation coefficient (R² > 0.98) and an amplification efficiency between 90% and 110%.

    • Use the standard curve to determine the concentration of your synthetic standards or to quantify the methylation level in unknown samples.

Visualization of Workflows

Enzymatic Methylation Workflow

Enzymatic_Methylation_Workflow start Start: Unmethylated Plasmid DNA reaction M.SssI Methylation Reaction - M.SssI Enzyme - SAM Cofactor - 37°C Incubation start->reaction inactivation Enzyme Inactivation (65°C for 20 min) reaction->inactivation purification Purification (Spin Column or Beads) inactivation->purification validation Validation & Quantification - qPCR - Restriction Digest (HpaII) purification->validation end End: Fully Methylated DNA Standard validation->end

Caption: Workflow for creating methylated DNA standards via enzymatic reaction.

PCR-Based 5-Me-dC Incorporation Workflow

PCR_Workflow start Start: Template DNA & Primers pcr PCR Amplification - dNTPs + 5-Me-dCTP - High Denaturation Temp (95-100°C) start->pcr gel Agarose Gel Verification pcr->gel purification PCR Product Purification gel->purification quant Quantification purification->quant end End: Fully 5-Me-dC DNA Standard quant->end qPCR_Validation_Workflow cluster_standards Standard Preparation methylated Methylated DNA Standard Stock dilution Create Serial Dilutions (e.g., 100% to 0% Methylation) methylated->dilution unmethylated Unmethylated DNA Standard Stock unmethylated->dilution qpcr Run qPCR with Standards and Unknown Samples dilution->qpcr analysis Data Analysis qpcr->analysis curve Generate Standard Curve (Cq vs. log[Concentration]) analysis->curve quantify Quantify Methylation in Unknown Samples analysis->quantify

References

Troubleshooting & Optimization

Optimizing Coupling Efficiency of 5-Me-dC(Ac) Phosphoramidite: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with modified oligonucleotides, achieving high coupling efficiency is paramount for the synthesis of high-quality products. The modified phosphoramidite, 5-methyl-N-acetyl-deoxycytidine (5-Me-dC(Ac)), while crucial for epigenetic and therapeutic research, can present unique challenges during solid-phase synthesis. This technical support center provides troubleshooting guidance and frequently asked questions to help you optimize the coupling efficiency of 5-Me-dC(Ac) phosphoramidite in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting coupling time for 5-Me-dC(Ac) phosphoramidite?

A recommended starting point for the coupling time of Ac-5-Me-dC phosphoramidite is 90 seconds.[1] However, for modified phosphoramidites in general, a longer coupling time of 3 to 5 minutes may be beneficial, especially for larger synthesis scales.[2] Due to potential steric hindrance from the additional methyl and acetyl groups, it is advisable to perform initial optimization experiments to determine the ideal coupling time for your specific synthesis conditions.

Q2: Which activator should I use for 5-Me-dC(Ac) phosphoramidite?

While standard activators like 1H-Tetrazole can be used, more potent activators are often recommended for modified phosphoramidites to ensure high coupling efficiency. 4,5-Dicyanoimidazole (DCI) is a highly effective activator that has been shown to double the coupling rate compared to 1H-Tetrazole.[3][4][5] 5-Ethylthio-1H-tetrazole (ETT) is another strong activator commonly used for sterically hindered phosphoramidites.[6] The choice of activator can significantly impact the reaction kinetics, and DCI is often favored for its ability to drive the coupling reaction to completion, especially with challenging monomers.[5][6]

Q3: I am observing low coupling efficiency despite using a recommended protocol. What are the most common causes?

Low coupling efficiency with any phosphoramidite, including 5-Me-dC(Ac), is often traced back to a few critical factors:

  • Moisture: The presence of water in your reagents or on the synthesizer is a primary cause of failed coupling reactions.[7] Water will react with the activated phosphoramidite, leading to its inactivation. Ensure all reagents, especially the acetonitrile (ACN), are anhydrous.[7]

  • Reagent Quality: The purity and stability of the phosphoramidite and activator are crucial. Phosphoramidites can degrade over time, especially if not stored properly under inert gas and at low temperatures.[8]

  • Activator Concentration: Using the correct concentration of the activator is essential for efficient activation of the phosphoramidite.

  • Incomplete Deblocking: If the 5'-DMT protecting group is not completely removed from the growing oligonucleotide chain, the subsequent coupling reaction will be blocked.

Q4: Can I use a double or triple coupling protocol for 5-Me-dC(Ac) phosphoramidite?

Yes, employing a double or even triple coupling step is a common strategy to improve the incorporation efficiency of valuable or sterically hindered modified phosphoramidites. By repeating the coupling step before the capping and oxidation steps, you can significantly increase the probability of successful coupling for any hydroxyl groups that did not react during the first coupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of oligonucleotides containing 5-Me-dC(Ac).

Issue Potential Cause Recommended Action
Low Stepwise Coupling Yield (Trityl Monitoring) 1. Sub-optimal Coupling Time: The standard coupling time may be insufficient for this modified phosphoramidite. 2. Inefficient Activator: The chosen activator may not be potent enough to overcome the steric hindrance of the 5-Me-dC(Ac) monomer. 3. Moisture Contamination: Water in the acetonitrile or other reagents is hydrolyzing the activated phosphoramidite. 4. Degraded Phosphoramidite: The 5-Me-dC(Ac) phosphoramidite may have degraded due to improper storage or handling.1. Increase Coupling Time: Extend the coupling time incrementally. Start with the recommended 90 seconds and increase to 3 minutes, then 5 minutes if necessary.[1][2] 2. Switch to a Stronger Activator: Use a more reactive activator such as 0.25 M DCI or 0.25 M ETT.[2][6] 3. Ensure Anhydrous Conditions: Use fresh, high-quality anhydrous acetonitrile. Dry all reagent lines on the synthesizer.[7] 4. Use Fresh Phosphoramidite: Dissolve a fresh batch of 5-Me-dC(Ac) phosphoramidite for the synthesis.
Presence of Deletion Sequences in Final Product (Mass Spectrometry Analysis) 1. Incomplete Coupling: A significant portion of the growing chains are not reacting with the 5-Me-dC(Ac) phosphoramidite. 2. Ineffective Capping: The unreacted 5'-hydroxyl groups are not being properly capped, allowing them to react in subsequent cycles.1. Implement Double/Triple Coupling: For the 5-Me-dC(Ac) addition step, program the synthesizer to perform two or three consecutive coupling reactions before proceeding to the capping step. 2. Optimize Capping Step: Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active.
High Levels of (n-1) Shortmers 1. Poor Phosphoramidite Solubility: The 5-Me-dC(Ac) phosphoramidite may not be fully dissolved in acetonitrile, leading to a lower effective concentration. 2. Insufficient Reagent Delivery: Clogged lines or improper synthesizer calibration can lead to inadequate delivery of the phosphoramidite or activator.1. Ensure Complete Dissolution: Gently warm the phosphoramidite solution and vortex to ensure complete dissolution before placing it on the synthesizer. 2. Perform Synthesizer Maintenance: Check and clean all reagent lines and ensure the synthesizer is properly calibrated for reagent delivery volumes.

Experimental Protocols

Protocol 1: Standard Coupling for 5-Me-dC(Ac) Phosphoramidite

This protocol provides a starting point for the incorporation of 5-Me-dC(Ac) phosphoramidite into an oligonucleotide sequence using an automated DNA synthesizer.

  • Reagent Preparation:

    • Dissolve the 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.

    • Prepare a 0.25 M solution of DCI in anhydrous acetonitrile.

    • Ensure all other synthesis reagents (deblocking, capping, oxidation solutions) are fresh and properly prepared according to the synthesizer manufacturer's recommendations.

  • Synthesis Cycle Programming:

    • For the coupling step of the 5-Me-dC(Ac) monomer, set the coupling time to 90 seconds.[1]

    • For all other standard phosphoramidites in the sequence, use the synthesizer's default coupling times.

  • Post-Synthesis Processing:

    • Cleave and deprotect the oligonucleotide from the solid support using the appropriate conditions for the other nucleobases in the sequence. The acetyl protecting group on the 5-Me-dC is compatible with standard deprotection methods.

Protocol 2: Optimized Coupling using Double Coupling

This protocol is recommended when higher coupling efficiency is desired or when troubleshooting low incorporation rates.

  • Reagent Preparation:

    • Follow the same reagent preparation steps as in Protocol 1.

  • Synthesis Cycle Programming:

    • For the 5-Me-dC(Ac) addition, program the synthesizer to perform a "double couple." This involves the following sequence of steps:

      • Deliver activator and 5-Me-dC(Ac) phosphoramidite and wait for the programmed coupling time (e.g., 90 seconds).

      • Purge the column.

      • Repeat step 1.

      • Proceed to the capping step.

  • Post-Synthesis Processing:

    • Follow the same post-synthesis processing steps as in Protocol 1.

Visualizing the Workflow

To aid in understanding the critical steps and decision points in optimizing 5-Me-dC(Ac) coupling, the following diagrams illustrate the experimental workflow and troubleshooting logic.

experimental_workflow cluster_prep Reagent Preparation cluster_synthesis Automated Synthesis Cycle cluster_analysis Analysis & QC prep_amidite Dissolve 5-Me-dC(Ac) Phosphoramidite (0.1M) coupling Coupling (90s - 5min) prep_amidite->coupling prep_activator Prepare Activator (e.g., 0.25M DCI) prep_activator->coupling deblock Deblocking (Remove 5'-DMT) deblock->coupling Next Cycle capping Capping coupling->capping Next Cycle oxidation Oxidation capping->oxidation Next Cycle ms Mass Spectrometry capping->ms oxidation->deblock Next Cycle trityl Trityl Monitoring oxidation->trityl

Caption: Standard workflow for oligonucleotide synthesis incorporating 5-Me-dC(Ac).

troubleshooting_logic start Low Coupling Efficiency Observed check_moisture Check for Moisture in Reagents? start->check_moisture replace_reagents Use Fresh Anhydrous Reagents check_moisture->replace_reagents Yes increase_time Increase Coupling Time? check_moisture->increase_time No replace_reagents->increase_time set_time Set Coupling Time to 3-5 min increase_time->set_time Yes stronger_activator Use Stronger Activator (e.g., DCI)? increase_time->stronger_activator No set_time->stronger_activator use_dci Switch to 0.25M DCI stronger_activator->use_dci Yes double_couple Implement Double Coupling Protocol stronger_activator->double_couple No use_dci->double_couple end Improved Efficiency double_couple->end

Caption: Troubleshooting decision tree for low coupling efficiency of 5-Me-dC(Ac).

References

Technical Support Center: 5-Methyl-2'-deoxycytidine (5-Me-dC) Acetyl Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering incomplete deprotection of the N4-acetyl group from 5-methyl-2'-deoxycytidine (5-Me-dC) during oligonucleotide synthesis and other applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing incomplete removal of the acetyl group from 5-Me-dC in my oligonucleotide. What are the common causes?

Incomplete deprotection of the N4-acetyl group on 5-Me-dC can arise from several factors, often related to the deprotection reagents, reaction conditions, or the overall synthetic context.[1] Key potential causes include:

  • Degraded or Improperly Prepared Deprotection Reagents: The efficacy of basic reagents like ammonium hydroxide is critical. Old or improperly stored ammonium hydroxide can have a lower concentration of ammonia, leading to inefficient deprotection.[2]

  • Suboptimal Reaction Conditions: Time, temperature, and reagent concentration are crucial parameters. Insufficient reaction time or temperatures lower than recommended can result in incomplete deprotection.[2]

  • Steric Hindrance: The sequence context of the oligonucleotide can sometimes lead to steric hindrance, making the acetyl group less accessible to the deprotection reagent.

  • Presence of Other Protecting Groups: The deprotection kinetics of other base-protecting groups in the oligonucleotide can influence the overall deprotection efficiency. For instance, the presence of particularly labile or resistant groups might necessitate specific deprotection strategies.[3]

  • Issues with Solid Support: For solid-phase synthesis, incomplete cleavage from the support can be mistaken for incomplete deprotection.[1] Furthermore, the solid support itself can sometimes interfere with the deprotection process.

Q2: How can I monitor the completeness of the acetyl deprotection from 5-Me-dC?

Effective monitoring is crucial to confirm complete deprotection. The primary method for this is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .

  • Principle: The acetylated (still protected) 5-Me-dC is more hydrophobic than the deprotected 5-Me-dC. This difference in polarity allows for their separation on a C18 column. The protected species will have a longer retention time than the unprotected one.

  • Observation: In a successful deprotection, the peak corresponding to the acetylated oligonucleotide should disappear, and a single major peak for the fully deprotected oligonucleotide should be observed.[2] Partially deprotected species may appear as separate, later-eluting peaks compared to the fully deprotected product.[2][4]

A typical analytical RP-HPLC setup for monitoring oligonucleotide deprotection would involve a C18 column and a gradient of acetonitrile in a buffer like triethylammonium acetate (TEAA).[2][5][6]

Q3: What are the recommended deprotection protocols for oligonucleotides containing Ac-5-Me-dC?

The choice of deprotection method often depends on the other protecting groups present in the oligonucleotide and the sensitivity of any modifications. Here are some standard and alternative protocols:

  • Standard Ammonium Hydroxide Deprotection: This is the most traditional method.[2]

  • UltraFAST Deprotection (AMA): A mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can significantly reduce deprotection times.[2][4][7] This method is often preferred for its speed and efficiency.

  • Sodium Hydroxide for Sensitive Oligonucleotides: For oligonucleotides with sensitive functional groups, a milder approach using sodium hydroxide in a methanol/water mixture can be employed.[3] This is particularly useful to avoid side reactions that can occur with ammonia or methylamine.[3]

Data Presentation: Deprotection Condition Comparison

The following table summarizes common deprotection conditions for oligonucleotides, which are applicable for those containing Ac-5-Me-dC.

Deprotection ReagentTypical ConditionsKey Considerations
Ammonium Hydroxide 55°C for 8-16 hours or 65°C for 2-8 hours (depending on other protecting groups)[2]Ensure fresh, high-quality ammonium hydroxide is used.[2] Longer times may be needed for complete deprotection.
AMA (Ammonium Hydroxide/Methylamine) 65°C for 5-10 minutes[2][7]"UltraFAST" method. Requires the use of acetyl-protected dC (Ac-dC) to prevent base modification.[2][4][7]
0.4 M NaOH in MeOH/Water (4:1 v/v) Room temperature for 17 hours[3]A milder option for sensitive oligonucleotides.[3] Requires a subsequent desalting step. Can avoid certain side reactions.[3]
Potassium Carbonate in Methanol Room temperature for 4 hours to overnight (with specific capping reagents)[7]"UltraMILD" conditions, suitable for very sensitive modifications.[7]

Experimental Protocols

Protocol 1: UltraFAST Deprotection using AMA

This protocol is suitable for standard oligonucleotides containing Ac-5-Me-dC.

  • Cleavage from Support: If synthesized on a solid support, treat the support with an AMA (1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine) solution for 5-10 minutes at room temperature to cleave the oligonucleotide.[2][4]

  • Deprotection: Transfer the AMA solution containing the cleaved oligonucleotide to a sealed vial.

  • Incubation: Heat the vial at 65°C for 10 minutes.[2]

  • Evaporation: Cool the vial and evaporate the AMA solution to dryness using a speed vacuum concentrator.

  • Analysis: Re-dissolve the oligonucleotide pellet in an appropriate buffer and analyze by RP-HPLC to confirm complete deprotection.

Protocol 2: Mild Deprotection using Sodium Hydroxide

This protocol is recommended for oligonucleotides with base-sensitive modifications.

  • Preparation: Prepare a fresh solution of 0.4 M NaOH in a 4:1 (v/v) mixture of methanol and water.[3]

  • Cleavage and Deprotection: If on a solid support, transfer the support to a vial and add the 0.4 M NaOH solution.[3]

  • Incubation: Let the reaction proceed for 17 hours at room temperature.[3]

  • Separation: If a precipitate forms, sonicate briefly to break it up. Centrifuge and carefully pipette the supernatant containing the deprotected oligonucleotide.[3]

  • Rinsing: Rinse the solid support with water and combine the rinse with the supernatant.[3]

  • Desalting: The oligonucleotide solution will contain sodium hydroxide and must be desalted prior to downstream applications.

  • Analysis: Analyze the desalted oligonucleotide by RP-HPLC.

Visualizations

Chemical Reaction

G cluster_0 cluster_1 Protected 5-Me-dC Protected 5-Me-dC Deprotected 5-Me-dC Deprotected 5-Me-dC Protected 5-Me-dC->Deprotected 5-Me-dC Base (e.g., NH₃, NaOH) H₂O

Caption: Deprotection of N4-acetyl-5-methyl-2'-deoxycytidine.

Troubleshooting Workflow

G start Incomplete Deprotection Observed by HPLC check_reagents Verify age and quality of deprotection reagents (e.g., fresh NH₄OH) start->check_reagents check_conditions Review reaction conditions: Time, Temperature, Concentration start->check_conditions reagent_issue Reagents are old or degraded check_reagents->reagent_issue conditions_issue Conditions are suboptimal check_conditions->conditions_issue reagent_issue->check_conditions No replace_reagents Use fresh deprotection reagents reagent_issue->replace_reagents Yes optimize_conditions Increase reaction time/temperature or use a stronger base (e.g., AMA) conditions_issue->optimize_conditions Yes consider_alternatives Consider alternative protocols (e.g., NaOH) for sensitive oligos conditions_issue->consider_alternatives No re_run Re-run deprotection and analyze by HPLC replace_reagents->re_run optimize_conditions->re_run problem_solved Problem Resolved re_run->problem_solved consider_alternatives->re_run

Caption: Troubleshooting workflow for incomplete acetyl deprotection.

Causal Relationships in Incomplete Deprotection

G cause1 Degraded Reagents (e.g., old NH₄OH) effect Incomplete Acetyl Deprotection cause1->effect solution1 Use Fresh Reagents cause2 Insufficient Reaction Time/Temperature cause2->effect solution2 Increase Time/ Temperature cause3 Suboptimal Reagent Concentration cause3->effect solution3 Use Stronger Base (e.g., AMA) cause4 Steric Hindrance in Sequence cause4->effect solution4 Optimize Protocol/ Alternative Reagents effect->solution1 addresses effect->solution2 addresses effect->solution3 addresses effect->solution4 addresses

Caption: Causes and solutions for incomplete deprotection.

References

Technical Support Center: 5-Methyl-deoxycytidine (5-Me-dC) Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-methyl-deoxycytidine (5-Me-dC) oligonucleotide synthesis. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential side reactions, and to provide troubleshooting guidance for common issues encountered during the synthesis of 5-Me-dC containing oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are the main benefits of incorporating 5-Me-dC into an oligonucleotide?

A1: Incorporating 5-methyl-deoxycytidine (5-Me-dC) into an oligonucleotide offers several advantages. The primary benefit is the increased thermal stability of the resulting DNA duplex. The 5-methyl group is hydrophobic and helps to exclude water molecules from the duplex, which can increase the melting temperature (Tm) by approximately 1.3°C per 5-Me-dC substitution[1]. This enhanced binding affinity is beneficial for applications requiring high specificity, such as in PCR primers and antisense oligonucleotides[1]. Additionally, in therapeutic applications, the methylation of cytosine in CpG motifs can reduce or prevent unwanted immune responses[1].

Q2: What is the recommended protecting group for the 5-Me-dC phosphoramidite?

A2: The recommended protecting group for the N4-amino group of 5-Me-dC is the acetyl (Ac) group. This is particularly important when using fast deprotection methods involving methylamine, such as Ammonium Hydroxide/Methylamine (AMA). The use of the traditional benzoyl (Bz) protecting group with AMA can lead to a transamination side reaction, where the methylamine displaces the benzoyl group to form N4-methyl-dC, an undesired modification[2][3]. The Ac-5-Me-dC phosphoramidite is fully compatible with AMA deprotection, preventing this side reaction[2].

Q3: What are the most common side reactions to be aware of during 5-Me-dC oligo synthesis?

A3: The most common side reactions are similar to those in standard oligonucleotide synthesis, but with some specific considerations for 5-Me-dC:

  • Deamination: 5-Me-dC can be deaminated to thymine (5-methyl-deoxyuridine). While this can occur, studies on related molecules suggest the rate is low under standard synthesis conditions[4]. However, prolonged exposure to acidic or harsh basic conditions should be avoided.

  • Depurination/Depyrimidination: The acidic detritylation step can lead to the cleavage of the glycosidic bond. While purines are generally more susceptible, the stability of the 5-Me-dC glycosidic bond should be considered, especially with extended acid exposure. Using a milder deblocking acid like 3% dichloroacetic acid (DCA) in dichloromethane (DCM) can minimize this risk[5].

  • N-1 Deletions (Shortmers): Incomplete coupling of the 5-Me-dC phosphoramidite (or any other phosphoramidite) leads to the formation of oligonucleotides missing a base. This is minimized by ensuring high coupling efficiency and effective capping of unreacted 5'-hydroxyl groups.

  • Incomplete Deprotection: The N4-acetyl group on 5-Me-dC may not be fully removed if deprotection conditions are not optimal, leading to a modified final product.

Q4: Can the 5-methyl group of 5-Me-dC be oxidized during the synthesis cycle?

A4: While the 5-methyl group of cytosine can be oxidized biologically to form 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC), this is not a commonly reported side reaction under standard phosphoramidite synthesis conditions[6]. The standard iodine/water/pyridine oxidation step is generally mild enough not to cause significant oxidation of the 5-methyl group. However, one study noted that prolonged treatment with iodine can lead to oxidation of a modified cytosine derivative, so minimizing the duration of the oxidation step is good practice[7].

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Unexpected peak in HPLC/MS with +1 Da mass shift Deamination of 5-Me-dC to Thymine (T).- Minimize exposure to acidic and harsh basic conditions.- Use fresh, high-quality synthesis reagents.- Ensure proper pH of all solutions.
Presence of n-1 peak in HPLC/MS Incomplete coupling of 5-Me-dC or other phosphoramidites.- Ensure anhydrous conditions for all reagents and solvents.- Increase the coupling time for the 5-Me-dC phosphoramidite (a 3-minute coupling time is a good starting point)[8].- Use a fresh, high-quality activator (e.g., DCI or ETT).- Double couple the 5-Me-dC phosphoramidite if coupling issues persist.
Peak with mass of +42 Da relative to expected product Incomplete removal of the N4-acetyl protecting group from 5-Me-dC.- Extend the deprotection time or increase the temperature according to the recommended protocol.- Ensure the deprotection solution (e.g., AMA) is fresh and at the correct concentration.
Multiple shorter fragments observed in gel electrophoresis or HPLC Depurination/depyrimidination followed by chain cleavage during basic deprotection.- Use a milder deblocking acid, such as 3% DCA in DCM, instead of trichloroacetic acid (TCA)[5].- Minimize the deblocking time to what is necessary for complete detritylation.
Broad or tailing peaks in HPLC - Salt contamination.- Presence of multiple failure sequences.- Desalt the oligonucleotide sample prior to HPLC analysis.- Optimize the purification protocol to better resolve the full-length product from shorter sequences.

Experimental Protocols

Protocol 1: Standard Synthesis Cycle for 5-Me-dC Incorporation

This protocol assumes the use of an automated DNA synthesizer with standard phosphoramidite chemistry.

  • Deblocking (Detritylation):

    • Reagent: 3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

    • Time: 120-180 seconds.

    • Purpose: To remove the 5'-DMT protecting group from the growing oligonucleotide chain, exposing the 5'-hydroxyl for the next coupling step. Using DCA minimizes the risk of depurination[5].

  • Coupling:

    • Reagent 1: Ac-5-Me-dC-CE Phosphoramidite (0.1 M in anhydrous acetonitrile).

    • Reagent 2: Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile).

    • Time: 3 minutes[8].

    • Purpose: To couple the 5-Me-dC phosphoramidite to the free 5'-hydroxyl of the growing chain.

  • Capping:

    • Reagent A: Acetic anhydride/Pyridine/THF.

    • Reagent B: 16% N-Methylimidazole in THF.

    • Time: 30 seconds.

    • Purpose: To acetylate any unreacted 5'-hydroxyl groups to prevent the formation of n-1 deletion sequences.

  • Oxidation:

    • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

    • Time: 30 seconds.

    • Purpose: To oxidize the unstable phosphite triester linkage to a stable phosphate triester.

Protocol 2: Deprotection of 5-Me-dC Containing Oligonucleotides (AMA Method)

This protocol is recommended for oligonucleotides synthesized using Ac-protected phosphoramidites, including Ac-5-Me-dC.

  • Reagent Preparation:

    • Prepare AMA solution by mixing equal volumes of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

  • Cleavage and Deprotection:

    • Add the AMA solution to the synthesis column or vessel containing the solid support with the synthesized oligonucleotide.

    • Incubate at 65°C for 10-15 minutes[2][3].

    • Alternatively, incubate at room temperature for 2 hours.

  • Oligonucleotide Recovery:

    • Expel the AMA solution containing the cleaved and deprotected oligonucleotide from the synthesis support into a collection tube.

    • Wash the support with water or a suitable buffer and combine with the initial eluent.

    • Dry the oligonucleotide solution using a vacuum concentrator.

  • Reconstitution:

    • Resuspend the dried oligonucleotide pellet in an appropriate buffer or nuclease-free water for quantification and analysis.

Visualizations

Signaling Pathways and Experimental Workflows

Oligo_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (3% DCA in DCM) Coupling 2. Coupling (Ac-5-Me-dC-CE Phosphoramidite + Activator) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Blocks n-1 sequences Oxidation->Deblocking Stabilizes Backbone (Cycle Repeats)

Caption: Automated phosphoramidite synthesis cycle for incorporating 5-Me-dC.

Deprotection_Workflow start Synthesized Oligo on Solid Support (with Protecting Groups) ama Add AMA Solution (NH4OH / Methylamine) start->ama heat Incubate at 65°C for 10-15 min ama->heat elute Elute Oligo from Support heat->elute dry Dry Oligonucleotide elute->dry reconstitute Reconstitute in Buffer dry->reconstitute end Purified 5-Me-dC Oligo reconstitute->end Troubleshooting_Logic cluster_impurities Impurity Identification start Analyze Crude Oligo by HPLC/MS check_mass Is the main peak the expected mass? start->check_mass plus_one Mass +1 Da? check_mass->plus_one No success Synthesis Successful Proceed to Purification check_mass->success Yes n_minus_one n-1 Peak Present? plus_one->n_minus_one No deamination Likely Deamination (5-Me-dC -> T) plus_one->deamination Yes plus_fortytwo Mass +42 Da? n_minus_one->plus_fortytwo No coupling_issue Incomplete Coupling n_minus_one->coupling_issue Yes deprotection_issue Incomplete Deprotection (N4-Acetyl) plus_fortytwo->deprotection_issue Yes

References

Optimizing activator concentration for 5-Me-dC(Ac) amidite coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the activator concentration for 5-Me-dC(Ac) phosphoramidite coupling during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the acetyl (Ac) protecting group on the 5-methyl-2'-deoxycytidine (5-Me-dC) amidite?

The N4-acetyl protecting group on the cytidine base is crucial for preventing unwanted side reactions at the exocyclic amine during oligonucleotide synthesis. It is particularly advantageous over the more common benzoyl (Bz) group when using certain deprotection reagents, such as aqueous methylamine, as it can prevent transamination of the cytosine base.[1]

Q2: Which activators are recommended for coupling 5-Me-dC(Ac) amidite?

For modified phosphoramidites, including N-acylated versions like 5-Me-dC(Ac), more potent activators than the standard 1H-Tetrazole are often recommended to achieve high coupling efficiencies. Activators such as 5-Ethylthio-1H-tetrazole (ETT), 5-Benzylthio-1H-tetrazole (BTT), and 4,5-Dicyanoimidazole (DCI) are commonly used for sterically hindered or less reactive amidites.[2][3] BTT, in particular, has been shown to significantly improve coupling efficiency for modified RNA phosphoramidites compared to 1H-Tetrazole.[3]

Q3: What is a typical starting concentration for these activators?

The optimal concentration can vary depending on the synthesizer, synthesis scale, and desired coupling time. However, common starting concentrations are:

  • ETT: 0.25 M in acetonitrile[2][4]

  • BTT: 0.25 M in acetonitrile[2]

  • DCI: 0.25 M in acetonitrile for small-scale synthesis (< 15 µmoles)[2][5]

Q4: How does the acidity of the activator affect the coupling reaction?

The activator's role is to protonate the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[6][] While more acidic activators can lead to faster coupling rates, excessively acidic conditions can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer. This can lead to the formation of n+1 impurities (dimer additions), which are difficult to separate from the desired full-length product.[6]

Q5: Is the acetyl protecting group stable during the coupling step?

The N-acetyl group is generally stable under standard phosphoramidite coupling conditions. However, the choice of activator and other reagents throughout the synthesis and deprotection process should be considered to ensure its integrity until the final deprotection step. For sensitive protecting groups, it is crucial to avoid unnecessarily harsh conditions.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency

Symptom:

  • Low yield of the full-length oligonucleotide.

  • Significant n-1 peaks observed during HPLC or mass spectrometry analysis.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Activator Potency Switch from 1H-Tetrazole to a more potent activator like ETT, BTT, or DCI. For sterically demanding couplings, BTT is often a good choice.[3]
Suboptimal Activator Concentration Increase the activator concentration in increments (e.g., from 0.25 M to 0.5 M) and evaluate the impact on coupling efficiency. Be mindful that higher concentrations of acidic activators can increase the risk of side reactions.[6]
Inadequate Coupling Time For modified amidites, standard coupling times (e.g., 30 seconds) may be insufficient.[2] Increase the coupling time, for example, to 5, 10, or even 15 minutes, and assess the results.[3][8]
Presence of Moisture Ensure all reagents (acetonitrile, activator solution, phosphoramidite) are anhydrous.[6] Use fresh, high-quality solvents and consider drying the dissolved amidite solution over molecular sieves prior to use.[8][9]
Degraded Phosphoramidite Use fresh 5-Me-dC(Ac) phosphoramidite. Store amidites under inert gas at the recommended temperature to prevent degradation.
Issue 2: Presence of n+1 Peaks (Dimer Addition)

Symptom:

  • A significant peak corresponding to the mass of the desired oligonucleotide plus an additional 5-Me-dC(Ac) monomer is observed in the mass spectrum.

Possible Causes & Solutions:

CauseRecommended Action
Activator is Too Acidic Highly acidic activators (e.g., BTT, ETT) can cause some detritylation of the phosphoramidite in solution, leading to dimer formation.[6]
If n+1 peaks are a persistent issue, consider using a less acidic but highly nucleophilic activator like DCI (pKa 5.2).[5][6]
Prolonged Exposure of Amidite to Activator Minimize the time the phosphoramidite and activator are mixed before delivery to the synthesis column.

Data Presentation

Table 1: Properties of Common Activators for Modified Phosphoramidite Coupling

ActivatorpKaTypical ConcentrationSolubility in AcetonitrileKey Characteristics
1H-Tetrazole 4.80.45 M~0.5 MStandard activator, may be less effective for modified amidites.[2]
5-Ethylthio-1H-tetrazole (ETT) 4.30.25 M - 0.75 M0.75 MMore acidic and more soluble than 1H-Tetrazole; good general-purpose activator for modified amidites.[2]
5-Benzylthio-1H-tetrazole (BTT) 4.10.25 M0.44 MMore acidic than ETT; often recommended for RNA synthesis and other sterically hindered amidites.[2]
4,5-Dicyanoimidazole (DCI) 5.20.25 M - 1.2 M1.2 MLess acidic but more nucleophilic than tetrazoles; doubles the coupling rate relative to 1H-Tetrazole and reduces the risk of dimer formation.[2][5][6]

Experimental Protocols

Protocol 1: Optimization of Activator Concentration and Coupling Time

This protocol provides a general framework for optimizing the coupling of 5-Me-dC(Ac) phosphoramidite. It is recommended to perform these optimizations on a small scale.

  • Reagent Preparation:

    • Prepare fresh solutions of the chosen activators (e.g., 0.25 M ETT, 0.25 M BTT, and 0.25 M DCI) in anhydrous acetonitrile.

    • Prepare a 0.1 M solution of 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile.[8]

  • Synthesis Setup:

    • Program your DNA synthesizer to perform a series of short test syntheses (e.g., a simple sequence like 5'-T-(5-Me-dC)-T-3').

    • Create separate synthesis protocols for each activator and for a series of increasing coupling times (e.g., 2 min, 5 min, 10 min, 15 min).

  • Execution of Synthesis:

    • Run the test syntheses for each condition. Ensure all other synthesis parameters (deblocking, capping, oxidation) remain constant.

  • Analysis:

    • Cleave and deprotect the synthesized oligonucleotides.

    • Analyze the crude product by reverse-phase HPLC or LC-MS.

    • Calculate the coupling efficiency for each condition by comparing the peak area of the full-length product to the n-1 and other failure sequences.

  • Evaluation:

    • Compare the results to identify the activator and coupling time that provide the highest yield of the full-length product with the fewest impurities.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_synth 2. Synthesis cluster_analysis 3. Analysis cluster_eval 4. Evaluation prep_activator Prepare Activator Solutions (ETT, BTT, DCI) program Program Synthesizer (Vary Activator & Coupling Time) prep_activator->program prep_amidite Prepare 0.1 M 5-Me-dC(Ac) Amidite Solution prep_amidite->program run Execute Test Syntheses program->run deprotect Cleavage & Deprotection run->deprotect analyze RP-HPLC / LC-MS Analysis deprotect->analyze evaluate Compare Efficiencies & Select Optimal Conditions analyze->evaluate

Caption: Workflow for optimizing this compound coupling conditions.

phosphoramidite_coupling_pathway Amidite 5-Me-dC(Ac) Phosphoramidite Activated_Amidite Reactive Intermediate Amidite->Activated_Amidite Activation Activator Activator (e.g., BTT, DCI) Activator->Activated_Amidite Coupled_Product Coupled Product (Phosphite Triester) Activated_Amidite->Coupled_Product Coupling Oligo_Chain Growing Oligo Chain (with 5'-OH) Oligo_Chain->Coupled_Product Nucleophilic Attack Final_Linkage Stable Phosphate Triester Coupled_Product->Final_Linkage Oxidation Oxidation Oxidation->Coupled_Product Stabilizes

Caption: General signaling pathway for phosphoramidite coupling.

References

Technical Support Center: HPLC Purification of Oligonucleotides Containing 5-Methyl-dC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of oligonucleotides containing 5-methyl-deoxycytidine (5-Me-dC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of these modified oligonucleotides.

The inclusion of 5-Me-dC in an oligonucleotide sequence increases its hydrophobicity, which can present unique challenges and considerations for purification compared to their unmodified counterparts. This guide will help you navigate these challenges to achieve high-purity oligonucleotides for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: How does the presence of 5-Me-dC affect the choice of HPLC purification strategy?

A1: The methyl group in 5-Me-dC increases the hydrophobicity of the oligonucleotide. This makes Ion-Pair Reversed-Phase (IP-RP) HPLC the most effective purification method. The increased hydrophobicity enhances the interaction with the C18 stationary phase, leading to longer retention times and often better separation from shorter failure sequences (n-1, n-2). Anion-Exchange (AEX) HPLC, which separates based on charge, can also be used, but it may not resolve impurities with the same number of phosphate groups as effectively, especially if those impurities are due to modifications that don't alter the charge. For oligonucleotides with significant secondary structure, often found in GC-rich sequences, AEX-HPLC can be advantageous as it can be run at a high pH to disrupt hydrogen bonds.[1]

Q2: Will an oligonucleotide containing 5-Me-dC have a different retention time in IP-RP-HPLC compared to an unmodified oligonucleotide of the same sequence?

A2: Yes. Due to the increased hydrophobicity from the methyl group, an oligonucleotide containing 5-Me-dC will have a longer retention time on a reversed-phase column compared to its unmodified counterpart under the same chromatographic conditions.[2] Each 5-Me-dC residue contributes to this increase in retention. This property is beneficial for separating the full-length, 5-Me-dC-containing product from unmodified failure sequences.

Q3: What are the recommended starting conditions for IP-RP-HPLC purification of a 5-Me-dC oligonucleotide?

A3: A good starting point for IP-RP-HPLC of 5-Me-dC oligonucleotides is a C18 column and a mobile phase consisting of an ion-pairing agent in water (Eluent A) and an organic solvent (Eluent B). A common ion-pairing system is Triethylammonium Acetate (TEAA) or a combination of Triethylamine (TEA) and Hexafluoroisopropanol (HFIP). Due to the increased hydrophobicity of 5-Me-dC oligos, you may need to use a slightly higher concentration of the organic solvent (e.g., acetonitrile) in your gradient to ensure timely elution. An elevated column temperature (50-70°C) is also recommended to disrupt any secondary structures and improve peak shape.[3][4]

Q4: Can I use the same analytical method to assess the purity of both crude and purified 5-Me-dC oligonucleotides?

A4: While the same fundamental HPLC method (e.g., IP-RP-HPLC) can be used, you may need to adjust the gradient and sample loading for crude versus purified samples. Crude samples contain a higher concentration of impurities, so a shallower gradient may be necessary to achieve adequate resolution of all components. For purified samples, a faster gradient might be sufficient to confirm purity and quantify the main peak.

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
Peak Splitting or Broadening 1. Secondary Structures: The increased stability from 5-Me-dC can promote the formation of secondary structures, even at elevated temperatures. 2. Column Overload: Injecting too much sample can lead to peak distortion. 3. Solvent Mismatch: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak splitting. 4. Column Degradation: A void at the column inlet or a blocked frit can distort peak shape.1. Increase the column temperature in increments of 5-10°C (up to 80°C).[4] Consider adding a denaturing agent like urea to the mobile phase if temperature alone is insufficient. 2. Reduce the amount of oligonucleotide injected onto the column. 3. Dissolve the oligonucleotide in water or the initial mobile phase. 4. Backflush the column at a low flow rate. If the problem persists, replace the column frit or the entire column.
Poor Resolution Between Full-Length Product and Impurities (e.g., n-1) 1. Inappropriate Gradient: The gradient may be too steep, causing co-elution of closely related species. 2. Suboptimal Ion-Pairing: The concentration or type of ion-pairing reagent may not be optimal for the separation.1. Decrease the gradient slope (e.g., from a 2%/minute increase in Eluent B to a 1%/minute increase). 2. Optimize the concentration of the ion-pairing agent. For TEA/HFIP systems, a common starting point is 15 mM TEA and 100-400 mM HFIP.[4] You can adjust the concentrations to fine-tune the separation.
Later-than-Expected Elution or No Elution of the Product 1. High Hydrophobicity: Multiple 5-Me-dC modifications can make the oligonucleotide very hydrophobic, requiring a higher organic solvent concentration for elution. 2. Strong Interaction with the Column: The oligonucleotide may be irreversibly binding to the stationary phase.1. Increase the final concentration of the organic solvent (e.g., acetonitrile) in your gradient. 2. Ensure the mobile phase pH is appropriate for the column and the oligonucleotide. A different stationary phase or a more hydrophobic ion-pairing agent might be necessary in extreme cases.
Low Yield After Purification 1. Incomplete Elution: The oligonucleotide may not be fully eluting from the column. 2. Precipitation: The oligonucleotide may precipitate in the collection tubes. 3. Inaccurate Fraction Collection: The peak may be broad, leading to collection of only a portion of the product.1. After the main peak elutes, perform a high-organic wash of the column to elute any remaining product. 2. If using a volatile buffer like TEAA, ensure complete evaporation. For non-volatile buffers, perform a desalting step. 3. Collect broader fractions around the main peak and analyze them by analytical HPLC before pooling.

Quantitative Data Summary

The following table summarizes expected outcomes for the purification of a hypothetical 20-mer oligonucleotide containing four 5-Me-dC residues compared to its unmodified counterpart, based on typical performance of IP-RP-HPLC.

Parameter Unmodified 20-mer (dC) 20-mer with 4x 5-Me-dC Notes
Crude Purity (by analytical HPLC) ~60-70%~60-70%Crude purity is primarily dependent on synthesis efficiency.
Retention Time (minutes) ~15~18-20The 5-Me-dC oligonucleotide will have a longer retention time due to increased hydrophobicity.
Purity After IP-RP-HPLC >95%>95%Both can be purified to high levels, but the 5-Me-dC oligo may show better separation from shorter impurities.
Typical Yield 30-50%30-50%Yield is dependent on both synthesis efficiency and purification recovery.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for 5-Me-dC Oligonucleotides

This protocol is a general guideline for the purification of oligonucleotides containing 5-Me-dC. Optimization may be required based on the specific sequence and length of the oligonucleotide.

1. Materials and Reagents:

  • HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

  • Column: A reversed-phase C18 column suitable for oligonucleotide purification (e.g., 10 µm particle size, 10 x 250 mm).

  • Eluent A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.

  • Eluent B: Acetonitrile.

  • Sample: Crude 5-Me-dC oligonucleotide dissolved in water.

2. Chromatographic Conditions:

  • Flow Rate: 4.0 mL/min.

  • Column Temperature: 60°C.

  • Detection Wavelength: 260 nm.

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-50% B (linear gradient)

    • 35-40 min: 50-95% B (wash)

    • 40-45 min: 95% B (wash)

    • 45-50 min: 5% B (equilibration)

3. Procedure:

  • Equilibrate the column with 5% Eluent B for at least 30 minutes.

  • Inject the dissolved crude oligonucleotide onto the column.

  • Run the gradient as described above.

  • Collect fractions corresponding to the main peak, which is the full-length product.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the fractions with the desired purity.

  • Evaporate the solvent using a centrifugal evaporator.

  • Perform a desalting step if necessary.

Protocol 2: Anion-Exchange HPLC (AEX-HPLC) for GC-Rich 5-Me-dC Oligonucleotides

This protocol is suitable for oligonucleotides with high GC content and significant secondary structure.

1. Materials and Reagents:

  • HPLC System: A biocompatible preparative HPLC system with a UV detector.

  • Column: A strong anion-exchange column suitable for oligonucleotide purification.

  • Eluent A: 20 mM Tris-HCl, pH 8.5.

  • Eluent B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5.

  • Sample: Crude 5-Me-dC oligonucleotide dissolved in water.

2. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min.

  • Column Temperature: 60°C.

  • Detection Wavelength: 260 nm.

  • Gradient:

    • 0-5 min: 0% B

    • 5-45 min: 0-100% B (linear gradient)

    • 45-50 min: 100% B (wash)

    • 50-55 min: 0% B (equilibration)

3. Procedure:

  • Equilibrate the column with 100% Eluent A for at least 30 minutes.

  • Inject the dissolved crude oligonucleotide.

  • Run the salt gradient as described. The full-length product will elute last as it has the highest number of phosphate groups.

  • Collect fractions corresponding to the main peak.

  • Analyze the fractions for purity.

  • Pool the pure fractions and perform desalting (e.g., using a size-exclusion column) to remove the high salt concentration.

  • Lyophilize the desalted sample.

Visualizations

HPLC_Purification_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification HPLC Purification cluster_analysis Analysis & Final Product Crude_Oligo Crude 5-Me-dC Oligo (Full-length + Impurities) HPLC IP-RP or AEX HPLC Crude_Oligo->HPLC Injection Fraction_Collection Fraction Collection HPLC->Fraction_Collection Elution Purity_Check Analytical HPLC Purity Check Fraction_Collection->Purity_Check Analysis Pooling Pooling of Pure Fractions Purity_Check->Pooling Selection Final_Product Purified 5-Me-dC Oligo (>95% Purity) Pooling->Final_Product Finalization

Caption: Workflow for HPLC purification of 5-Me-dC oligonucleotides.

Troubleshooting_Logic Start Poor Chromatogram? Peak_Shape Peak Splitting/Broadening? Start->Peak_Shape Yes Resolution Poor Resolution? Start->Resolution No Temp Increase Temperature Peak_Shape->Temp Yes Column Check Column Health Peak_Shape->Column Still an issue Retention Incorrect Retention Time? Resolution->Retention No Gradient Decrease Gradient Slope Resolution->Gradient Yes Solvent Adjust Organic Solvent % Retention->Solvent Yes

Caption: A simplified troubleshooting decision tree for HPLC of 5-Me-dC oligos.

References

Preventing depurination side reactions in 5-Me-dC oligo synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing depurination and other side reactions during the synthesis of oligonucleotides containing 5-methyl-2'-deoxycytidine (5-Me-dC).

Frequently Asked Questions (FAQs)

Q1: Is depurination a significant risk for 5-Me-dC residues during oligonucleotide synthesis?

A1: While depurination is a primary concern for purine bases (A and G) under acidic conditions, the analogous reaction for pyrimidines, known as depyrimidination, is generally less frequent. For 5-Me-dC, studies on related molecules suggest that cleavage of the glycosidic bond occurs to a far lesser extent than other potential side reactions.[1] The primary concern during the synthesis and deprotection of 5-Me-dC containing oligonucleotides is not depyrimidination, but rather the hydrolytic deamination of 5-methylcytosine to form thymine.

Q2: What is the main side reaction to be aware of when synthesizing 5-Me-dC oligos?

A2: The most significant side reaction for 5-Me-dC is hydrolytic deamination, which converts the 5-methylcytosine base into a thymine base. This results in a T-G mismatch in the final oligonucleotide product. The rate of spontaneous hydrolytic deamination of 5-methylcytosine is approximately twice that of standard cytosine.[2] This reaction can be exacerbated by the conditions used during cleavage and deprotection.

Q3: Can the choice of protecting group for standard dC affect my 5-Me-dC oligo synthesis when using AMA deprotection?

A3: Yes. If you are using Ammonium Hydroxide/Methylamine (AMA) for deprotection and your sequence also contains standard deoxycytidine (dC), it is crucial to use acetyl (Ac) protected dC (Ac-dC) rather than benzoyl (Bz) protected dC (Bz-dC). Using Bz-dC with AMA can lead to a transamination side reaction on the standard dC, converting it to N4-methyl-dC at a level of around 5%.[3] While this does not directly affect the 5-Me-dC residue, it will compromise the integrity of your final oligonucleotide. Using Ac-dC avoids this issue as it is rapidly removed without the transamination side reaction.[3][4]

Q4: What are "UltraMILD" deprotection conditions and when should I use them for 5-Me-dC oligos?

A4: "UltraMILD" deprotection refers to cleavage and deprotection methods that are significantly gentler than standard concentrated ammonium hydroxide at elevated temperatures. These methods are ideal when your oligonucleotide contains other sensitive modifications, such as certain dyes or base analogs, in addition to 5-Me-dC. A common UltraMILD method uses 0.05M potassium carbonate in methanol.[5][6] This allows for the removal of base protecting groups at room temperature, minimizing the risk of side reactions like deamination.

Q5: How can I analyze the purity of my 5-Me-dC containing oligonucleotide after deprotection?

A5: Reversed-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry are effective methods for analyzing the purity of your final product. RP-HPLC can separate the full-length product from shorter failure sequences. Mass spectrometry is crucial for confirming the exact molecular weight of the oligonucleotide, which will verify the successful incorporation of 5-Me-dC and the absence of modifications such as deamination (which would result in a mass change).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Mass spectrometry shows a mixed population, with some oligos having a mass corresponding to a T instead of a 5-Me-dC. Hydrolytic deamination of 5-Me-dC to Thymine during deprotection.Use a milder deprotection method. Switch from standard ammonium hydroxide at 55°C to "UltraFAST" AMA at 65°C for a shorter duration, or for maximum protection, use an "UltraMILD" method like 0.05M potassium carbonate in methanol at room temperature.
HPLC analysis shows a peak corresponding to the N-1 product. Incomplete coupling during synthesis.This is a general synthesis issue, not specific to 5-Me-dC. Ensure that your phosphoramidite reagents and synthesis solvents are anhydrous and that coupling times are optimized.
Unexpected side products are observed when using AMA deprotection. If your sequence also contains standard dC, you may be using Bz-dC, leading to transamination.Ensure that you are using Ac-dC phosphoramidite in conjunction with AMA deprotection to avoid the formation of N4-methyl-dC.[3]
Low yield of the final oligonucleotide product. This can be due to a variety of factors, including inefficient cleavage from the solid support or degradation during deprotection.If using a mild deprotection method, ensure the reaction time is sufficient for complete cleavage and deprotection. For UltraMILD deprotection with potassium carbonate, ensure the support is fully submerged and agitated in the solution.

Quantitative Data Summary

The following table provides a representative comparison of different deprotection methods and their potential impact on the integrity of a 5-Me-dC containing oligonucleotide. The values are illustrative and can vary based on the specific sequence, length, and synthesis conditions.

Deprotection Method Conditions Typical Deprotection Time Relative Risk of 5-Me-dC Deamination Considerations
Standard Ammonium Hydroxide Concentrated NH₄OH at 55°C8-16 hoursModerateMost common method, but prolonged exposure to heat and base can increase deamination.
"UltraFAST" AMA NH₄OH / 40% Methylamine (1:1) at 65°C5-10 minutesLow to ModerateSignificantly reduces deprotection time, which can lower the incidence of side reactions. Requires the use of Ac-dC if standard cytosine is present.[3][4][6]
"UltraMILD" Potassium Carbonate 0.05M K₂CO₃ in Methanol at Room Temp.4 hoursVery LowIdeal for oligos with sensitive modifications. Avoids ammonia and high temperatures.[5][6]
"UltraMILD" Ammonium Hydroxide Concentrated NH₄OH at Room Temp.2 hoursLowA milder alternative to heated ammonium hydroxide, suitable for UltraMILD phosphoramidites.

Experimental Protocols

Protocol 1: "UltraFAST" AMA Deprotection

This protocol is recommended for standard 5-Me-dC containing oligonucleotides without other sensitive modifications.

  • Synthesis: Synthesize the oligonucleotide using standard phosphoramidite chemistry. If the sequence contains unmodified cytosine, use Ac-dC phosphoramidite.

  • Cleavage from Support:

    • Prepare a 1:1 (v/v) solution of concentrated Ammonium Hydroxide and 40% aqueous Methylamine (AMA).

    • Push the AMA solution through the synthesis column and collect the eluate in a pressure-rated vial. This step typically takes 5-10 minutes at room temperature.

  • Base Deprotection:

    • Seal the vial tightly.

    • Heat the vial at 65°C for 10 minutes.

  • Work-up:

    • Cool the vial to room temperature.

    • Evaporate the AMA solution to dryness in a vacuum concentrator.

    • Resuspend the oligonucleotide pellet in nuclease-free water or a suitable buffer for analysis and use.

Protocol 2: "UltraMILD" Potassium Carbonate Deprotection

This protocol is recommended when the 5-Me-dC oligonucleotide contains other base-labile modifications.

  • Synthesis: Synthesize the oligonucleotide using UltraMILD phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC).

  • Cleavage and Deprotection:

    • Transfer the solid support from the synthesis column to a clean vial.

    • Add 1 mL of 0.05M potassium carbonate in anhydrous methanol to the vial.

    • Seal the vial and let it stand at room temperature for 4 hours with occasional gentle agitation.

  • Neutralization and Work-up:

    • Crucially, neutralize the solution before drying. Add 6 µL of glacial acetic acid for every 1 mL of the potassium carbonate solution.

    • The neutralized solution can now be diluted for purification (e.g., with water for cartridge purification) or evaporated to dryness.

    • Resuspend the final product in an appropriate buffer.

Visualizations

Oligonucleotide Synthesis and Deprotection Workflow

Oligo_Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_deprotection Cleavage & Deprotection Deblocking Deblocking (DCA) Coupling Coupling (5-Me-dC-Amidite) Deblocking->Coupling n cycles Capping Capping Coupling->Capping n cycles Oxidation Oxidation Capping->Oxidation n cycles Oxidation->Deblocking n cycles Cleavage Cleavage from Support Oxidation->Cleavage Deprotection Base & Phosphate Deprotection Cleavage->Deprotection purification Purification (HPLC) Deprotection->purification start Start: Solid Support start->Deblocking end_product Final Product: Purified Oligo purification->end_product

Caption: Workflow for 5-Me-dC oligo synthesis and deprotection.

Potential Side Reactions in 5-Me-dC Oligo Synthesis

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Protected_5Me_dC Protected 5-Me-dC on Oligo Desired_Product Deprotected 5-Me-dC Oligo Protected_5Me_dC->Desired_Product Mild Deprotection (e.g., K2CO3/MeOH) Deaminated_Product Thymine-containing Oligo (T-G Mismatch) Protected_5Me_dC->Deaminated_Product Harsh Deprotection (e.g., prolonged heat) Hydrolytic Deamination Depyrimidinated_Product Apyrimidinic Site (Strand Scission) Protected_5Me_dC->Depyrimidinated_Product Strong Acid Exposure Depyrimidination (minor)

References

Addressing poor yield in the synthesis of long 5-Me-dC modified oligonucleotides.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor yields during the synthesis of long oligonucleotides containing 5-methyl-dC (5-Me-dC) modifications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in the synthesis of long oligonucleotides?

A1: The primary cause of low yield in long oligonucleotide synthesis is the cumulative effect of incomplete reactions at each step of the synthesis cycle. Solid-phase oligonucleotide synthesis is a stepwise process, and even a minor inefficiency in any of the four key steps—deblocking, coupling, capping, or oxidation—is magnified with each added nucleotide. For a 100-mer oligonucleotide, an average coupling efficiency of 98% would result in a theoretical yield of only 13% of the full-length product. Therefore, maintaining a very high coupling efficiency, ideally above 99.5%, is critical for the successful synthesis of long oligonucleotides.

Q2: How does the 5-Me-dC modification specifically impact the synthesis and yield?

A2: The 5-Me-dC modification can influence synthesis in several ways. The C-5 methyl group on the pyrimidine ring can increase the stability of the DNA duplex, which is a desirable property for many applications.[1] However, this increased stability can also promote the formation of secondary structures in the growing oligonucleotide chain, which may hinder the accessibility of the 5'-hydroxyl group for coupling. While 5-Me-dC phosphoramidites are generally compatible with standard synthesis protocols, modified phosphoramidites can sometimes exhibit slightly lower coupling efficiencies compared to their unmodified counterparts.[2] Careful optimization of coupling times and the choice of activator can help mitigate these effects.

Q3: Which protecting group is recommended for the 5-Me-dC phosphoramidite, and why?

A3: For 5-Me-dC, as with standard dC, the choice of the exocyclic amine protecting group is crucial, especially when using certain deprotection methods. If a fast deprotection using an ammonium hydroxide/methylamine (AMA) mixture is planned, it is highly recommended to use an acetyl (Ac) protected dC phosphoramidite (Ac-dC).[3][4] The use of the more traditional benzoyl (Bz) protecting group (Bz-dC) with AMA can lead to a transamination side reaction, where methylamine displaces the benzamide group, resulting in the formation of N4-Me-dC, an undesired base modification.[3][5]

Q4: What are the best purification strategies for long, modified oligonucleotides to maximize yield and purity?

A4: For long oligonucleotides (>50-70 bases), denaturing polyacrylamide gel electrophoresis (PAGE) is often the preferred method for achieving high purity, as it effectively separates the full-length product from shorter, truncated sequences (n-1, n-2, etc.).[5] However, the yield from PAGE purification can be lower than other methods. Reverse-phase high-performance liquid chromatography (RP-HPLC) is another common technique. For long oligos, it is advisable to perform "DMT-on" purification, where the final 5'-dimethoxytrityl (DMT) group is left on after synthesis. This hydrophobic group allows for strong retention of the full-length product on the RP column while truncated sequences, which lack the DMT group, are washed away. The DMT group is then cleaved, and the purified oligonucleotide is eluted. While RP-HPLC can offer better yields than PAGE, its resolution may decrease for very long oligonucleotides.[2]

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Q: My trityl monitor readings are consistently dropping, indicating low coupling efficiency. What are the likely causes and how can I fix this?

A: Consistently low coupling efficiency is a major contributor to poor yield in long oligonucleotide synthesis. Here are the common culprits and their solutions:

  • Moisture Contamination: Moisture is highly detrimental to phosphoramidite chemistry. Even trace amounts of water in the acetonitrile (ACN) solvent, activator, or on the synthesizer lines will react with the activated phosphoramidite, preventing it from coupling to the growing oligonucleotide chain.

    • Solution: Use anhydrous ACN with a water content below 10 ppm. Ensure all reagents are fresh and properly stored. Implement stringent anhydrous techniques and consider using in-line drying filters for the argon or helium gas supply to the synthesizer.

  • Reagent Quality: The purity and activity of the phosphoramidites and activator are critical.

    • Solution: Ensure that the phosphoramidites are of high purity and have not degraded during storage. The choice of activator is also important; for sterically hindered couplings or sequences prone to secondary structure, a more active activator like 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) may be beneficial.[6][7]

  • Inadequate Coupling Time: Longer or more complex sequences, including those with modifications like 5-Me-dC, may require longer coupling times to achieve completion.

    • Solution: Increase the coupling time. For modified phosphoramidites, doubling the standard coupling time is a common starting point for optimization. Performing a double or even triple coupling for particularly challenging steps can also significantly improve the stepwise yield.

  • Suboptimal Activator: The standard activator, 1H-tetrazole, may not be sufficiently reactive for all sequences, especially those that are sterically demanding.

    • Solution: Consider using a more potent activator. DCI, for example, has been shown to significantly increase the rate of coupling compared to tetrazole.[7]

Quantitative Data on Coupling Efficiency

Average Coupling Efficiency (%)Theoretical Yield of Full-Length 100-mer (%)
98.013.3
98.522.0
99.036.6
99.560.5
99.881.8

This table demonstrates the critical importance of achieving high coupling efficiency for the synthesis of long oligonucleotides.

Issue 2: Problems During Deprotection

Q: After deprotection, I see multiple peaks on my HPLC or gel analysis, suggesting incomplete deprotection or side reactions. What could be the cause?

A: Incomplete deprotection or the occurrence of side reactions during this step can significantly reduce the yield of the desired product. Key factors to consider are:

  • Choice of Deprotection Reagent and Conditions: The deprotection cocktail must be compatible with all modifications on the oligonucleotide.

    • Solution: For oligonucleotides containing standard protecting groups, concentrated ammonium hydroxide or an AMA mixture is commonly used. As mentioned in the FAQs, if using AMA, ensure Ac-dC was used during synthesis to prevent transamination.[3] For sensitive modifications, milder deprotection conditions, such as using potassium carbonate in methanol, may be necessary.[4] Always consult the recommendations for any modified bases in your sequence.

  • Incomplete Removal of Protecting Groups: Insufficient deprotection time or temperature can leave protecting groups on the bases, leading to a heterogeneous product mixture.

    • Solution: Ensure that the deprotection is carried out for the recommended time and at the appropriate temperature. For example, "UltraFAST" deprotection with AMA can be completed in as little as 5-10 minutes at 65°C.[3][4]

Deprotection Cocktails and Conditions

Deprotection CocktailTypical ConditionsComments
Concentrated Ammonium Hydroxide8-12 hours at 55°CStandard deprotection; slower than AMA.
Ammonium Hydroxide/Methylamine (AMA) (1:1)10 minutes at 65°C"UltraFAST" deprotection. Requires the use of Ac-dC instead of Bz-dC to avoid side reactions.[3]
Potassium Carbonate (0.05M in Methanol)4 hours at room temperatureUltra-mild deprotection for very sensitive modifications.
t-Butylamine/Water (1:3)6 hours at 60°CAn alternative for certain sensitive dyes.

This table provides a general guide. The optimal deprotection strategy depends on the specific oligonucleotide sequence and modifications.

Issue 3: Low Yield After Purification

Q: My crude synthesis yield seems adequate, but I lose a significant amount of product during purification. How can I improve my recovery?

A: Significant loss of product during purification is a common problem, especially with long oligonucleotides where the crude product contains a high percentage of shorter failure sequences.

  • High Percentage of Truncated Sequences: If the coupling efficiency was suboptimal, the crude product will contain a large amount of n-1, n-2, and shorter sequences, which can be difficult to separate from the full-length product.

    • Solution: The primary solution is to optimize the synthesis to achieve higher coupling efficiency, thus reducing the amount of truncated sequences in the crude product. This will allow for a cleaner separation and a better recovery of the full-length oligonucleotide.

  • Inappropriate Purification Method: The chosen purification method may not be optimal for the length of your oligonucleotide.

    • Solution: For long oligonucleotides (>50-70 bases), PAGE purification is generally recommended for achieving high purity.[5] If using RP-HPLC, the "DMT-on" strategy is crucial for separating the full-length product from failure sequences.[2]

  • Losses During Sample Handling: Product can be lost during the various steps of purification, such as extraction from a gel or during precipitation.

    • Solution: Handle the sample carefully at all stages. When excising a band from a PAGE gel, ensure you are collecting the entire band corresponding to the full-length product. During ethanol precipitation, ensure the pellet isしっかり formed and all the supernatant is removed without disturbing the pellet.

Experimental Protocols & Visualizations

Protocol: Trityl Cation Assay for Coupling Efficiency

This protocol provides a method for quantifying the stepwise coupling efficiency by measuring the absorbance of the dimethoxytrityl (DMT) cation released during the deblocking step.

Methodology:

  • After the coupling and capping steps of a specific synthesis cycle, collect the acidic deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane) as it elutes from the synthesis column. This solution will have a characteristic orange color due to the released DMT cation.

  • Dilute a precise aliquot of the collected solution in a known volume of a non-aqueous acidic solution (e.g., a solution of dichloroacetic acid in toluene).

  • Measure the absorbance of the solution using a UV-Vis spectrophotometer at approximately 498 nm.

  • Calculate the stepwise coupling efficiency by comparing the absorbance value to the value from the previous cycle. A stable or very slowly decreasing absorbance indicates high coupling efficiency. A sharp drop in absorbance indicates a failure in the coupling step.

Diagrams

Oligo_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add 5-Me-dC Amidite) Deblocking->Coupling Repeat n-1 times Capping 3. Capping (Terminate Failures) Coupling->Capping Repeat n-1 times Oxidation 4. Oxidation (Stabilize Backbone) Capping->Oxidation Repeat n-1 times Oxidation->Deblocking Repeat n-1 times Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage Start Start: Solid Support with 1st Nucleoside Start->Deblocking Purification Purification (PAGE or HPLC) Cleavage->Purification Final_Product Final Product: Long 5-Me-dC Oligo Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of 5-Me-dC modified oligonucleotides.

Troubleshooting_Yield cluster_synthesis_issues Synthesis Problems cluster_purification_issues Purification Problems Start Poor Final Yield Check_Crude Analyze Crude Product (HPLC or PAGE) Start->Check_Crude Low_Crude_Yield Low Yield of Full-Length Product Check_Crude->Low_Crude_Yield Predominantly truncated sequences Good_Crude_Yield Good Yield of Full-Length Product Check_Crude->Good_Crude_Yield Main peak is full-length product Coupling_Issue Check Coupling Efficiency: - Reagent Quality (Moisture?) - Coupling Time - Activator Choice Low_Crude_Yield->Coupling_Issue Deprotection_Issue Check Deprotection: - Side Reactions? - Incomplete Deprotection? Low_Crude_Yield->Deprotection_Issue Purification_Loss Optimize Purification: - Method Choice (PAGE/HPLC) - Sample Handling - Fraction Collection Good_Crude_Yield->Purification_Loss Coupling_Issue->Start Re-synthesize Deprotection_Issue->Start Re-process Purification_Loss->Start Re-purify

Caption: Troubleshooting decision tree for addressing poor yield in oligonucleotide synthesis.

References

Best practices for storage and handling of 5-Me-dC(Ac) phosphoramidite.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 5-Me-dC(Ac) phosphoramidite, along with troubleshooting guides and frequently asked questions to address specific issues encountered during oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 5-Me-dC(Ac) phosphoramidite?

A1: 5-Me-dC(Ac) phosphoramidite is sensitive to heat and moisture. To ensure its stability and performance, it should be stored in a freezer at or below -20°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2][3][4]

Q2: What is the shelf life of 5-Me-dC(Ac) phosphoramidite?

A2: When stored correctly as a dry powder at -20°C, 5-Me-dC(Ac) phosphoramidite is stable for at least four years.[2] However, in solution, its stability is significantly reduced.

Q3: What solvent should be used to dissolve 5-Me-dC(Ac) phosphoramidite?

A3: Anhydrous acetonitrile is the recommended diluent for 5-Me-dC(Ac) phosphoramidite for use in oligonucleotide synthesis.[5] It is critical to use a high-quality, dry solvent to prevent hydrolysis of the phosphoramidite.[6] The product is also sparingly soluble in DMSO and ethanol (1-10 mg/ml).[2]

Q4: How stable is 5-Me-dC(Ac) phosphoramidite once dissolved in acetonitrile?

A4: The stability of phosphoramidites in solution is limited.[7] It is recommended to use the solution within 1-2 days of preparation to ensure optimal coupling efficiency.[5] The stability of phosphoramidite solutions decreases in the order T, dC > dA > dG.[6]

Q5: Is 5-Me-dC(Ac) phosphoramidite compatible with standard deprotection methods?

A5: The acetyl (Ac) protecting group on the 5-methyl-2'-deoxycytidine makes this phosphoramidite compatible with milder deprotection conditions.[7] It is fully compatible with both AMA (Ammonium Hydroxide/Methylamine) and UltraMild deprotection conditions.[5][8] The use of the acetyl protecting group avoids the N4-Me mutation that can occur with the benzoyl-protected version when using AMA.[5]

Storage and Handling Data

ParameterRecommendationSource(s)
Storage Temperature (Solid) -20°C[1][2][3][4]
Storage Atmosphere Dry, inert gas (e.g., Argon)[6]
Stability (Solid) ≥ 4 years[2]
Recommended Diluent Anhydrous Acetonitrile[5]
Stability in Solution 1-2 days[5]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in Ethanol (1-10 mg/ml)[2]

Experimental Protocols

Protocol 1: Preparation of 5-Me-dC(Ac) Phosphoramidite Solution for Oligonucleotide Synthesis

Objective: To prepare a 0.1 M solution of 5-Me-dC(Ac) phosphoramidite in anhydrous acetonitrile for use on an automated DNA synthesizer.

Materials:

  • 5-Me-dC(Ac) phosphoramidite

  • Anhydrous acetonitrile

  • Argon or Nitrogen gas

  • Syringes and needles (oven-dried)

  • Septum-sealed bottle compatible with the synthesizer

Methodology:

  • Allow the vial of 5-Me-dC(Ac) phosphoramidite to warm to room temperature before opening to prevent moisture condensation.

  • Under a stream of inert gas (argon or nitrogen), carefully open the vial.

  • Calculate the volume of anhydrous acetonitrile required to achieve a 0.1 M concentration.

  • Using a dry syringe, transfer the calculated volume of anhydrous acetonitrile into the phosphoramidite vial.

  • Gently swirl the vial to dissolve the solid. Avoid vigorous shaking to prevent shearing.

  • Once fully dissolved, transfer the solution to the appropriate bottle for your synthesizer using a dry syringe.

  • Purge the bottle with inert gas before sealing with the septum.

  • Install the bottle on the synthesizer.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

  • Possible Cause 1: Degraded Phosphoramidite: The phosphoramidite may have been exposed to moisture or elevated temperatures.

    • Solution: Use a fresh vial of phosphoramidite. Ensure proper storage and handling procedures are followed.

  • Possible Cause 2: Water in Acetonitrile: The presence of water in the acetonitrile will hydrolyze the phosphoramidite.[6]

    • Solution: Use a new, sealed bottle of anhydrous acetonitrile. Consider treating the acetonitrile with molecular sieves to remove any residual water.[6][9]

  • Possible Cause 3: Inadequate Activation: The activator may be old or degraded.

    • Solution: Prepare a fresh solution of the activator.

Issue 2: Unexpected Peaks in HPLC/Mass Spectrometry Analysis

  • Possible Cause 1: Incomplete Deprotection: The deprotection conditions may not be sufficient to fully remove the acetyl protecting group.

    • Solution: While 5-Me-dC(Ac) is compatible with AMA and UltraMild conditions, ensure that the recommended deprotection times and temperatures are strictly followed.[5]

  • Possible Cause 2: Side Reactions During Deprotection: Although less common with the acetyl group, side reactions can still occur.

    • Solution: Review the deprotection conditions and ensure they are appropriate for all modifications present in the oligonucleotide. The benzoyl-protected version of 5-Me-dC is known to cause an N4-Me mutation with AMA, which is avoided with the acetyl version.[5]

  • Possible Cause 3: Phosphoramidite Degradation Products: Degraded phosphoramidite can lead to the incorporation of modified bases. The main degradation pathways involve hydrolysis and reaction with acrylonitrile.[6]

    • Solution: Always use freshly prepared phosphoramidite solutions.

Visual Guides

experimental_workflow Experimental Workflow: Preparing 5-Me-dC(Ac) Phosphoramidite for Synthesis cluster_prep Preparation cluster_transfer Transfer & Setup start Start: Equilibrate Phosphoramidite to Room Temp open_vial Open Vial Under Inert Gas start->open_vial add_solvent Add Anhydrous Acetonitrile open_vial->add_solvent dissolve Dissolve Phosphoramidite add_solvent->dissolve transfer_solution Transfer Solution to Synthesizer Bottle dissolve->transfer_solution purge_bottle Purge Bottle with Inert Gas transfer_solution->purge_bottle install Install on Synthesizer purge_bottle->install end Ready for Synthesis install->end

Caption: Workflow for preparing 5-Me-dC(Ac) phosphoramidite solution.

troubleshooting_low_coupling Troubleshooting: Low Coupling Efficiency cluster_causes Potential Causes cluster_solutions Solutions start Low Coupling Efficiency Observed cause1 Degraded Phosphoramidite? start->cause1 cause2 Water in Acetonitrile? start->cause2 cause3 Inactive Activator? start->cause3 solution1 Use Fresh Phosphoramidite cause1->solution1 solution2 Use New Anhydrous Acetonitrile / Use Molecular Sieves cause2->solution2 solution3 Prepare Fresh Activator cause3->solution3

Caption: Decision tree for troubleshooting low coupling efficiency.

References

Resolving n-1 deletion sequences in 5-Me-dC oligonucleotide purification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Me-dC modified oligonucleotides. Our focus is on resolving n-1 deletion sequences, a common purity issue in synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What are n-1 deletion sequences and why are they a problem?

A1: During solid-phase oligonucleotide synthesis, each nucleotide is added sequentially to the growing chain. In each coupling cycle, a small fraction of the chains may not undergo nucleotide addition. If these unreacted chains are not permanently blocked (capped), they can participate in subsequent cycles, leading to the formation of oligonucleotides that are missing one nucleotide. These are known as "n-1" deletion sequences or "shortmers". These impurities can interfere with downstream applications such as PCR, sequencing, gene editing, and therapeutic use by reducing accuracy, efficiency, and potentially causing off-target effects.[1][2]

Q2: How does the incorporation of 5-Methyl-dC affect oligonucleotide synthesis and purification?

A2: The inclusion of 5-methyl-deoxycytidine (5-Me-dC) can increase the melting temperature (Tm) of the oligonucleotide duplex, enhancing its stability.[3] During synthesis, it is crucial to use high-quality 5-Me-dC phosphoramidites to maintain high coupling efficiency. While the fundamental principles of purification remain the same, the additional methyl group slightly increases the hydrophobicity of the oligonucleotide. This change is generally minor and does not necessitate a completely different purification strategy for resolving n-1 deletions compared to unmodified oligonucleotides.

Q3: Which purification method is most effective for removing n-1 deletion sequences?

A3: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) is the most effective method for resolving n-1 deletion sequences due to its excellent size resolution.[4][5][6] It separates oligonucleotides based on their charge-to-mass ratio, allowing for the clear separation of the full-length product from slightly shorter n-1 impurities.[7] High-Performance Liquid Chromatography (HPLC) can also be used, but its resolution of n-1 mers, especially for longer oligonucleotides, is generally lower than that of PAGE.[5][6]

Q4: What are the expected purity and yield from different purification methods?

A4: The choice of purification method involves a trade-off between purity and yield. The following table summarizes typical outcomes for the most common methods.

Purification MethodTypical Purity of Full-Length ProductTypical YieldRecommended For
Desalting Variable (removes salts and very short fragments only)HighRoutine PCR, sequencing primers
Cartridge Purification (RP) 65-80%>80%Standard PCR, probe hybridization
Reversed-Phase HPLC (RP-HPLC) >85%50-70%[6]Modified oligos, qPCR, cloning, mutagenesis
Anion-Exchange HPLC (AEX-HPLC) >96%VariableShort oligos (<40mers) requiring high purity
Denaturing PAGE 95-99% [5]20-50%[6]Resolving n-1 deletions , long oligos (>50 bases), applications requiring the highest purity[5][7]

Troubleshooting Guide: Resolving n-1 Deletions

This guide addresses common issues encountered when trying to remove n-1 deletion sequences from 5-Me-dC oligonucleotide preparations.

Problem 1: Significant n-1 peak observed in post-synthesis analysis (e.g., by Mass Spectrometry or Capillary Electrophoresis).
  • Possible Cause: Inefficient capping during synthesis. If the shorter sequences are not capped, they will continue to elongate, resulting in a population of n-1 mers.

  • Solution:

    • Optimize Synthesis Chemistry: Ensure that the capping step in your synthesis protocol is highly efficient. Use fresh, high-quality capping reagents.

    • Purification: Proceed with a high-resolution purification method. Denaturing PAGE is strongly recommended for this issue.

Problem 2: Poor resolution between the n-mer and n-1 mer peaks on RP-HPLC.
  • Possible Cause 1: The oligonucleotide is too long. The resolving power of RP-HPLC based on hydrophobicity decreases as the length of the oligonucleotide increases, making it difficult to separate the full-length product from the n-1 sequence.[5] RP-HPLC is generally not recommended for purifying oligonucleotides longer than 50 bases if high resolution of n-1 mers is required.[5]

  • Solution 1: Switch to Denaturing PAGE purification. The separation principle of PAGE (charge-to-mass ratio) is better suited for resolving small size differences in longer oligonucleotides.[7]

  • Possible Cause 2: Suboptimal HPLC conditions. The choice of column, mobile phase, and gradient can significantly impact resolution.

  • Solution 2:

    • Column: Use a column with a smaller particle size for better resolution.

    • Ion-Pairing Reagent: Optimize the concentration and type of ion-pairing reagent (e.g., triethylammonium acetate - TEAA) in the mobile phase.

    • Gradient: Employ a shallower acetonitrile gradient to improve the separation between the closely eluting n-mer and n-1 mer.

    • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution.

Problem 3: Low yield after PAGE purification.
  • Possible Cause: Inefficient elution from the gel matrix and subsequent sample loss during processing. Yields from PAGE are inherently lower than other methods due to the multi-step extraction process.[5]

  • Solution:

    • Elution Method: Use an optimized elution protocol. Both crush-and-soak (diffusion) and electroelution methods can be effective. Ensure sufficient time for the oligonucleotide to diffuse out of the gel.

    • Minimize Handling Steps: Each transfer and precipitation step can lead to sample loss. Streamline your post-elution processing as much as possible.

    • Carrier Molecules: For very small amounts of oligonucleotide, consider using a carrier like tRNA during ethanol precipitation to improve recovery, but ensure it is compatible with your downstream application.

Experimental Protocols

Protocol 1: Denaturing PAGE Purification of 5-Me-dC Oligonucleotides

This method offers the highest resolution for separating n-1 deletion sequences.

Materials:

  • Acrylamide/Bis-acrylamide solution (19:1)

  • Urea

  • 10X TBE Buffer

  • Ammonium persulfate (APS), 10% solution (freshly prepared)

  • TEMED

  • Formamide loading buffer (95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol)

  • Elution Buffer (e.g., 0.3 M Sodium Acetate)

  • Ethanol (100% and 70%)

Procedure:

  • Gel Preparation (12% Acrylamide/8M Urea):

    • For a 30 mL gel, mix 9 mL of 40% Acrylamide/Bis-acrylamide (19:1), 14.4 g of urea, and 3 mL of 10X TBE. Add deionized water to a final volume of 30 mL and ensure the urea is completely dissolved.

    • Degas the solution for 15 minutes.

    • Add 150 µL of 10% APS and 15 µL of TEMED. Mix gently and pour the gel immediately between glass plates. Insert the comb and allow the gel to polymerize for at least 1 hour.

  • Sample Preparation and Loading:

    • Dissolve the crude 5-Me-dC oligonucleotide in an equal volume of formamide loading buffer.

    • Heat the sample at 95°C for 5 minutes to denature, then immediately place on ice.

    • Assemble the gel in the electrophoresis apparatus and pre-run for 30 minutes at a constant voltage (e.g., 200-300V) to heat the gel.

    • Flush the wells with running buffer to remove urea and load the denatured sample.

  • Electrophoresis:

    • Run the gel at a constant voltage until the bromophenol blue dye is about three-quarters of the way down the gel.

  • Visualization and Excision:

    • Carefully remove one of the glass plates. Cover the gel with plastic wrap.

    • Visualize the oligonucleotide bands by UV shadowing on a fluorescent TLC plate. The full-length product will be the most intense, lowest mobility band. The n-1 band will be slightly above it.

    • Carefully excise the band corresponding to the full-length oligonucleotide using a clean razor blade.

  • Elution (Crush and Soak Method):

    • Crush the excised gel slice into small pieces and place it in a microcentrifuge tube.

    • Add 2-3 volumes of elution buffer and incubate at 37°C overnight on a shaker.

    • Centrifuge the tube to pellet the gel fragments and carefully transfer the supernatant containing the oligonucleotide to a new tube.

  • Ethanol Precipitation:

    • Add 3 volumes of cold 100% ethanol to the supernatant.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed for 30 minutes to pellet the oligonucleotide.

    • Carefully decant the supernatant. Wash the pellet with cold 70% ethanol and centrifuge again.

    • Remove the supernatant and air-dry the pellet. Resuspend the purified oligonucleotide in a suitable buffer or nuclease-free water.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification

This method is suitable for shorter oligonucleotides or when a very high degree of n-1 removal is not critical.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column suitable for oligonucleotide purification

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Crude 5-Me-dC oligonucleotide with the 5'-DMT group intact ("DMT-on")

Procedure:

  • Sample Preparation:

    • Dissolve the crude DMT-on oligonucleotide in Mobile Phase A.

  • HPLC Setup and Equilibration:

    • Install the C18 column and equilibrate it with a low percentage of Mobile Phase B (e.g., 5-10%) in Mobile Phase A until a stable baseline is achieved. Set the UV detector to 260 nm.

  • Injection and Gradient Elution:

    • Inject the sample onto the column.

    • Run a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 10% to 40% Mobile Phase B over 30-40 minutes. A shallower gradient will provide better resolution.

    • The hydrophobic DMT-on full-length product will be retained longer on the column and elute as the major, late-eluting peak. The shorter, less hydrophobic "DMT-off" failure sequences will elute earlier.

  • Fraction Collection:

    • Collect the fractions corresponding to the main DMT-on peak.

  • Post-Purification Processing:

    • DMT Removal (Detritylation): Pool the collected fractions and add 80% acetic acid to a final concentration of 2-3%. Incubate at room temperature for 30-60 minutes.

    • Desalting: Neutralize the solution and desalt using a desalting column or cartridge to remove the TEAA and other salts.

    • Lyophilization: Lyophilize the desalted, purified oligonucleotide to a dry pellet. Resuspend in a suitable buffer or nuclease-free water.

Visualizations

Oligo_Synthesis_and_Purification_Workflow cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage Post-Synthesis cluster_purification Purification cluster_analysis Quality Control Deblocking 1. Deblocking (Remove 5'-DMT) Coupling 2. Coupling (Add 5-Me-dC Amidite) Deblocking->Coupling Reactive 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping Successful Coupling (n) Failed Coupling (n-1) Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Oxidation->Deblocking Next Cycle Cleavage Cleavage & Deprotection Oxidation->Cleavage Crude_Product Crude Product (n, n-1, salts) Cleavage->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice PAGE Denaturing PAGE Purification_Choice->PAGE High Purity n-1 Removal HPLC RP-HPLC Purification_Choice->HPLC Good Purity & Yield Desalting Desalting Purification_Choice->Desalting Basic Cleanup QC Purity & Identity Check (Mass Spec, CE) PAGE->QC HPLC->QC Desalting->QC Pure_Product Purified 5-Me-dC Oligo QC->Pure_Product Troubleshooting_n1_Deletions cluster_synthesis_check Synthesis Check cluster_purification_strategy Purification Strategy cluster_hplc_troubleshooting RP-HPLC Troubleshooting cluster_page_troubleshooting PAGE Troubleshooting Start Crude Oligo Analysis Shows Significant n-1 Peak Check_Capping Review Synthesis Protocol: Was Capping Efficient? Start->Check_Capping Improve_Synth Action: Use fresh capping reagents & optimize cycle. Check_Capping->Improve_Synth Select_Purification Select High-Resolution Purification Method Check_Capping->Select_Purification PAGE_Path Denaturing PAGE (Recommended) Select_Purification->PAGE_Path HPLC_Path RP-HPLC Select_Purification->HPLC_Path PAGE_Low_Yield Low Yield After PAGE? PAGE_Path->PAGE_Low_Yield HPLC_Poor_Res Poor n / n-1 Resolution? HPLC_Path->HPLC_Poor_Res Oligo_Length Is Oligo > 50 bases? HPLC_Poor_Res->Oligo_Length Yes Optimize_HPLC Optimize HPLC Conditions: - Shallower Gradient - Smaller Particle Column HPLC_Poor_Res->Optimize_HPLC No Switch_to_PAGE Switch to PAGE Oligo_Length->Switch_to_PAGE Final_Product High Purity 5-Me-dC Oligonucleotide Optimize_HPLC->Final_Product Switch_to_PAGE->PAGE_Low_Yield Optimize_Elution Optimize Elution Protocol: - Crush & Soak / Electroelution - Minimize Handling PAGE_Low_Yield->Optimize_Elution Optimize_Elution->Final_Product

References

Optimizing deprotection times for oligos with multiple 5-Me-dC incorporations.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on optimizing deprotection for oligonucleotides containing multiple 5-methyl-2'-deoxycytidine (5-Me-dC) incorporations.

Frequently Asked Questions (FAQs)

Q1: Does the number of 5-Me-dC incorporations in my oligo affect the required deprotection time?

Current literature and standard protocols do not suggest that the deprotection time needs to be extended based on the quantity of 5-Me-dC modifications alone. The critical factors for successful deprotection are the choice of exocyclic amine protecting group on the 5-Me-dC phosphoramidite and the deprotection reagent used. As long as the correct, compatible reagents and conditions are used, standard deprotection times should be sufficient for complete deprotection of oligos with multiple 5-Me-dC residues.

Q2: Which protecting group is best for 5-Me-dC when planning a fast deprotection?

For rapid deprotection protocols, especially those using Ammonium Hydroxide/Methylamine (AMA), it is highly recommended to use 5-Me-dC with an Acetyl (Ac) protecting group.[1][2][3] Using the standard Benzoyl (Bz) protecting group with AMA can lead to a side reaction, causing transamination of the cytosine base.[1][2]

Q3: What are the standard deprotection reagents for oligos with 5-Me-dC?

The most common deprotection reagents are:

  • Ammonium Hydroxide (NH₄OH): The traditional and widely used reagent. It is effective but generally requires longer incubation times (e.g., 8-16 hours at 55 °C).[2][3][4]

  • Ammonium Hydroxide/Methylamine (AMA): A much faster alternative, capable of complete deprotection in as little as 5-10 minutes at 65 °C.[1][2][3] It is crucial to use Ac-protected dC and 5-Me-dC with this reagent.[1][2]

  • Milder Reagents (e.g., Potassium Carbonate in Methanol): These are used for oligos containing other sensitive modifications (like certain dyes) that are not compatible with ammonium hydroxide or AMA.[1][3]

Q4: Can I use the same deprotection conditions for my 5-Me-dC oligo as for a standard DNA oligo?

Yes, provided you are using a compatible protecting group on the 5-Me-dC amidite. For example, if your standard protocol uses AMA and you have synthesized your oligo with Ac-protected 5-Me-dC and Ac-dC, the same deprotection conditions can be applied. The primary consideration for any modified oligo is to review all components for sensitivities and choose a deprotection strategy that is effective for all bases and modifications without causing degradation.[1][5]

Troubleshooting Guide

Issue 1: Incomplete Deprotection

  • Symptom: Mass spectrometry analysis shows masses corresponding to the oligo with one or more protecting groups still attached. HPLC analysis may show broader or additional peaks eluting later than the main product.

  • Possible Cause 1: Deprotection time was too short or the temperature was too low for the chosen reagent.

  • Solution 1: Ensure you are using the recommended time and temperature for your specific deprotection reagent and the protecting groups on your nucleobases. Refer to the data tables below for standard conditions. For example, using ammonium hydroxide with iBu-dG requires significantly longer deprotection than with dmf-dG.[3]

  • Possible Cause 2: The deprotection solution was old or degraded. Concentrated ammonium hydroxide, in particular, can lose ammonia gas over time, reducing its effectiveness.[3]

  • Solution 2: Always use a fresh bottle or a fresh aliquot of the deprotection reagent. Store ammonium hydroxide refrigerated in small, tightly sealed aliquots appropriate for short-term use.[3]

  • Possible Cause 3: Incompatible protecting groups were used with the deprotection reagent.

  • Solution 3: Review the protecting groups on all monomers used in the synthesis. For "UltraFAST" deprotection with AMA, the use of Ac-dC is required to prevent base modification.[1][3]

Issue 2: Base Modification or Degradation

  • Symptom: Mass spectrometry reveals unexpected mass additions or deletions. For example, a +14 Da addition on a dC or 5-Me-dC residue when using AMA.

  • Possible Cause: Use of Bz-protected cytidine with AMA deprotection, leading to transamination (N⁴-methyl-dC formation).

  • Solution: When using AMA, exclusively use phosphoramidites with Acetyl (Ac) protection on dC and 5-Me-dC residues.[1][2]

  • Possible Cause 2: The oligo contains other sensitive modifications (e.g., certain dyes, 5-formyl-dC) that are degraded by standard deprotection conditions.[6][7]

  • Solution 2: Review the technical specifications for all modifications in your sequence. If sensitive groups are present, switch to a milder deprotection strategy, such as using potassium carbonate in methanol or t-butylamine/water.[1][6]

Data Presentation

Table 1: Deprotection Conditions using Ammonium Hydroxide

dG Protecting GroupTemperatureTime
Isobutyryl (iBu)Room Temp36 hours
Isobutyryl (iBu)55 °C16 hours
Isobutyryl (iBu)65 °C8 hours
Dimethylformamidine (dmf) or Acetyl (Ac)Room Temp16 hours
Dimethylformamidine (dmf) or Acetyl (Ac)55 °C4 hours
Dimethylformamidine (dmf) or Acetyl (Ac)65 °C2 hours
(Data sourced from Glen Research Deprotection Guide)[3]

Table 2: "UltraFAST" Deprotection Conditions using AMA (1:1 mixture of Ammonium Hydroxide and 40% Methylamine)

dG Protecting GroupTemperatureTime
iBu, dmf, or AcRoom Temp120 minutes
iBu, dmf, or Ac37 °C30 minutes
iBu, dmf, or Ac55 °C10 minutes
iBu, dmf, or Ac65 °C5 minutes
Note: These conditions require the use of Acetyl (Ac) protected dC and 5-Me-dC to avoid base modification.[1][3][8]
(Data sourced from Glen Research Deprotection Guide)[3][8]

Experimental Protocols

Protocol: Cleavage and Deprotection of a 5-Me-dC Oligonucleotide using AMA

This protocol assumes the oligonucleotide was synthesized using phosphoramidites with Acetyl (Ac) protecting groups on all cytidine and 5-methylcytidine residues.

Materials:

  • Synthesized oligonucleotide on CPG solid support in a synthesis column.

  • AMA reagent: A fresh 1:1 (v/v) mixture of concentrated Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

  • Appropriate vials with secure caps (e.g., 2 mL screw-cap tubes).

  • Heating block or oven set to 65 °C.

  • Speed-Vac or similar vacuum concentrator.

Methodology:

  • Cleavage from Support:

    • Place the synthesis column on a luer-lock syringe.

    • Draw approximately 1 mL of the AMA reagent into the syringe.

    • Slowly push the AMA solution through the column, collecting the eluent in a clean, labeled screw-cap vial.

    • Pull the solution back into the syringe and push it through the column again. Repeat this process for 5 minutes at room temperature to ensure complete cleavage of the oligonucleotide from the solid support.[1][3]

  • Base Deprotection:

    • After the final elution, ensure the vial is tightly capped to prevent evaporation.

    • Place the sealed vial in a heating block or oven pre-heated to 65 °C.

    • Incubate for 10 minutes.[1] For oligos with particularly stubborn protecting groups or other complex modifications, this time can be extended up to 15 minutes.

    • After incubation, remove the vial and allow it to cool to room temperature.

  • Solvent Removal:

    • Carefully uncap the vial in a fume hood.

    • Place the open vial in a Speed-Vac concentrator.

    • Dry the sample completely. Note: Do not apply heat during this step if the oligonucleotide is DMT-on and intended for cartridge purification, as this can cause loss of the DMT group.[6][8]

  • Resuspension:

    • Once the pellet is completely dry, resuspend the oligonucleotide in an appropriate buffer or nuclease-free water for quantification and downstream applications.

Visualizations

G start Start: Oligo on CPG Support cleavage Step 1: Cleavage Add AMA Reagent 5 min @ Room Temp start->cleavage deprotection Step 2: Deprotection Incubate in sealed vial 10 min @ 65°C cleavage->deprotection drydown Step 3: Dry Down Vacuum Centrifugation (No Heat for DMT-on) deprotection->drydown resuspend Step 4: Resuspend Add water or buffer drydown->resuspend end End: Purified Oligonucleotide resuspend->end

Caption: Workflow for oligonucleotide cleavage and deprotection using AMA.

G start Incomplete Deprotection (Extra peaks in HPLC / wrong mass) q1 Was a fresh deprotection reagent used? start->q1 a1_no Use a fresh aliquot/ bottle of reagent q1->a1_no No q2 Were time and temperature conditions correct? q1->q2 Yes a2_no Repeat deprotection with correct parameters (see tables) q2->a2_no No q3 If using AMA, was Ac-dC/ Ac-5-Me-dC used? q2->q3 Yes a3_no Side reaction likely. Re-synthesize with Ac-protected cytidines for AMA deprotection. q3->a3_no No a3_yes Consider extending deprotection time slightly (e.g., 15 min for AMA). Check for other sensitive groups. q3->a3_yes Yes

Caption: Troubleshooting decision tree for incomplete deprotection issues.

References

Validation & Comparative

A Researcher's Guide: 5-Me-dC(Ac) Amidite, Bisulfite Sequencing, and Enzymatic Methyl-seq for DNA Methylation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, the precise analysis of DNA methylation is paramount for understanding gene regulation, development, and disease. For scientists and professionals in drug development, choosing the right methodology is a critical decision that impacts data quality, experimental feasibility, and cost. This guide provides a comprehensive comparison of the gold-standard Whole-Genome Bisulfite Sequencing (WGBS) and a leading enzymatic alternative, Enzymatic Methyl-seq (EM-seq). Additionally, it clarifies the role of 5-Me-dC(Ac) amidite, a key reagent in the field.

The Role of this compound: A Tool, Not a Technique

Before delving into genome-wide analysis methods, it is essential to understand the function of this compound. Contrary to being a method for methylation analysis, This compound is a phosphoramidite reagent used in the chemical synthesis of oligonucleotides that contain 5-methylcytosine (5mC) . Its primary applications in DNA methylation studies include:

  • Manufacturing Controls and Standards: Synthesizing DNA sequences with known methylation patterns (fully methylated, unmethylated, or mosaic) to serve as controls for validating the performance of methylation detection assays. These controls are crucial for assessing the conversion efficiency of bisulfite or enzymatic treatments.

  • Developing Probes and Primers: Creating methylation-specific probes and primers for targeted analysis methods like methylation-specific PCR (MSP) or hybridization-based assays. The inclusion of 5-methylcytosine can enhance the binding affinity and specificity of these oligonucleotides to their target sequences.

  • Functional Studies: Enabling researchers to create DNA substrates with defined methylation states to investigate the impact of methylation on DNA-protein interactions, chromatin structure, and other fundamental biological processes.

Whole-Genome Bisulfite Sequencing (WGBS) vs. Enzymatic Methyl-seq (EM-seq)

The following sections provide a detailed comparison of WGBS and EM-seq, the two leading technologies for single-base resolution, genome-wide DNA methylation analysis.

Principles of the Methods

Whole-Genome Bisulfite Sequencing (WGBS): This has long been considered the "gold standard" for DNA methylation analysis [3]. The method relies on the chemical treatment of DNA with sodium bisulfite. This treatment deaminates unmethylated cytosines (C) into uracils (U), while methylated cytosines (5mC) and hydroxymethylated cytosines (5hmC) remain largely unaffected [1, 17]. During the subsequent PCR amplification, the uracils are read as thymines (T). By comparing the sequenced data of the treated DNA to a reference genome, the original methylation status of each cytosine can be inferred at single-base resolution [1].

Enzymatic Methyl-seq (EM-seq): This method offers a gentler, enzyme-based alternative to the harsh chemical treatment of bisulfite sequencing [1]. The EM-seq workflow involves a two-step enzymatic process:

  • Protection: A TET2 enzyme first oxidizes 5mC and 5hmC. This is followed by a β-glucosyltransferase (T4-BGT) that attaches a glucose moiety to the oxidized bases, protecting them from subsequent deamination [13].

  • Conversion: An APOBEC deaminase is then used to specifically convert only the unprotected, unmethylated cytosines to uracils [13].

Similar to WGBS, the converted DNA is then amplified and sequenced, and the resulting C-to-T changes are analyzed to map the methylome.

Data Presentation: Quantitative Comparison of WGBS and EM-seq

The performance of a methylation sequencing method is critical for data quality and reliability. The following tables summarize key quantitative metrics from studies comparing WGBS and EM-seq.

Performance MetricWhole-Genome Bisulfite Sequencing (WGBS)Enzymatic Methyl-seq (EM-seq)Key Advantages of EM-seq
DNA Input Requirement Typically 100 ng - 5 µg; challenging with low-input samples [1, 8].As low as 100 pg to 10 ng for reliable library construction [1, 3].Superior performance with low-input and precious samples (e.g., cfDNA, FFPE) [1, 2].
DNA Damage & Fragmentation Significant DNA degradation and fragmentation due to harsh chemical treatment (high temperature and pH) [1, 4].Minimal DNA damage due to gentle enzymatic reactions [1, 4].Preservation of DNA integrity, leading to larger library insert sizes and more intact DNA for analysis [4, 5].
Library Yield Lower library yields due to DNA loss during bisulfite conversion; often requires more PCR cycles [4, 5].Significantly higher library yields with fewer PCR cycles required [4, 5].More efficient library conversion and less sample loss, resulting in higher complexity libraries [4].
GC Bias Exhibits a skewed GC profile with underrepresentation of GC-rich regions and overrepresentation of AT-rich regions [3, 4].Flat, uniform GC bias profile, providing more even coverage across the genome [3, 4].More accurate representation of methylation in GC-rich regions like CpG islands and promoters [6].
CpG Coverage Lower effective coverage of CpG sites for a given sequencing depth due to biases and DNA damage [2, 3].Detects more CpG sites at a greater depth of coverage for the same number of sequencing reads [3, 4, 5].More comprehensive and confident methylation calling across the genome, especially at lower sequencing depths [5].
Duplication Rate Higher PCR duplication rates, especially with lower input amounts, due to the need for more amplification cycles [5].Consistently lower levels of PCR duplicates across a range of input amounts [5].More usable sequencing reads, leading to higher effective genome coverage and reduced sequencing costs [3].
Accuracy & Concordance High accuracy, but can be affected by incomplete conversion (false positives) or over-conversion (false negatives) [2].High concordance with WGBS (Pearson correlation coefficients often >0.9) and high accuracy, with very low background noise [2, 6].High reliability and repeatability, with less risk of methylation overestimation seen in some WGBS protocols [2].

Experimental Workflows

The following diagrams illustrate the key steps in the WGBS and EM-seq library preparation workflows.

WGBS_Workflow cluster_prep Library Preparation cluster_conversion Bisulfite Conversion cluster_final Final Library dna Genomic DNA frag Fragmentation (e.g., Sonication) dna->frag repair End Repair & dA-Tailing frag->repair ligation Ligate Methylated Adapters repair->ligation bisulfite Sodium Bisulfite Treatment (C → U) ligation->bisulfite pcr PCR Amplification (U → T) bisulfite->pcr seq Sequencing pcr->seq

Figure 1. Workflow of Whole-Genome Bisulfite Sequencing (WGBS).

EMseq_Workflow cluster_prep Library Preparation cluster_conversion Enzymatic Conversion cluster_final Final Library dna Genomic DNA frag Fragmentation dna->frag repair End Repair & dA-Tailing frag->repair ligation Ligate Adapters repair->ligation oxidation Step 1: Oxidation & Glucosylation (Protection of 5mC/5hmC) ligation->oxidation deamination Step 2: Deamination (APOBEC) (C → U) oxidation->deamination pcr PCR Amplification (U → T) deamination->pcr seq Sequencing pcr->seq

Figure 2. Workflow of Enzymatic Methyl-seq (EM-seq).

Experimental Protocols

Below are generalized, detailed methodologies for WGBS and EM-seq. Specific kit manufacturer's instructions should always be followed for optimal results.

Whole-Genome Bisulfite Sequencing (WGBS) Protocol (Pre-Bisulfite Ligation Method)

This protocol is a common approach where library construction precedes bisulfite treatment.

  • DNA Fragmentation:

    • Start with 1 µg to 5 µg of high-quality genomic DNA.

    • Fragment the DNA to a target size of ~250-350 bp using a Covaris sonicator or other appropriate method [8, 15].

    • Verify the fragment size distribution using a Bioanalyzer or similar instrument.

  • End Repair and dA-Tailing:

    • Perform end repair on the fragmented DNA to create blunt ends using a mix of T4 DNA polymerase and Klenow enzyme.

    • Add a single 'A' nucleotide to the 3' ends of the fragments using Klenow fragment (3' to 5' exo-). This prepares the fragments for ligation to adapters with a 'T' overhang.

  • Adapter Ligation:

    • Ligate methylated sequencing adapters to the dA-tailed DNA fragments. It is crucial to use methylated adapters to prevent their cytosines from being converted during the subsequent bisulfite treatment [15].

  • Size Selection:

    • Purify the adapter-ligated DNA and perform size selection using magnetic beads (e.g., AMPure XP) or agarose gel electrophoresis to remove adapter dimers and select the desired fragment size range.

  • Bisulfite Conversion:

    • Treat the size-selected library with a sodium bisulfite conversion reagent (e.g., from a commercial kit like Zymo Research EZ DNA Methylation-Gold™) [5]. This process typically involves denaturation followed by a prolonged incubation at a specific temperature cycle to convert unmethylated cytosines to uracils.

    • Desalt and purify the bisulfite-converted DNA, which is now single-stranded and fragile.

  • PCR Amplification:

    • Amplify the converted library using a high-fidelity, uracil-tolerant DNA polymerase (e.g., PfuTurbo Cx Hotstart DNA Polymerase) and primers that target the ligated adapters [15]. The number of PCR cycles should be minimized to reduce bias.

    • Purify the final amplified library using magnetic beads.

  • Quality Control and Sequencing:

    • Quantify the final library using a Qubit fluorometer and determine the average library size using a Bioanalyzer.

    • Perform final quantification by qPCR to measure the concentration of sequenceable library molecules.

    • Sequence the library on an Illumina platform. Due to the low base diversity of bisulfite-treated libraries, a control lane with a balanced library (e.g., PhiX or a standard genomic library) is often required [8].

NEBNext® Enzymatic Methyl-seq (EM-seq™) Protocol

This protocol outlines the workflow using the commercially available NEBNext EM-seq kit.

  • DNA Fragmentation and Input:

    • Start with 10 ng to 200 ng of genomic DNA. Spike in control DNAs (e.g., unmethylated lambda and CpG-methylated pUC19) as recommended by the manufacturer for conversion efficiency assessment [24].

    • Fragment DNA to the desired size (~250-300 bp) via sonication [11].

  • Library Preparation (End Prep and Adapter Ligation):

    • Perform end repair and dA-tailing on the fragmented DNA in a single reaction using the NEBNext Ultra II End Prep enzyme mix and reaction buffer [24].

    • Ligate the EM-seq adapters to the DNA fragments. These adapters do not need to be pre-methylated.

  • Enzymatic Conversion - Step 1 (Oxidation):

    • Incubate the adapter-ligated DNA with the TET2 enzyme and an Oxidation Enhancer. This reaction oxidizes 5mC and 5hmC, preparing them for protection [24].

  • Enzymatic Conversion - Step 2 (Deamination):

    • Add the APOBEC enzyme and other reagents to the reaction. This step deaminates the unmethylated cytosines to uracils while the modified bases from Step 1 remain protected [24].

  • PCR Amplification:

    • Amplify the enzymatically converted library using the provided NEBNext Q5U Master Mix, which is a uracil-tolerant, high-fidelity polymerase [24]. The number of PCR cycles is typically lower than for WGBS due to higher conversion efficiency [5].

    • Purify the final amplified library using magnetic beads.

  • Quality Control and Sequencing:

    • Perform quality control steps as described for WGBS (quantification via Qubit/qPCR and size verification via Bioanalyzer).

    • Sequence the library on an Illumina platform. The resulting data has the same format as bisulfite-treated data and can be analyzed using the same bioinformatics pipelines (e.g., Bismark, bwa-meth) [24].

Conclusion: Choosing the Right Method

The choice between WGBS and EM-seq depends on the specific requirements of the research project.

WGBS remains a valid and widely used method, with a vast amount of historical data available for comparison. It is a robust technique when starting with high-quality, high-quantity DNA. However, researchers must be aware of its inherent biases, particularly the degradation of DNA and underrepresentation of GC-rich regions, which can impact data interpretation [1, 10].

EM-seq emerges as a superior alternative, especially for modern research applications involving limited or challenging samples. Its gentle enzymatic treatment preserves DNA integrity, leading to higher quality libraries with more uniform coverage and greater sensitivity [2, 4]. For studies requiring the most accurate and comprehensive view of the methylome, particularly from low-input samples like circulating free DNA (cfDNA) or formalin-fixed paraffin-embedded (FFPE) tissues, EM-seq offers significant advantages that can lead to more reliable and biologically meaningful results [2, 11].

Ultimately, for researchers, scientists, and drug development professionals, the investment in a method that minimizes bias and maximizes data quality from precious samples is a critical step toward robust and reproducible epigenetic discoveries.

Comparing the stability of 5-Me-dC modified vs unmodified oligonucleotides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of oligonucleotide-based therapeutics and diagnostics, stability is a paramount concern. The susceptibility of unmodified DNA and RNA to degradation by nucleases and thermal denaturation can significantly limit their efficacy. Chemical modifications offer a powerful strategy to enhance the stability and performance of these molecules. Among these, the methylation of cytosine at the 5th position (5-Me-dC) has emerged as a crucial modification for improving the thermal stability of oligonucleotide duplexes. This guide provides a comprehensive comparison of 5-Me-dC modified versus unmodified oligonucleotides, supported by experimental data and detailed methodologies.

Enhanced Thermal Stability with 5-Me-dC Modification

The incorporation of 5-methyl-deoxycytidine (5-Me-dC) in place of deoxycytidine (dC) has been consistently shown to increase the thermal stability of DNA duplexes.[1][2][3][4] This enhanced stability is quantified by an increase in the melting temperature (Tm), the temperature at which half of the double-stranded DNA dissociates into single strands.

The primary reasons for this stabilizing effect are attributed to:

  • Favorable Hydrophobic Contacts: The methyl group of 5-Me-dC introduces hydrophobicity into the major groove of the DNA duplex, which is thought to exclude water molecules and strengthen the overall structure.[1][5]

  • Enhanced Base Stacking: The methyl group contributes to more favorable base-stacking interactions with adjacent bases, further stabilizing the helical structure.[5]

  • More Stable Base Pairing: The presence of the 5-methyl group leads to more tightly bound base pairing.[5][6]

The increase in Tm is generally additive, with each 5-Me-dC substitution contributing to the overall stability of the duplex.

Quantitative Data on Thermal Stability

The following table summarizes the reported increases in melting temperature (Tm) per 5-Me-dC modification:

ModificationChange in Melting Temperature (Tm) per modificationReference(s)
5-Methyl-deoxycytidine (5-Me-dC)↑ 1.3°C[1][2]
5-Methyl-deoxycytidine (5-Me-dC)↑ ~0.5°C - 1.5°C[3][4]

Nuclease Resistance: A Comparative Overview

While 5-Me-dC modification significantly enhances thermal stability, its effect on nuclease resistance is less pronounced. Studies suggest that the nuclease resistance of oligonucleotides containing 5-Me-dC is similar to that of unmodified DNA.[1] For applications requiring substantial protection against enzymatic degradation, other modifications such as phosphorothioate linkages are often employed in conjunction with 5-Me-dC.

Experimental Protocols

Thermal Denaturation Studies (Melting Temperature Analysis)

The melting temperature (Tm) of an oligonucleotide duplex is a critical parameter for assessing its thermal stability. It is typically determined by monitoring the change in UV absorbance of the DNA solution as the temperature is increased.

Principle: Double-stranded DNA (dsDNA) absorbs less UV light at 260 nm than single-stranded DNA (ssDNA) due to base stacking in the helical structure (hypochromic effect). As the temperature increases and the DNA melts, the absorbance at 260 nm increases. The Tm is the temperature at the midpoint of this transition.

Methodology:

  • Sample Preparation:

    • Anneal the modified or unmodified oligonucleotide with its complementary strand in a suitable buffer (e.g., phosphate-buffered saline).

    • Prepare a series of dilutions of the duplex solution.

  • UV-Visible Spectrophotometry:

    • Use a UV-visible spectrophotometer equipped with a Peltier temperature controller.

    • Place the samples in quartz cuvettes.

    • Slowly increase the temperature of the sample at a constant rate (e.g., 1°C/minute).

    • Monitor the absorbance at 260 nm at regular temperature intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain a melting curve.

    • The Tm is determined from the first derivative of the melting curve, which corresponds to the peak of the curve.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Stability Analysis cluster_comparison Comparison prep1 Oligonucleotide Synthesis (Modified & Unmodified) prep2 Annealing with Complementary Strand prep1->prep2 prep3 Buffer Exchange & Concentration Adjustment prep2->prep3 analysis1 UV-Vis Spectrophotometry (Absorbance vs. Temperature) prep3->analysis1 analysis2 Generate Melting Curve analysis1->analysis2 analysis3 Calculate Tm (First Derivative) analysis2->analysis3 comp Compare Tm of Modified vs. Unmodified Oligos analysis3->comp

Workflow for Thermal Stability Analysis of Oligonucleotides.
Nuclease Degradation Assay

Nuclease degradation assays are performed to evaluate the resistance of oligonucleotides to enzymatic cleavage.

Principle: Oligonucleotides are incubated with nucleases, and the extent of degradation is monitored over time. This can be assessed by various analytical techniques, such as High-Performance Liquid Chromatography (HPLC) or gel electrophoresis.

Methodology:

  • Incubation:

    • Incubate the 5-Me-dC modified and unmodified oligonucleotides in a buffer containing a specific nuclease (e.g., snake venom phosphodiesterase, which is a 3'-exonuclease).

    • Take aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Enzyme Inactivation:

    • Stop the enzymatic reaction at each time point by adding a quenching solution (e.g., EDTA) and heating the sample.

  • Analysis by HPLC:

    • Analyze the samples using reverse-phase HPLC.

    • Intact oligonucleotides will have a specific retention time. Degraded fragments will elute earlier.

  • Data Analysis:

    • Quantify the percentage of intact oligonucleotide remaining at each time point by measuring the area under the corresponding peak in the chromatogram.

    • Plot the percentage of intact oligonucleotide versus time to compare the degradation rates of the modified and unmodified samples.

nuclease_assay_workflow start Start: Modified & Unmodified Oligos incubation Incubate with Nuclease start->incubation sampling Collect Aliquots at Different Time Points incubation->sampling inactivation Inactivate Nuclease sampling->inactivation analysis Analyze by HPLC inactivation->analysis quantification Quantify Intact Oligonucleotide analysis->quantification comparison Compare Degradation Rates quantification->comparison

Workflow for Nuclease Degradation Assay.

Conclusion

The incorporation of 5-Me-dC is a valuable and straightforward strategy for enhancing the thermal stability of oligonucleotide duplexes. This modification consistently increases the melting temperature, which can be advantageous for various applications, including polymerase chain reaction (PCR), antisense technology, and DNA nanotechnology.[1][5] While 5-Me-dC modification alone does not confer significant nuclease resistance, its stabilizing effect on the duplex can be a critical factor in the overall performance and efficacy of oligonucleotide-based tools and therapeutics. For applications requiring both thermal stability and nuclease resistance, a combination of 5-Me-dC with other modifications, such as phosphorothioate linkages, should be considered.

References

A Comparative Guide to 5-Me-dC and 5-hmC Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of modified nucleobases into oligonucleotides is a critical tool for a wide range of applications, from epigenetic studies to the development of therapeutic agents. Among the most significant epigenetic modifications are 5-methylcytosine (5-Me-dC) and 5-hydroxymethylcytosine (5-hmC). The synthesis of oligonucleotides containing these modified bases relies on the use of specialized phosphoramidite building blocks. This guide provides an objective comparison of 5-Me-dC and 5-hmC phosphoramidites in the context of automated oligonucleotide synthesis, supported by available data and detailed experimental protocols.

Introduction to 5-Me-dC and 5-hmC

5-methylcytosine is a well-established epigenetic mark primarily associated with gene silencing.[1] Its successor, 5-hydroxymethylcytosine, is an oxidation product of 5-mC, generated by the Ten-Eleven Translocation (TET) family of enzymes, and is considered an intermediate in DNA demethylation pathways, as well as a stable epigenetic mark in its own right.[2] The ability to synthesize oligonucleotides containing these modifications with high fidelity is paramount for investigating their biological roles and for developing novel therapeutic strategies.

Performance in Oligonucleotide Synthesis: A Comparative Overview

The performance of 5-Me-dC and 5-hmC phosphoramidites can be evaluated based on several key parameters during solid-phase synthesis, including coupling efficiency, deprotection requirements, and the stability of the resulting modified oligonucleotide.

Data Summary
Parameter5-Me-dC Phosphoramidite5-hmC PhosphoramiditeKey Considerations
Typical Protecting Groups Exocyclic amine: Acetyl (Ac) or Benzoyl (Bz)Exocyclic amine: Acetyl (Ac) or Benzoyl (Bz); 5-Hydroxymethyl: tert-Butyldimethylsilyl (TBDMS) or 2-cyanoethylThe additional protecting group on the 5-hydroxymethyl moiety of 5-hmC requires specific deprotection steps.[3][4]
Coupling Efficiency Generally high, approaching that of standard dC phosphoramidites (>99%)Generally high, but may be slightly lower than standard phosphoramidites due to steric hindrance from the protected 5-hydroxymethyl group.Efficiency is highly dependent on the quality of the phosphoramidite, synthesizer conditions, and coupling time.[] Extended coupling times may be beneficial for 5-hmC.
Deprotection Conditions Compatible with standard deprotection protocols (e.g., concentrated ammonium hydroxide).[6] Acetyl-protected 5-Me-dC is compatible with faster AMA (ammonium hydroxide/methylamine) deprotection.[6]Requires specific deprotection conditions to remove the 5-hydroxymethyl protecting group. TBDMS is typically removed with fluoride reagents. Milder, two-step deprotection protocols are often necessary to preserve the integrity of the 5-hmC modification.[3][4]Harsh standard deprotection conditions can lead to degradation of the 5-hmC modification.
Impact on Duplex Stability (Tm) Increases duplex stability. Each 5-Me-dC substitution can increase the melting temperature (Tm) by approximately 0.5-1.3°C.[]The effect on duplex stability is more context-dependent and appears to be less pronounced than that of 5-Me-dC. Some studies suggest a slight stabilizing effect, while others indicate a minor destabilizing effect compared to 5-Me-dC.[8]The hydrophobic methyl group of 5-Me-dC contributes to the exclusion of water from the DNA duplex, enhancing stability. The more polar hydroxymethyl group of 5-hmC has a different impact on hydration and duplex energetics.
Post-Synthesis Purification Standard purification methods such as HPLC are effective.Standard purification methods are applicable, but care must be taken to ensure the 5-hmC modification remains intact.LC-MS is recommended for quality control of all modified oligonucleotides to confirm the correct mass.[9]

Experimental Protocols

Standard Solid-Phase Oligonucleotide Synthesis Cycle

The following is a generalized protocol for automated solid-phase oligonucleotide synthesis on a standard DNA synthesizer. Specific parameters may need to be optimized based on the synthesizer model and the specific sequence being synthesized.

1. Deblocking (Detritylation):

  • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

  • Procedure: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking solution. The resulting orange-colored trityl cation is washed away. The intensity of this color can be used to monitor coupling efficiency at each step.

2. Coupling:

  • Reagents:

    • Phosphoramidite solution (0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile).

  • Procedure: The phosphoramidite and activator are simultaneously delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Note for Modified Phosphoramidites: For 5-hmC phosphoramidite, extending the coupling time (e.g., from a standard 30 seconds to 2-5 minutes) may be beneficial to ensure high coupling efficiency.

3. Capping:

  • Reagents:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF)/lutidine.

    • Cap B: 16% N-Methylimidazole in THF.

  • Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, thus minimizing the formation of deletion mutants.

4. Oxidation:

  • Reagent: 0.02 M Iodine in THF/Water/Pyridine.

  • Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

These four steps are repeated for each nucleotide addition until the desired sequence is synthesized.

Deprotection and Cleavage

For Oligonucleotides Containing 5-Me-dC:

  • Standard Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium hydroxide (28-30%).

    • Heat at 55°C for 8-16 hours.

    • Cool the vial, centrifuge, and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Evaporate the ammonia to yield the crude oligonucleotide.

  • Fast Deprotection (with Ac-protected 5-Me-dC):

    • Use a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (AMA).

    • Heat at 65°C for 10-15 minutes.[6]

    • Cool and process as above.

For Oligonucleotides Containing 5-hmC (with TBDMS protection):

A two-step, mild deprotection protocol is recommended to preserve the 5-hmC modification.

  • Step 1: Base and Phosphate Deprotection (Cleavage from Support):

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium hydroxide.

    • Incubate at room temperature for 2 hours.

    • Cool, centrifuge, and transfer the supernatant to a new tube.

    • Evaporate the ammonia.

  • Step 2: Removal of TBDMS Protecting Group:

    • Resuspend the dried oligonucleotide in a solution of triethylamine trihydrofluoride (TEA·3HF) in DMSO or N-methyl-2-pyrrolidone (NMP).

    • Heat at 65°C for 2.5 hours.

    • Quench the reaction and desalt the oligonucleotide.

Purification and Quality Control
  • Purification: The crude oligonucleotide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). RP-HPLC is often preferred for modified oligonucleotides.

  • Quality Control: The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).[9] This is crucial to verify the successful incorporation of the modified base and the removal of all protecting groups.

Mandatory Visualizations

Chemical_Structures cluster_5Me_dC 5-Me-dC Phosphoramidite cluster_5hmC 5-hmC Phosphoramidite (TBDMS protected) node_5Me_dC node_5hmC

Figure 1. Chemical structures of 5-Me-dC and TBDMS-protected 5-hmC phosphoramidites.

Oligo_Synthesis_Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Deblocking Repeat for next cycle

Figure 2. The four-step cycle of solid-phase oligonucleotide synthesis.

Deprotection_Workflow cluster_5Me_dC 5-Me-dC Oligonucleotide cluster_5hmC 5-hmC Oligonucleotide start_5Me_dC Synthesized Oligo on Support deprotect_5Me_dC Standard/Fast Deprotection (e.g., NH4OH or AMA) start_5Me_dC->deprotect_5Me_dC purify_5Me_dC Purification & QC deprotect_5Me_dC->purify_5Me_dC start_5hmC Synthesized Oligo on Support deprotect_base Mild Base Deprotection (Cleavage) start_5hmC->deprotect_base deprotect_tbdms Fluoride Treatment (TBDMS Removal) deprotect_base->deprotect_tbdms purify_5hmC Purification & QC deprotect_tbdms->purify_5hmC

Figure 3. Comparative deprotection workflows for 5-Me-dC and 5-hmC oligonucleotides.

Conclusion

Both 5-Me-dC and 5-hmC phosphoramidites are indispensable reagents for the synthesis of epigenetically modified oligonucleotides. The choice between them depends on the specific research question or therapeutic application. 5-Me-dC phosphoramidites are generally more straightforward to incorporate, being compatible with standard synthesis and deprotection protocols, and they consistently increase the thermal stability of DNA duplexes. In contrast, 5-hmC phosphoramidites require an additional protecting group for the 5-hydroxymethyl function, necessitating milder and more specific deprotection strategies to avoid degradation of the modification. While coupling efficiencies for both are generally high, careful optimization of synthesis parameters is crucial, particularly for 5-hmC. For researchers and drug developers, a thorough understanding of these differences is essential for the successful synthesis and application of oligonucleotides containing these important epigenetic marks.

References

A Head-to-Head Battle for Methylation: Chemical Synthesis vs. Enzymatic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the world of epigenetics, the precise placement of a methyl group on DNA is paramount. This guide provides a comprehensive comparison of two primary methods for generating methylated DNA: chemical synthesis using 5-Me-dC(Ac) phosphoramidite and enzymatic methylation. We delve into the performance, protocols, and underlying mechanisms of each, offering the data-driven insights necessary to select the optimal approach for your research needs.

The choice between chemical and enzymatic methods for DNA methylation is not merely a matter of preference; it carries significant implications for yield, purity, scalability, cost, and the fidelity of the final methylated sequence. Chemical synthesis offers a high degree of control over the placement of 5-methylcytosine (5-Me-dC) during oligonucleotide assembly, while enzymatic methods leverage the natural machinery of DNA methyltransferases (DNMTs) to modify existing DNA sequences.

Performance at a Glance: A Quantitative Comparison

To facilitate a clear understanding of the trade-offs between these two powerful techniques, the following tables summarize key quantitative performance metrics.

Performance Metric Chemical Synthesis with 5-Me-dC(Ac) Amidite Enzymatic Methylation of DNA Key Considerations
Yield (per synthesis/reaction) Typically high for short oligonucleotides (<200 bases), with stepwise coupling efficiency often exceeding 99%.[1] Overall yield decreases with increasing length.Variable, depending on enzyme processivity, substrate concentration, and reaction conditions. Can be highly efficient for specific applications.Chemical synthesis yield is predictable based on coupling efficiency, while enzymatic yield can be more variable and requires optimization.
Purity of Final Product High purity achievable with HPLC or PAGE purification, often >90-95%.[2]Can be high, but purification is necessary to remove the enzyme, cofactor, and unmethylated/partially methylated species.Both methods require robust purification to achieve high purity for downstream applications.
Maximum DNA Length Practically limited to around 200 nucleotides due to accumulating errors with each synthesis cycle.[3][4]Can methylate very long DNA molecules, including plasmids and genomic DNA, in the kilobase to megabase range.For long stretches of methylated DNA, enzymatic methods are the only viable option.
Fidelity/Off-Target Effects Very high fidelity in placing 5-Me-dC at specified positions. Off-target modifications are rare with optimized protocols.Can have off-target methylation, especially with high enzyme concentrations or prolonged incubation.[5] The specificity is dependent on the methyltransferase used.Chemical synthesis offers superior site-specificity. Enzymatic methods require careful optimization to minimize off-target events.
Scalability Well-established for large-scale synthesis of oligonucleotides, with mature automation and infrastructure.[6]Scalability for producing large quantities of a specific methylated oligonucleotide is less established and can be more complex.[7]Chemical synthesis is currently the more scalable method for producing large quantities of short, defined methylated sequences.
Cost Can be cost-effective for small- to medium-scale synthesis of short oligonucleotides. The cost of modified phosphoramidites is a factor.[8]Can be cost-effective for methylating existing DNA, but the cost of enzymes and cofactors can be significant for large-scale production of specific methylated sequences.[6][9]A direct cost comparison depends heavily on the scale and specific requirements of the project.

In-Depth Methodologies: Experimental Protocols

Chemical Synthesis: The Phosphoramidite Cycle

The gold standard for chemical synthesis of DNA, including methylated oligonucleotides, is the phosphoramidite method.[3] This automated, solid-phase synthesis involves a four-step cycle for each nucleotide addition. The incorporation of 5-methylcytosine is achieved by using the corresponding 5-Me-dC(Ac) phosphoramidite in the appropriate cycle.

Diagram of the Phosphoramidite Synthesis Cycle:

phosphoramidite_cycle cluster_cycle Phosphoramidite Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of this compound) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (Stabilization of phosphite triester) Capping->Oxidation Oxidation->Deblocking Next Cycle End Cleavage and Deprotection Oxidation->End Final Cycle Start Start with Solid Support Start->Deblocking

Caption: Automated phosphoramidite synthesis cycle for incorporating 5-methylcytosine.

Detailed Protocol for Automated Solid-Phase Synthesis of a Methylated Oligonucleotide:

  • Preparation of Reagents:

    • Dissolve the 5-Me-dC(Ac) phosphoramidite and other standard DNA phosphoramidites (A, G, T) in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.1 M).[10]

    • Prepare fresh solutions of activator (e.g., 5-(ethylthio)-1H-tetrazole), capping reagents, oxidizing agent (e.g., iodine solution), and deblocking agent (e.g., trichloroacetic acid in dichloromethane).[11]

  • Synthesizer Setup:

    • Install the reagent and phosphoramidite bottles on an automated DNA synthesizer.

    • Prime the lines to ensure proper delivery of all reagents.

    • Install the synthesis column containing the solid support with the initial nucleoside.

  • Automated Synthesis Cycle:

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by the deblocking agent, exposing a free 5'-hydroxyl group.

    • Coupling: The 5-Me-dC(Ac) phosphoramidite (or another desired phosphoramidite) is activated by the activator and couples to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 10 minutes) may be required for modified amidites.[10]

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants.[1]

    • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.[11]

    • This cycle is repeated for each subsequent nucleotide in the desired sequence.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a concentrated ammonium hydroxide solution.

    • The same solution is used to remove the protecting groups from the nucleobases and the phosphate backbone. The acetyl group on the 5-Me-dC is also removed during this step.

  • Purification:

    • The crude oligonucleotide is purified using High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length, correctly synthesized methylated oligonucleotide.[2][12]

  • Analysis:

    • The purity and identity of the final product are confirmed by analytical HPLC, mass spectrometry, and UV spectrophotometry.[13][14]

Enzymatic Methylation: Leveraging Nature's Toolkit

Enzymatic methylation utilizes DNA methyltransferases (DNMTs) to transfer a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a specific cytosine residue within a DNA sequence. This method is particularly useful for methylating long DNA fragments or for studying the effects of methylation in a more "natural" context.

Diagram of the Enzymatic Methylation Workflow:

enzymatic_methylation cluster_workflow Enzymatic Methylation Workflow DNA_Substrate DNA Substrate (Oligonucleotide or Plasmid) Reaction_Setup Reaction Setup (DNMT, SAM, Buffer) DNA_Substrate->Reaction_Setup Incubation Incubation (e.g., 37°C) Reaction_Setup->Incubation Purification Purification (Removal of Enzyme and Cofactors) Incubation->Purification Analysis Analysis (e.g., Restriction Digest, Bisulfite Sequencing) Purification->Analysis Methylated DNA

Caption: General workflow for in vitro enzymatic DNA methylation.

Detailed Protocol for In Vitro Site-Specific DNA Methylation using M.SssI:

M.SssI is a bacterial CpG methyltransferase that methylates all cytosine residues within the context of a CpG dinucleotide.[15]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order:

      • Nuclease-free water

      • 10x NEBuffer 2

      • S-adenosylmethionine (SAM, typically to a final concentration of 160 µM)

      • DNA substrate (e.g., 1 µg of plasmid DNA or a specific amount of oligonucleotide)

      • M.SssI methyltransferase (typically 4 units per µg of DNA)[16]

    • The total reaction volume is typically 20-50 µL.

  • Incubation:

    • Mix the reaction gently and incubate at 37°C for 1-4 hours. For complete methylation, especially of complex DNA, a longer incubation time may be necessary.[17]

  • Enzyme Inactivation:

    • Heat the reaction at 65°C for 20 minutes to inactivate the M.SssI enzyme.[18]

  • Purification:

    • Purify the methylated DNA to remove the enzyme, SAM, and other reaction components. This can be done using a spin column-based purification kit or by phenol-chloroform extraction followed by ethanol precipitation.

  • Verification of Methylation:

    • The success of the methylation reaction can be confirmed by several methods:

      • Restriction Enzyme Digestion: Use a methylation-sensitive restriction enzyme (e.g., HpaII, which is blocked by CpG methylation) and its methylation-insensitive isoschizomer (e.g., MspI, which is not blocked) to digest the methylated and unmethylated control DNA. Successful methylation will result in protection from digestion by the methylation-sensitive enzyme.

      • Bisulfite Sequencing: Treat the methylated DNA with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR and sequencing will reveal the methylation status of each CpG site.

Choosing the Right Tool for the Job: A Logical Decision Framework

The decision between chemical synthesis and enzymatic methylation hinges on the specific requirements of your experiment. The following logical relationship diagram illustrates a decision-making process for selecting the appropriate method.

decision_framework Start Start: Need for Methylated DNA Length DNA Length > 200 bp? Start->Length Site_Specificity Absolute Site- Specificity Required? Length->Site_Specificity No Enzymatic_Methylation Enzymatic Methylation Length->Enzymatic_Methylation Yes Existing_DNA Starting with Existing DNA? Site_Specificity->Existing_DNA No Chemical_Synthesis Chemical Synthesis (this compound) Site_Specificity->Chemical_Synthesis Yes Scalability Large-Scale Production Needed? Existing_DNA->Scalability No Existing_DNA->Enzymatic_Methylation Yes Scalability->Chemical_Synthesis Yes Scalability->Enzymatic_Methylation No

References

Mass spectrometry analysis for validating 5-Me-dC incorporation in oligonucleotides.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately validating the incorporation of 5-methyl-deoxycytidine (5-Me-dC) in synthetic oligonucleotides is critical for ensuring the quality, efficacy, and safety of therapeutic and research-grade molecules. This guide provides a comprehensive comparison of leading analytical techniques, offering supporting data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your specific needs.

Method Comparison: A Quantitative Overview

The choice of analytical method for validating 5-Me-dC incorporation depends on various factors, including the required sensitivity, desired quantitative accuracy, sample throughput, and budget. The following tables provide a summary of key performance metrics for the most commonly employed techniques.

Table 1: Performance Comparison of 5-Me-dC Analysis Methods

FeatureLC-MS/MSMALDI-TOF MSBisulfite SequencingMethylation-Sensitive Restriction Enzyme (MSRE) PCR
Principle Separation by liquid chromatography and mass-to-charge ratio analysis of digested nucleosides.Ionization and time-of-flight mass analysis of the intact oligonucleotide or its fragments.Chemical conversion of unmethylated cytosine to uracil, followed by sequencing.Enzymatic digestion of DNA at specific recognition sites based on methylation status, followed by PCR.[1][2]
Primary Output Quantitative ratio of 5-Me-dC to dC.[3]Molecular weight of the oligonucleotide.[4]Sequence data indicating the position of methylated cytosines.Presence or absence of a PCR product, indicating methylation.[1]
Quantitative Capability High (Absolute Quantification)Semi-quantitative to QuantitativeSemi-quantitative to QuantitativeSemi-quantitative
Sensitivity High (fmol to pmol range)[5]Moderate (pmol range)[6][7]High (single-cell level possible)Moderate to High
Accuracy/Precision HighHigh for mass determination, lower for quantification[8]High, but can be affected by conversion efficiency.Moderate, susceptible to incomplete digestion.[2]
Throughput Moderate to HighHigh[4]Low to ModerateHigh
Cost per Sample HighModerateModerate to HighLow
Sample Input Low (ng to µg)Low (pmol)Low (pg to ng)Low (ng)

Table 2: Technical Comparison of 5-Me-dC Analysis Methods

FeatureLC-MS/MSMALDI-TOF MSBisulfite SequencingMethylation-Sensitive Restriction Enzyme (MSRE) PCR
Sample Preparation Enzymatic digestion to nucleosides.Co-crystallization with a matrix.[6]Bisulfite treatment, PCR amplification, cloning (optional).[9][10][11]Restriction enzyme digestion, PCR.[1][12]
Instrumentation Liquid chromatograph, tandem mass spectrometer.MALDI-TOF mass spectrometer.PCR thermocycler, DNA sequencer.PCR thermocycler, gel electrophoresis system or qPCR instrument.
Data Analysis Chromatogram integration, mass spectra analysis.Mass spectra analysis.Sequence alignment and comparison.Gel image analysis or real-time PCR data analysis.
Strengths - Gold standard for quantification.- High sensitivity and specificity.[5]- Can analyze global methylation levels.- Fast analysis time.[4]- Provides intact molecular weight confirmation.- High mass accuracy.[8]- Single-base resolution.- Provides sequence context of methylation.- Cost-effective and rapid.[13]- Simple workflow.
Limitations - Destructive to the oligonucleotide.- Requires specialized equipment and expertise.- Limited accuracy for quantifying mixtures.- Mass resolution decreases with increasing oligonucleotide length.[4]- Harsh chemical treatment can degrade DNA.- Incomplete conversion can lead to false positives.- Does not distinguish between 5-mC and 5-hmC.- Only interrogates specific restriction sites.- Prone to false positives from incomplete digestion.[2]- Indirect measure of methylation.

Experimental Workflows

Visualizing the experimental process is crucial for understanding the intricacies of each technique. The following diagrams, generated using Graphviz, illustrate the workflows for the primary methods of 5-Me-dC analysis.

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Oligo Oligonucleotide Sample Digest Enzymatic Digestion (Nuclease P1, Alkaline Phosphatase) Oligo->Digest LC Liquid Chromatography (Separation of Nucleosides) Digest->LC MSMS Tandem Mass Spectrometry (Quantification of 5-Me-dC and dC) LC->MSMS Data Data Analysis (Ratio of 5-Me-dC/dC) MSMS->Data

Caption: Workflow for 5-Me-dC analysis by LC-MS/MS.

MALDI_TOF_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Oligo Oligonucleotide Sample Mix Mix and Spot on MALDI Plate Oligo->Mix Matrix Matrix Solution (e.g., 3-HPA) Matrix->Mix MALDI MALDI-TOF MS (Ionization and Mass Analysis) Mix->MALDI Data Data Analysis (Molecular Weight Determination) MALDI->Data

Caption: Workflow for oligonucleotide analysis by MALDI-TOF MS.

Bisulfite_Sequencing_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Oligo Oligonucleotide Sample Bisulfite Bisulfite Treatment (Converts C to U) Oligo->Bisulfite PCR PCR Amplification Bisulfite->PCR Sequencing DNA Sequencing PCR->Sequencing Data Data Analysis (Sequence Comparison) Sequencing->Data

Caption: Workflow for 5-Me-dC analysis by bisulfite sequencing.

MSRE_PCR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Oligo Oligonucleotide Sample Digestion MSRE Digestion (e.g., HpaII) Oligo->Digestion PCR PCR Amplification Digestion->PCR Analysis Gel Electrophoresis or qPCR PCR->Analysis Data Data Analysis (Presence/Absence of Product) Analysis->Data

Caption: Workflow for 5-Me-dC analysis by MSRE-PCR.

Detailed Experimental Protocols

The following section provides detailed methodologies for the key experiments discussed in this guide.

Protocol 1: LC-MS/MS Analysis of 5-Me-dC Incorporation

This protocol outlines the enzymatic digestion of oligonucleotides to individual nucleosides and their subsequent quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Oligonucleotide sample

  • Nuclease P1 (from Penicillium citrinum)

  • Alkaline Phosphatase (Calf Intestinal)

  • Ammonium acetate buffer (pH 5.3)

  • Ammonium bicarbonate buffer (pH 7.8)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • 5-Methyl-2'-deoxycytidine (5-Me-dC) standard

  • 2'-deoxycytidine (dC) standard

Procedure:

  • Enzymatic Digestion:

    • To 1-5 µg of the oligonucleotide sample, add 10 units of Nuclease P1 in a final volume of 50 µL of 20 mM ammonium acetate buffer (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Add 5 units of Alkaline Phosphatase and 5 µL of 1 M ammonium bicarbonate buffer (pH 7.8).

    • Incubate at 37°C for an additional 2 hours.

    • Terminate the reaction by heating at 95°C for 5 minutes.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitate.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a C18 reversed-phase column for chromatographic separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Establish a gradient elution method to separate 5-Me-dC and dC.

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Monitor the specific precursor-to-product ion transitions for 5-Me-dC (e.g., m/z 242.1 → 126.1) and dC (e.g., m/z 228.1 → 112.1).[3]

    • Generate a standard curve using known concentrations of 5-Me-dC and dC standards to enable absolute quantification.

  • Data Analysis:

    • Integrate the peak areas for 5-Me-dC and dC from the chromatograms.

    • Calculate the molar ratio of 5-Me-dC to dC to determine the percentage of 5-Me-dC incorporation.

Protocol 2: MALDI-TOF MS Analysis of Oligonucleotides

This protocol describes the preparation and analysis of intact oligonucleotides using Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS) to confirm molecular weight.

Materials:

  • Oligonucleotide sample

  • MALDI Matrix (e.g., 3-hydroxypicolinic acid, 3-HPA)

  • Ammonium citrate

  • Acetonitrile

  • Deionized water

  • MALDI target plate

Procedure:

  • Sample and Matrix Preparation:

    • Prepare a saturated solution of the MALDI matrix (e.g., 50 mg/mL 3-HPA in 50% acetonitrile/water).

    • Add ammonium citrate to the matrix solution to a final concentration of 10-50 mM to reduce sodium and potassium adducts.

    • Dilute the oligonucleotide sample to a final concentration of 1-10 pmol/µL in deionized water.

  • Sample Spotting:

    • Mix the oligonucleotide sample and the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely (dried-droplet method).

  • MALDI-TOF MS Analysis:

    • Calibrate the mass spectrometer using a standard of known molecular weight.

    • Acquire mass spectra in either positive or negative ion mode, depending on the oligonucleotide and matrix.

    • Analyze the resulting spectrum to determine the molecular weight of the oligonucleotide.

  • Data Analysis:

    • Compare the observed molecular weight to the theoretical molecular weight of the oligonucleotide containing the expected number of 5-Me-dC modifications.

Protocol 3: Bisulfite Sequencing of Oligonucleotides

This protocol details the chemical conversion of unmethylated cytosines to uracils, followed by PCR and sequencing to identify the locations of 5-Me-dC.

Materials:

  • Oligonucleotide sample

  • Bisulfite conversion kit (e.g., EZ DNA Methylation-Gold™ Kit, Zymo Research)

  • PCR primers designed to amplify the bisulfite-converted sequence

  • Taq DNA polymerase

  • dNTPs

  • PCR buffer

  • Cloning vector (e.g., pGEM-T Easy Vector, Promega)

  • Competent E. coli cells

  • DNA sequencing reagents and instrument

Procedure:

  • Bisulfite Conversion:

    • Treat 100-500 ng of the oligonucleotide sample with sodium bisulfite according to the manufacturer's protocol of the chosen kit.[9][10][11] This step converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged.

  • PCR Amplification:

    • Design PCR primers that are specific to the bisulfite-converted DNA sequence (all unmethylated 'C's are now 'T's).

    • Perform PCR to amplify the target region of the bisulfite-converted oligonucleotide.[14]

  • Cloning and Sequencing (for single-molecule resolution):

    • Ligate the PCR product into a cloning vector.

    • Transform the ligation product into competent E. coli cells.

    • Select and culture individual bacterial colonies.

    • Isolate plasmid DNA from each colony.

    • Sequence the inserted DNA from multiple clones using Sanger sequencing.

  • Data Analysis:

    • Align the obtained sequences with the expected bisulfite-converted sequence.

    • Any remaining 'C' at a CpG site in the sequence represents a methylated cytosine (5-Me-dC).

Protocol 4: Methylation-Sensitive Restriction Enzyme (MSRE) PCR

This protocol utilizes restriction enzymes that are sensitive to cytosine methylation to assess the methylation status of specific CpG sites within an oligonucleotide.[1][12]

Materials:

  • Oligonucleotide sample

  • Methylation-sensitive restriction enzyme (e.g., HpaII, which is blocked by methylation at the internal C of its CCGG recognition site)

  • Isoschizomer control enzyme (e.g., MspI, which is not blocked by CpG methylation)

  • Restriction enzyme buffer

  • PCR primers flanking the restriction site of interest

  • Taq DNA polymerase

  • dNTPs

  • PCR buffer

  • Agarose gel and electrophoresis system

Procedure:

  • Restriction Enzyme Digestion:

    • Set up three reactions for each oligonucleotide sample:

      • No enzyme control

      • Digestion with HpaII[12]

      • Digestion with MspI (control for digestion efficiency)

    • Incubate the reactions at the optimal temperature for the enzymes (typically 37°C) for 1-4 hours.

    • Inactivate the enzymes by heating (e.g., 65°C for 20 minutes).

  • PCR Amplification:

    • Use the digested DNA as a template for PCR with primers that flank the restriction site.

    • Perform PCR under standard conditions.

  • Analysis of PCR Products:

    • Run the PCR products on an agarose gel.

    • Visualize the DNA bands under UV light.

  • Data Interpretation:

    • No enzyme control: A PCR product should be present.

    • MspI digestion: No PCR product should be present if the recognition site is unmethylated (as MspI will cut). A product will be present if the site is methylated in a way that blocks MspI.

    • HpaII digestion:

      • No PCR product: The recognition site is unmethylated, and the enzyme has cut the DNA.

      • PCR product present: The recognition site is methylated, preventing the enzyme from cutting the DNA.[1]

By comparing the results from the different digestion reactions, the methylation status of the specific CpG site within the oligonucleotide can be inferred.

References

5-Methylcytosine Fortifies DNA Duplex Stability Compared to Unmodified Cytosine

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals frequently encounter scenarios where the thermal stability of DNA duplexes is a critical parameter. The substitution of cytosine (dC) with 5-methylcytosine (5-Me-dC), a common epigenetic modification, has been consistently shown to enhance the thermal melting temperature (Tm) of DNA duplexes. This guide provides a comprehensive comparison, supported by experimental data, of the thermal stability of DNA duplexes containing 5-Me-dC versus those with dC.

The methylation of cytosine at the 5-position is a crucial epigenetic marker in eukaryotes, often associated with the silencing of gene transcription. Beyond its biological role, this modification has significant biophysical consequences, most notably an increase in the thermal stability of the DNA double helix. This enhanced stability is attributed to more favorable stacking interactions and changes in hydration, primarily driven by enthalpic contributions.

Quantitative Comparison of Melting Temperatures (Tm)

Experimental data consistently demonstrates that the incorporation of 5-Me-dC into a DNA duplex leads to a quantifiable increase in its melting temperature. The magnitude of this increase is influenced by the number and context of the methylated cytosines.

DNA Duplex TypeNumber of MethylationsTm (°C)ΔTm per Methylation (°C)Reference
Unmodified (dC)051.4-[1]
Methylated (5-Me-dC)3--[1]
Methylated (5-Me-dC)5--[1]
Methylated (5-Me-dC)859.5~1.0[1]
Generic Oligonucleotideper substitution-~0.5 - 1.5[1]
Generic Oligonucleotideper substitution~1.3~1.3[2]

Note: The exact Tm values are sequence and buffer condition dependent. The ΔTm per methylation is an approximation and can vary based on the specific sequence context.

The stabilizing effect of 5-Me-dC is generally additive, with each substitution contributing to a cumulative increase in the overall melting temperature of the duplex.[1][2] This predictability is valuable for the design of oligonucleotides with specific thermal properties for applications such as PCR, DNA hybridization probes, and antisense therapies.

The Thermodynamics of Enhanced Stability

The increased thermal stability of 5-Me-dC-containing DNA duplexes is rooted in favorable thermodynamic changes. Studies have shown that the stabilization is primarily due to a more favorable enthalpic contribution (ΔH°), suggesting that the methyl group enhances direct interactions with adjacent bases.[1] While there is an entropic penalty, the enthalpic gain is the dominant factor in the overall Gibbs free energy (ΔG°) of duplex formation, leading to a more stable structure.

Experimental Protocol: UV-Vis Thermal Denaturation for Tm Determination

The melting temperature of DNA duplexes is commonly determined using UV-Vis spectrophotometry by monitoring the change in absorbance at 260 nm as a function of temperature.

Materials and Reagents:
  • DNA oligonucleotides (with and without 5-Me-dC)

  • Melting Buffer (e.g., 100 mM KCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-transparent cuvettes (1 cm path length)

  • UV-Vis spectrophotometer with a temperature controller (Peltier-based)

Procedure:
  • Sample Preparation:

    • Dissolve the synthesized DNA oligonucleotides in the melting buffer to a final concentration of 2.0 µM.

    • Anneal the complementary strands by heating the solution to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Equilibrate the cuvette holder to the starting temperature (e.g., 20°C).

  • Data Acquisition:

    • Place the cuvette containing the DNA sample and a blank cuvette with only the melting buffer into the spectrophotometer.

    • Initiate the temperature ramp from the starting temperature (e.g., 20°C) to the final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

    • Record the absorbance at 260 nm at regular temperature intervals (e.g., every 0.5°C or 1°C).

    • After reaching the final temperature, a reverse temperature ramp (cooling) can be performed to check for hysteresis, which indicates whether the melting process is a two-state transition.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to obtain the melting curve.

    • The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is denatured. This corresponds to the midpoint of the transition in the melting curve.

    • Mathematically, the Tm is often calculated from the peak of the first derivative of the melting curve (dA/dT vs. T).

Visualizing the Impact of Methylation and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 DNA Duplex Components cluster_1 Factors Influencing Stability cluster_2 Thermodynamic Consequences cluster_3 Observed Outcome dC Cytosine (dC) Tm Increased Melting Temperature (Tm) dC->Tm Lower Tm (Baseline) Me_dC 5-Methylcytosine (5-Me-dC) Stacking Enhanced Stacking Interactions Me_dC->Stacking Hydration Altered Hydration Shell Me_dC->Hydration Enthalpy Favorable Enthalpy (ΔH°) Stacking->Enthalpy Hydration->Enthalpy Gibbs Lower Gibbs Free Energy (ΔG°) Enthalpy->Gibbs Gibbs->Tm

Caption: Logical relationship of 5-Me-dC to increased DNA duplex stability.

start Start prep Sample Preparation (Oligos in Buffer) start->prep anneal Annealing (Heat & Slow Cool) prep->anneal spec Place in Spectrophotometer anneal->spec ramp Temperature Ramp (e.g., 20°C to 95°C) spec->ramp measure Measure Absorbance (260 nm) ramp->measure plot Plot Absorbance vs. Temp ramp->plot measure->ramp Repeat at intervals analyze Calculate Tm (First Derivative) plot->analyze end End analyze->end

Caption: Experimental workflow for determining DNA melting temperature (Tm).

References

Advantages of using acetyl (Ac) protection over benzoyl (Bz) for 5-Me-dC.

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of oligonucleotides, the choice of protecting groups for nucleobases is critical to ensure high coupling efficiency, stability during synthesis, and clean deprotection for a high-purity final product. For 5-methyl-2'-deoxycytidine (5-Me-dC), a crucial epigenetic modification, the most common N4-exocyclic amine protecting groups are acetyl (Ac) and benzoyl (Bz). This guide provides a detailed comparison of these two protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their specific applications.

Executive Summary

The primary advantage of using acetyl (Ac) protection for 5-Me-dC lies in its compatibility with rapid and mild deprotection conditions, specifically with ammonium hydroxide/methylamine (AMA). This method significantly reduces deprotection times and, most importantly, avoids the side reactions associated with benzoyl (Bz) protection under the same conditions. While both Ac- and Bz-protected 5-Me-dC phosphoramidites are expected to exhibit high coupling efficiencies, the cleaner and faster deprotection offered by the acetyl group makes it a superior choice for high-throughput synthesis and for oligonucleotides sensitive to harsh deprotection conditions.

Data Presentation

Table 1: Comparison of Ac- and Bz-Protected 5-Me-dC in Oligonucleotide Synthesis
ParameterAcetyl (Ac) ProtectionBenzoyl (Bz) ProtectionKey Advantage
Deprotection Conditions Compatible with standard (NH₄OH) and rapid (AMA) conditions.[1]Compatible with standard (NH₄OH) conditions.[2]Ac : Versatility and speed.
Deprotection Time (AMA) 5-10 minutes at 65 °C.[1][3]Not recommended due to side reactions.[4]Ac : Significant time savings.
Side Reactions (AMA) No significant side reactions reported.[4][5]Transamination to form N⁴-methyl-5-methyl-2'-deoxycytidine (~5% side product).[4]Ac : Higher purity of final product.
Coupling Efficiency Generally high, typically >98%. No specific comparative data available.Generally high, typically >98%. No specific comparative data available.N/A
Recommended Use Cases High-throughput synthesis, sequences containing sensitive modifications, applications requiring rapid deprotection.Standard oligonucleotide synthesis where longer deprotection times are acceptable and AMA is not used.Ac : Broader applicability.

Experimental Data and Analysis

The most significant difference between Ac- and Bz-protection for 5-Me-dC is observed during the deprotection step, particularly with the use of AMA (a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine). AMA is a popular reagent for rapid deprotection of oligonucleotides.

With Bz-protected dC (and by extension, 5-Me-dC), the methylamine in the AMA solution can act as a nucleophile, attacking the C4 position of the cytosine ring and displacing the benzamide group. This results in a transamination reaction, leading to the formation of N⁴-methyl-dC as a significant impurity.[4]

In contrast, the acetyl protecting group on Ac-5-Me-dC is much more labile and is rapidly hydrolyzed under AMA conditions. This rapid removal of the acetyl group prevents the competing transamination reaction from occurring, resulting in a cleaner final product.[4]

An HPLC analysis from a Glen Research report clearly illustrates this difference. An oligonucleotide synthesized with Bz-dC and deprotected with AMA shows a significant side product corresponding to the N⁴-methyl-dC impurity. The same sequence synthesized with Ac-dC and deprotected under the same conditions shows a much cleaner profile with predominantly the desired product.

Experimental Protocols

Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol outlines the general steps for the automated solid-phase synthesis of oligonucleotides using either Ac- or Bz-protected 5-Me-dC phosphoramidites.

  • Deblocking (Detritylation): The 5'-O-dimethoxytrityl (DMT) group of the support-bound nucleoside is removed using a solution of a weak acid, typically 3% trichloroacetic acid (TCA) in dichloromethane (DCM). The release of the orange-colored DMT cation is monitored to determine the coupling efficiency of the previous cycle.

  • Coupling: The phosphoramidite of the next nucleoside (e.g., Ac-5-Me-dC or Bz-5-Me-dC) is activated with a catalyst, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time for standard phosphoramidites is around 30-90 seconds.[2][6]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride and N-methylimidazole. This prevents the elongation of failure sequences (n-1 mers).

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of water, pyridine, and tetrahydrofuran.

These four steps are repeated for each nucleotide in the desired sequence.

Protocol 2: Deprotection of Oligonucleotides Containing Ac-5-Me-dC (Rapid AMA Method)
  • Cleavage from Support and Deprotection: The solid support with the synthesized oligonucleotide is treated with a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[1]

  • Incubation: The mixture is heated in a sealed vial at 65 °C for 10 minutes.[1]

  • Work-up: The vial is cooled, and the supernatant containing the deprotected oligonucleotide is removed. The support is washed with water, and the washings are combined with the supernatant. The solution is then typically dried in a vacuum concentrator.

Protocol 3: Deprotection of Oligonucleotides Containing Bz-5-Me-dC (Standard Ammonium Hydroxide Method)
  • Cleavage from Support and Deprotection: The solid support with the synthesized oligonucleotide is treated with concentrated aqueous ammonium hydroxide (28-30%).

  • Incubation: The mixture is heated in a sealed vial at 55 °C for 8-16 hours.

  • Work-up: The vial is cooled, and the supernatant containing the deprotected oligonucleotide is removed. The support is washed with water, and the washings are combined with the supernatant. The solution is then typically dried in a vacuum concentrator.

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Deblocking Deblocking Coupling Coupling Deblocking->Coupling Free 5'-OH Capping Capping Coupling->Capping Phosphite Triester Oxidation Oxidation Capping->Oxidation Capped Failures Oxidation->Deblocking Stable Phosphate Triester

Caption: Standard automated oligonucleotide synthesis cycle.

Deprotection_Comparison cluster_ac Ac-5-Me-dC cluster_bz Bz-5-Me-dC Ac_Oligo Oligonucleotide with Ac-5-Me-dC Ac_Deprotection AMA Deprotection (10 min @ 65°C) Ac_Oligo->Ac_Deprotection Ac_Product Clean Product Ac_Deprotection->Ac_Product Bz_Oligo Oligonucleotide with Bz-5-Me-dC Bz_Deprotection AMA Deprotection Bz_Oligo->Bz_Deprotection Bz_Product Desired Product Bz_Deprotection->Bz_Product Bz_Side_Product N4-Me-5-Me-dC (~5% Impurity) Bz_Deprotection->Bz_Side_Product

Caption: Comparison of deprotection outcomes with AMA.

Logical_Flowchart Start Need to synthesize an oligonucleotide with 5-Me-dC Question Is rapid deprotection (e.g., for high throughput) or compatibility with sensitive modifications required? Start->Question Use_Ac Use Ac-5-Me-dC Question->Use_Ac Yes Use_Bz Bz-5-Me-dC is an option (use standard deprotection) Question->Use_Bz No Deprotection_Ac Deprotect with AMA (10 min @ 65°C) Use_Ac->Deprotection_Ac Deprotection_Bz Deprotect with NH4OH (8-16h @ 55°C) Use_Bz->Deprotection_Bz Result_Ac High purity product Deprotection_Ac->Result_Ac Result_Bz Product obtained Deprotection_Bz->Result_Bz

Caption: Decision flowchart for choosing the protecting group.

Conclusion

For the incorporation of 5-Me-dC into synthetic oligonucleotides, the use of acetyl (Ac) as the N⁴-protecting group offers significant advantages over the more traditional benzoyl (Bz) group. The primary benefit is the compatibility of Ac-5-Me-dC with rapid deprotection protocols using AMA, which not only accelerates the overall synthesis workflow but also circumvents the formation of the N⁴-methyl-5-methyl-2'-deoxycytidine side product that is a known issue with Bz-protected cytidines. This leads to a final oligonucleotide product of higher purity. While both protecting groups are effective during the coupling stages of synthesis, the cleaner and more efficient deprotection makes Ac-5-Me-dC the recommended choice for modern oligonucleotide synthesis, especially in demanding applications such as therapeutics and diagnostics development.

References

A Comparative Analysis of Activators for 5-Me-dC(Ac) Phosphoramidite Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of activator for phosphoramidite coupling is a critical parameter influencing yield and purity. This is particularly true for modified phosphoramidites such as N4-Acetyl-5-methyl-2'-deoxycytidine (5-Me-dC(Ac)). While specific comparative studies on activators for this particular amidite are not extensively available in the public domain, this guide provides a comprehensive comparison based on the well-established principles of phosphoramidite chemistry and manufacturer recommendations. We present a summary of the properties of common activators, a detailed experimental protocol for their comparative evaluation, and a workflow diagram to guide your research.

The coupling of the 5-Me-dC(Ac) phosphoramidite generally proceeds efficiently using standard synthesis protocols.[1][2][3] However, the selection of an optimal activator can be crucial for maximizing coupling efficiency, especially in the synthesis of long oligonucleotides or sequences with multiple modifications. The primary role of the activator is to protonate the diisopropylamino group of the phosphoramidite, rendering the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain.[4][5]

Activator Properties and Performance Comparison

Several activators are commonly employed in oligonucleotide synthesis, each with distinct chemical properties that influence their performance. The most widely used activators include 1H-Tetrazole and its more acidic derivatives, such as 5-Ethylthio-1H-tetrazole (ETT) and 5-Benzylthio-1H-tetrazole (BTT), as well as the more nucleophilic activator 4,5-Dicyanoimidazole (DCI).[4][5][6]

A summary of the key properties of these activators is presented in the table below.

ActivatorpKaTypical ConcentrationKey CharacteristicsRecommended Use
1H-Tetrazole ~4.80.45 MThe historical standard activator. Less acidic, but also less reactive than its derivatives.[4][5]Routine DNA synthesis.
5-Ethylthio-1H-tetrazole (ETT) ~4.30.25 M - 0.75 MMore acidic and reactive than 1H-Tetrazole, leading to faster coupling.[4][6]General purpose for DNA and RNA synthesis, including moderately demanding sequences.[4]
5-Benzylthio-1H-tetrazole (BTT) ~4.10.25 M - 0.33 MMore acidic than ETT, offering even faster coupling kinetics.[4][6]Particularly effective for sterically hindered amidites, such as those used in RNA synthesis.[4]
4,5-Dicyanoimidazole (DCI) ~5.20.25 M - 1.0 MLess acidic than tetrazole derivatives but more nucleophilic, which can double the coupling rate relative to 1H-Tetrazole.[5][7] Its lower acidity reduces the risk of premature detritylation.[4]Synthesis of long oligonucleotides, large-scale synthesis, and for sensitive or modified phosphoramidites.[4]

Studies have shown that for more challenging couplings, such as in the synthesis of long RNA oligonucleotides, DCI can provide significantly higher yields of the full-length product compared to 1H-Tetrazole.[5] This suggests that for oligonucleotides containing multiple 5-Me-dC(Ac) modifications, DCI could be a superior choice.

Experimental Protocol for Comparative Analysis

To facilitate a direct comparison of activator performance for the 5-Me-dC(Ac) phosphoramidite, we provide the following detailed experimental protocol. This protocol is designed to be a template that can be adapted to your specific laboratory conditions and synthesis platforms.

Objective: To determine the coupling efficiency of different activators (e.g., 1H-Tetrazole, ETT, BTT, and DCI) for the 5-Me-dC(Ac) phosphoramidite in a model oligonucleotide sequence.

Materials:

  • DNA synthesizer

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • 5-Me-dC(Ac) phosphoramidite solution (0.1 M in anhydrous acetonitrile)

  • Standard DNA phosphoramidites (dA, dG, dT)

  • Activator solutions:

    • 0.45 M 1H-Tetrazole in anhydrous acetonitrile

    • 0.25 M ETT in anhydrous acetonitrile

    • 0.25 M BTT in anhydrous acetonitrile

    • 0.25 M DCI in anhydrous acetonitrile

  • Standard oligonucleotide synthesis reagents: capping solution, oxidation solution, deblocking solution

  • Anhydrous acetonitrile

  • Cleavage and deprotection reagents (e.g., ammonium hydroxide or AMA)

  • HPLC system with a suitable column for oligonucleotide analysis

Procedure:

  • Synthesizer Preparation:

    • Ensure the DNA synthesizer is clean and all reagent lines are primed.

    • Install fresh, anhydrous acetonitrile and other synthesis reagents.

    • Install the CPG solid support column.

  • Oligonucleotide Synthesis:

    • Synthesize a short, model oligonucleotide sequence containing at least one 5-Me-dC(Ac) incorporation, for example, 5'-TGT-X-TGT-3', where X is the 5-Me-dC(Ac) residue.

    • For each activator to be tested, perform a separate synthesis of the model oligonucleotide.

    • Use the standard synthesis cycle recommended by the synthesizer manufacturer for all steps except for the coupling of the 5-Me-dC(Ac) amidite.

    • During the coupling step for the this compound, deliver the respective activator solution.

    • Maintain a consistent coupling time for all syntheses to ensure a fair comparison. A standard coupling time of 2 minutes is a good starting point.

    • Ensure the final DMT group remains on the oligonucleotide for purification and quantification (Trityl-on synthesis).

  • Cleavage and Deprotection:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect the nucleobases using your standard laboratory protocol (e.g., concentrated ammonium hydroxide at 55°C for 8-12 hours).

  • Analysis and Quantification:

    • Analyze the crude, deprotected oligonucleotide by reverse-phase HPLC.

    • Identify the full-length, Trityl-on product peak and any failure sequences (e.g., n-1).

    • Calculate the coupling efficiency for the 5-Me-dC(Ac) step by comparing the integration of the full-length product peak to the sum of the integrations of the full-length and the corresponding failure peak.

    Coupling Efficiency (%) = [Area(full-length) / (Area(full-length) + Area(n-1))] x 100

  • Data Presentation:

    • Tabulate the calculated coupling efficiencies for each activator.

    • Include representative HPLC chromatograms for visual comparison of product purity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the comparative analysis of activators for 5-Me-dC(Ac) phosphoramidite coupling.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_activators Activator Comparison cluster_downstream Post-Synthesis Processing & Analysis start Start: Prepare DNA Synthesizer synthesis Synthesize Model Oligo (e.g., 5'-TGT-X-TGT-3') start->synthesis activator_split Activator for 5-Me-dC(Ac) Coupling synthesis->activator_split tetrazole 1H-Tetrazole activator_split->tetrazole ett ETT activator_split->ett btt BTT activator_split->btt dci DCI activator_split->dci cleavage Cleavage & Deprotection tetrazole->cleavage ett->cleavage btt->cleavage dci->cleavage hplc RP-HPLC Analysis cleavage->hplc quantification Calculate Coupling Efficiency hplc->quantification comparison Comparative Analysis quantification->comparison

Caption: Experimental workflow for the comparative analysis of activators.

Signaling Pathway of Phosphoramidite Coupling

The fundamental signaling pathway of phosphoramidite coupling involves the activation of the phosphoramidite by the activator, followed by the nucleophilic attack of the 5'-hydroxyl group of the growing oligonucleotide chain.

phosphoramidite_coupling cluster_reactants Reactants cluster_reaction Reaction Steps phosphoramidite 5-Me-dC(Ac) Phosphoramidite activation Activation phosphoramidite->activation activator Activator (e.g., DCI, ETT) activator->activation oligo Growing Oligonucleotide (with free 5'-OH) nucleophilic_attack Nucleophilic Attack oligo->nucleophilic_attack activated_intermediate Activated Intermediate activation->activated_intermediate activated_intermediate->nucleophilic_attack product Coupled Product (Phosphite Triester) nucleophilic_attack->product

References

The Impact of 5-Methylcytosine Modification on Hybridization Probe Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate hybridization probes is a critical determinant of experimental success. This guide provides a comprehensive evaluation of 5-methylcytosine (5-Me-dC) modified probes, comparing their performance against standard unmodified DNA probes and other alternatives, such as Locked Nucleic Acid (LNA) probes. This analysis is supported by experimental data and detailed protocols to aid in the informed design of hybridization assays.

Executive Summary

The incorporation of 5-methylcytosine (5-Me-dC) into oligonucleotide probes offers distinct advantages in hybridization assays, primarily through the enhancement of thermal stability. This modification, however, is not without its trade-offs, particularly concerning hybridization kinetics. Understanding these characteristics is crucial for optimizing assay conditions and interpreting results accurately. This guide will delve into the thermodynamic and kinetic properties of 5-Me-dC modified probes, present a comparative analysis with standard and LNA probes, and provide detailed experimental protocols for their application in techniques such as Fluorescence in situ Hybridization (FISH).

Performance Comparison: 5-Me-dC vs. Standard and LNA Probes

The performance of hybridization probes can be evaluated based on several key parameters: thermal stability, hybridization kinetics, specificity (mismatch discrimination), and the resulting signal intensity and signal-to-noise ratio.

Thermal Stability

The introduction of 5-Me-dC into a DNA duplex is known to increase its thermal stability.[1] This is attributed to enhanced base stacking and favorable hydrophobic interactions of the methyl group.[1] Studies have shown a systematic upshift in the melting temperature (Tm) of approximately 0.5°C for each 5-Me-dC substitution.[1] This increased stability allows for the use of more stringent hybridization and washing conditions, which can significantly reduce non-specific binding and improve the signal-to-noise ratio.

Locked Nucleic Acid (LNA) probes also exhibit a significant increase in thermal stability, with each LNA monomer incorporation raising the Tm by 2–8°C.[2] This effect is generally more pronounced than that observed with 5-Me-dC modifications.

Probe TypeModificationKey Performance Characteristic
Standard Probe Unmodified DNA/RNABaseline performance.
5-Me-dC Modified Probe Methyl group at the 5th position of cytosine.Increased thermal stability (higher Tm).[1]
LNA Probe Bicyclic RNA analogs with a "locked" ribose ring.Significantly increased thermal stability (higher Tm) and enhanced mismatch discrimination.[3][4]
Hybridization Kinetics

While thermodynamically favorable, the 5-Me-dC modification has been shown to kinetically hinder DNA hybridization.[3] All-atom molecular dynamics simulations suggest that this is due to steric effects from the additional methyl groups, which can create higher energy barriers for the zippering of the DNA duplex.[3] This implies that assays utilizing 5-Me-dC modified probes may require longer hybridization times to reach equilibrium compared to unmodified probes.

Specificity and Mismatch Discrimination

The increased thermal stability of 5-Me-dC modified probes can contribute to improved specificity by allowing for more stringent washing conditions that remove mismatched hybrids. However, the direct impact of the 5-Me-dC modification on the thermodynamics of mismatch discrimination is an area of ongoing research.

In contrast, LNA probes have been extensively documented to enhance mismatch discrimination.[4][5] A triplet of LNA residues centered on a mismatch has been shown to have a significant discriminatory power.[4]

Signal Intensity and Signal-to-Noise Ratio

The higher thermal stability of 5-Me-dC modified probes can lead to a greater proportion of probes remaining hybridized during stringent washes, potentially resulting in higher signal intensity. However, the slower hybridization kinetics might counteract this effect if hybridization times are not optimized. The ability to use higher stringency washes is a key factor in reducing background noise and thus improving the signal-to-noise ratio.

Experimental Protocols

The following protocols provide a framework for utilizing 5-Me-dC modified probes in common hybridization assays. Key considerations include the adjustment of hybridization and wash temperatures to account for the increased Tm.

Fluorescence in situ Hybridization (FISH) Protocol with 5-Me-dC Modified Probes

This protocol is a general guideline and may require optimization based on the specific probe sequence, target, and cell/tissue type.

1. Sample Preparation:

  • Prepare slides with fixed cells or tissue sections according to standard cytogenetic protocols.

2. Pretreatment:

  • Immerse slides in 2x SSC at 37°C for 5 minutes.

  • Dehydrate the slides through an ethanol series (70%, 85%, 100%) for 2 minutes each and air dry.

3. Denaturation:

  • Apply 10 µl of the 5-Me-dC modified probe solution to the target area on the slide.

  • Cover with a coverslip and seal with rubber cement.

  • Co-denature the probe and target DNA on a hot plate at a temperature optimized for the specific probe (typically 75-85°C) for 5-10 minutes. The increased Tm of the 5-Me-dC probe may require a slightly higher denaturation temperature or longer time.

4. Hybridization:

  • Place the slides in a humidified chamber and incubate overnight at a temperature optimized for the probe (typically 37-42°C). Due to the potentially slower kinetics of 5-Me-dC probes, an extended hybridization time (e.g., 24-48 hours) may be beneficial.[3]

5. Post-Hybridization Washes:

  • Carefully remove the coverslip.

  • Wash the slides in a post-hybridization wash buffer (e.g., 0.4x SSC with 0.3% IGEPAL) at a stringent temperature (e.g., 72°C) for 2 minutes. The wash temperature should be optimized based on the calculated Tm of the 5-Me-dC probe to ensure removal of non-specifically bound probes.

  • Wash in 2x SSC with 0.1% IGEPAL at room temperature for 1 minute.

6. Counterstaining and Mounting:

  • Dehydrate the slides through an ethanol series and air dry.

  • Apply a mounting medium containing a counterstain (e.g., DAPI).

  • Coverslip and visualize using a fluorescence microscope.

Visualizations

Experimental Workflow for Hybridization Assays

G Figure 1: General Experimental Workflow for Hybridization Assays cluster_prep Preparation cluster_assay Hybridization Assay cluster_detection Detection & Analysis Probe_Prep Probe Preparation (Synthesis & Labeling) Denaturation Denaturation (Probe & Target) Probe_Prep->Denaturation Sample_Prep Sample Preparation (Fixation, Permeabilization) Sample_Prep->Denaturation Hybridization Hybridization Denaturation->Hybridization Annealing Washing Post-Hybridization Washes (Stringency Control) Hybridization->Washing Removal of non-specific binding Detection Signal Detection (e.g., Fluorescence Microscopy) Washing->Detection Analysis Data Analysis Detection->Analysis

Figure 1: General Experimental Workflow for Hybridization Assays

Performance Characteristics of Modified Probes

G Figure 2: Performance Comparison of Hybridization Probes cluster_stability Thermal Stability (Tm) Standard Standard Probe MeDC 5-Me-dC Probe Standard->MeDC Increased Standard->MeDC Hindered (Slower) LNA LNA Probe Standard->LNA Significantly Enhanced MeDC->LNA Further Increased

Figure 2: Performance Comparison of Hybridization Probes

Conclusion

5-Me-dC modified probes represent a valuable tool for hybridization assays where increased thermal stability is desired. This modification can lead to improved specificity and signal-to-noise ratios by enabling the use of more stringent assay conditions. However, researchers must consider the potential for slower hybridization kinetics and optimize their protocols accordingly, for instance, by extending hybridization times. When exceptional mismatch discrimination is paramount, LNA probes may offer a superior alternative. The choice between a standard, 5-Me-dC modified, or LNA probe will ultimately depend on the specific requirements of the experiment, including the nature of the target sequence, the need for mismatch discrimination, and the practical constraints of the assay.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 5-Me-dC(Ac) Amidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 5-Me-dC(Ac) amidite are paramount for ensuring a safe and compliant laboratory environment. Adherence to these protocols is crucial for mitigating risks to both personnel and the environment. This compound is a hazardous substance that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, meticulous disposal procedures are not just recommended but essential.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat.[1] All handling of this compound, including disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eye-wash station and safety shower should be readily accessible.

In the event of a spill, absorb the material with an inert substance such as vermiculite or dry sand. Collect the absorbed material into a sealed, labeled container for disposal. The affected area should then be decontaminated.[1] Prevent the chemical from entering drains or waterways.[1]

Step-by-Step Disposal Plan

The primary and recommended method for the safe disposal of this compound waste is through a controlled deactivation process involving hydrolysis. This procedure converts the reactive phosphoramidite into a less reactive H-phosphonate species, which can then be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1] This protocol is intended for small quantities of expired or unused solid this compound and residues in empty containers.

Experimental Protocol for Deactivation of this compound Waste:

  • Preparation: Conduct all operations within a certified chemical fume hood while wearing the necessary PPE.[1]

  • Dissolution:

    • For solid waste, carefully dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse the container with a small volume of anhydrous acetonitrile to dissolve any remaining residue.[1]

  • Quenching/Hydrolysis:

    • Slowly and with stirring, add the acetonitrile solution of the phosphoramidite to a 5% aqueous solution of sodium bicarbonate (NaHCO₃).

    • A 10-fold excess of the bicarbonate solution by volume should be used to ensure complete hydrolysis.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the complete degradation of the phosphoramidite.[1]

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste.[1] Acetonitrile-containing waste should be placed in a tightly sealed and labeled container with "HAZARDOUS WASTE - acetonitrile" and the date collection began.[2]

  • Final Disposal: The sealed hazardous waste container must be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[1] Never pour acetonitrile or the resulting mixture down the drain.[3]

Data Presentation: Disposal Protocol Parameters

ParameterRecommended Value/ProcedureRationale
Deactivating Agent5% Sodium Bicarbonate (NaHCO₃) (aq)A weak base facilitates hydrolysis and neutralizes any acidic byproducts.[1]
Solvent for DissolutionAnhydrous Acetonitrile (ACN)Controls the initiation of the hydrolysis reaction.[1]
Ratio of Waste to Quenching Solution~1:10 (v/v)A significant excess of the aqueous quenching solution ensures a complete reaction.[1]
Reaction Time≥ 24 hoursAn extended reaction time is recommended to ensure complete degradation.[1]
Reaction TemperatureRoom TemperatureThe hydrolysis can be effectively carried out at ambient laboratory temperatures.[1]

Disposal Workflow Diagram

cluster_prep Preparation cluster_deactivation Deactivation Process cluster_disposal Waste Management prep Wear appropriate PPE (Gloves, Goggles, Lab Coat) hood Work in a certified chemical fume hood dissolve Dissolve this compound waste in anhydrous acetonitrile quench Slowly add to 10x volume of 5% aqueous NaHCO3 with stirring dissolve->quench Slow addition react Stir at room temperature for at least 24 hours quench->react Ensure complete hydrolysis collect Transfer hydrolyzed mixture to a labeled hazardous waste container react->collect dispose Arrange for pickup by EHS or licensed waste contractor collect->dispose

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Me-dC(Ac) amidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 5-Me-dC(Ac) amidite, a key reagent in oligonucleotide synthesis. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of this moisture-sensitive compound.

Immediate Safety and Hazard Information

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.[1] The primary hazards associated with this compound are summarized below.

Hazard Classification:

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Source: MedChemExpress Safety Data Sheet[2]

Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.[2][3][4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Viton™)Prevents skin contact and irritation.[2][5]
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and dust.[2][4]
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.[4]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of dust or aerosols.[2][3]

Operational Plan: From Receipt to Use

Phosphoramidites are highly sensitive to moisture and air, requiring handling under anhydrous conditions to prevent degradation.[1][2] The following step-by-step protocol outlines the proper procedure for handling this compound in a laboratory setting.

Experimental Protocol for Handling this compound:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store the sealed container in a freezer at -20°C for long-term stability.[4]

    • The compound is shipped at room temperature and is stable for up to two weeks under these conditions.[2]

  • Preparation for Use:

    • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture.

    • All handling of the solid phosphoramidite and its solutions must be performed in a chemical fume hood.[1]

  • Dissolution:

    • Use only anhydrous acetonitrile as the solvent.[3]

    • Prepare solutions to the desired concentration, typically 0.1 M for use in oligonucleotide synthesizers.[3]

    • To ensure the solvent remains anhydrous, it is recommended to use a freshly opened bottle or solvent that has been stored over molecular sieves (3Å or 4Å).[3]

  • Use in Synthesis:

    • Follow the standard protocols for your specific oligonucleotide synthesizer.

    • Ensure all reagents and solvents used in the synthesis are of high purity and anhydrous to maintain coupling efficiency.

Handling Workflow Diagram:

G cluster_storage Storage cluster_preparation Preparation cluster_synthesis Synthesis cluster_disposal Disposal storage Receive and Store at -20°C warm Warm to RT in Desiccator storage->warm Handling spill Spill Cleanup storage->spill Accident dissolve Dissolve in Anhydrous Acetonitrile warm->dissolve Handling warm->spill Accident synthesis Use in Oligonucleotide Synthesizer dissolve->synthesis Operational dissolve->spill Accident waste Waste Disposal synthesis->waste Waste Stream spill->waste Waste Stream

Caption: Workflow for handling this compound from receipt to disposal.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to ensure environmental safety and regulatory compliance.

Spill Cleanup Protocol:

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood, to prevent inhalation of dust or vapors.[1]

  • Wear Appropriate PPE: Don all required personal protective equipment, including gloves, eye protection, and a lab coat.[1]

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust. For liquid spills, use an inert absorbent material like vermiculite or dry sand to contain the spill.[1]

  • Collect Waste: Place the spilled material and any contaminated absorbent into a sealed, labeled container for hazardous waste.[1]

  • Decontaminate: Clean the affected surface with a suitable solvent, such as alcohol, and dispose of the cleaning materials as hazardous waste.[1]

Waste Disposal Protocol:

Unused or expired this compound and contaminated materials should be disposed of as hazardous chemical waste. A recommended procedure for the deactivation of small quantities of phosphoramidite waste is as follows:

  • Dissolution: In a chemical fume hood, dissolve the solid phosphoramidite waste in a minimal amount of anhydrous acetonitrile. For empty containers, rinse with a small volume of anhydrous acetonitrile to collect any residue.[1]

  • Hydrolysis: Slowly and with stirring, add the acetonitrile solution to a 5% aqueous solution of sodium bicarbonate. This will hydrolyze the reactive phosphoramidite to a less reactive species.[1]

  • Reaction Time: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete hydrolysis.[1]

  • Collection and Disposal: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container. Dispose of the sealed container through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service, in accordance with local, state, and federal regulations.[1][4]

References

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5-Me-dC(Ac) amidite
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